Product packaging for DIAVERIDINE HYDROCHLORIDE(Cat. No.:CAS No. 2507-23-5)

DIAVERIDINE HYDROCHLORIDE

Cat. No.: B1366903
CAS No.: 2507-23-5
M. Wt: 296.75 g/mol
InChI Key: VHEINFIJUXABAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diaveridine Hydrochloride is a synthetic inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway of bacteria and protozoa . This mechanism underlies its primary research applications in veterinary pharmacology, where it is investigated for its synergistic effects when combined with sulfonamides or other antimicrobial agents to combat bacterial infections and coccidiosis . The compound exhibits notable activity against coccidia and other protozoa, making it a relevant subject for studies on antiparasitic agents and the prevention of intestinal infections in food-producing animals . Recent scientific investigations have focused on elucidating its metabolic fate and pharmacokinetic behavior in species such as pigs and chickens, revealing significant species-specific differences in its metabolism and elimination, which are critical for understanding its efficacy and safety profile . Furthermore, its genotoxic potential, including the induction of structural chromosomal aberrations and DNA damage in vitro, is an important area of toxicological research . As such, this compound serves as a valuable compound for research in veterinary drug metabolism, antimicrobial synergism, parasitology, and genetic toxicology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN4O2 B1366903 DIAVERIDINE HYDROCHLORIDE CAS No. 2507-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEINFIJUXABAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482613
Record name 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-23-5
Record name 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diaveridine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine (B1670400) hydrochloride is a potent antiprotozoal agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of protozoa. By targeting this enzyme, diaveridine disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and amino acid metabolism, ultimately leading to the cessation of growth and death of the parasite. This technical guide provides a comprehensive overview of the mechanism of action of diaveridine in protozoa, including detailed signaling pathways, experimental protocols for its study, and available quantitative data on its inhibitory effects. The information presented is intended to support further research and drug development efforts in the field of antiprotozoal therapies.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of diaveridine in protozoa is the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids.[1]

Diaveridine, as a structural analog of the pteridine (B1203161) portion of folic acid, acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF. This blockade of DHFR activity leads to a depletion of the intracellular pool of THF. The lack of THF stalls the synthesis of DNA, RNA, and essential amino acids, thereby inhibiting cell division and leading to the death of the protozoan parasite.[1]

In many protozoan parasites, including those from the Apicomplexa phylum like Toxoplasma gondii and Eimeria species, DHFR exists as a bifunctional enzyme, fused with thymidylate synthase (TS) to form DHFR-TS.[1][4] This fusion is a characteristic that distinguishes the protozoal enzyme from its mammalian host's monofunctional DHFR, offering a potential avenue for selective drug design.

Signaling Pathways and Logical Relationships

The inhibitory action of diaveridine hydrochloride on protozoal DHFR is a key intervention point in the essential folic acid biosynthesis pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the logical flow of inhibition.

Folic Acid Biosynthesis Pathway in Protozoa and the Role of DHFR

Protozoa like Eimeria and Toxoplasma are capable of de novo synthesis of folic acid.[5][6] The pathway begins with precursors and culminates in the production of tetrahydrofolate, the biologically active form of folate.

Folic_Acid_Pathway cluster_synthesis De Novo Folate Synthesis cluster_reduction Folate Reduction cluster_utilization THF Utilization GTP GTP Dihydropteroate_Pyrophosphate Dihydropteroate_Pyrophosphate GTP->Dihydropteroate_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropteroate_Pyrophosphate->Dihydropteroate DHPS PABA PABA Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine_Synthesis Purine_Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate_Synthesis Tetrahydrofolate->Thymidylate_Synthesis Amino_Acid_Metabolism Amino_Acid_Metabolism Tetrahydrofolate->Amino_Acid_Metabolism Diaveridine Diaveridine DHFR DHFR Diaveridine->DHFR Inhibits

Caption: Folic acid biosynthesis pathway in protozoa and the inhibitory action of Diaveridine on DHFR.

Experimental Workflow for Determining DHFR Inhibition

The inhibitory effect of diaveridine on DHFR can be quantified using a spectrophotometric enzyme inhibition assay. The workflow for such an experiment is outlined below.

DHFR_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - DHFR Enzyme - Dihydrofolate (DHF) - NADPH - Diaveridine dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffer, NADPH, and  Diaveridine to wells Prepare_Reagents->Assay_Setup Enzyme_Addition Add DHFR enzyme to wells and pre-incubate Assay_Setup->Enzyme_Addition Reaction_Initiation Initiate reaction by adding DHF Enzyme_Addition->Reaction_Initiation Kinetic_Measurement Measure absorbance at 340 nm over time (kinetic read) Reaction_Initiation->Kinetic_Measurement Data_Analysis Calculate reaction rates and percent inhibition Kinetic_Measurement->Data_Analysis IC50_Determination Determine IC50 value by plotting % inhibition vs. log[Diaveridine] Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the determination of DHFR inhibition by Diaveridine.

Quantitative Data on Inhibitory Activity

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of DHFR Inhibitors against Protozoa

CompoundProtozoan SpeciesIC50 (µM)Reference
Diaveridine Eimeria tenellaData not available
Diaveridine Toxoplasma gondiiData not available
PyrimethamineToxoplasma gondii0.139 ± 0.049[7]
DihydroquinineToxoplasma gondii0.63 (24h), 0.68 (48h), 0.0014 (72h)[8]
SulfadiazineToxoplasma gondii1.29 (24h), 1.55 (48h), 0.95 (72h)[8]

Table 2: Inhibition Constants (Ki) of DHFR Inhibitors against Protozoal DHFR

CompoundProtozoan DHFRKi (nM)Reference
Diaveridine Eimeria tenella DHFRData not available
Diaveridine Toxoplasma gondii DHFR-TSData not available
PyrimethamineEimeria tenella DHFR3[1]

Experimental Protocols

Recombinant DHFR Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the in vitro potency (IC50) of compounds against purified recombinant DHFR.[9]

Materials:

  • Recombinant protozoal DHFR enzyme

  • DHFR Assay Buffer: 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin

  • NADPH solution (10 mM stock)

  • Dihydrofolate (DHF) solution (10 mM stock)

  • This compound (serial dilutions)

  • 96-well, UV-transparent, flat-bottom microplates

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DHFR Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • DHFR Assay Buffer to a final volume of 200 µL.

    • 10 µL of NADPH solution (final concentration 0.5 mM).

    • 10 µL of diaveridine dilution or buffer for control.

    • 10 µL of recombinant DHFR enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of DHF substrate solution (final concentration 0.5 mM) to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of diaveridine by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each diaveridine concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the diaveridine concentration and fitting the data to a dose-response curve.

In Vitro Antiprotozoal Activity Assay (e.g., Toxoplasma gondii Plaque Assay)

This cell-based assay evaluates the efficacy of diaveridine in inhibiting the proliferation of the parasite in a host cell culture.

Materials:

  • Human foreskin fibroblast (HFF) cell line

  • Toxoplasma gondii tachyzoites

  • Culture medium (e.g., DMEM with 10% fetal bovine serum)

  • This compound (serial dilutions)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (for fixation)

  • Crystal Violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HFF cells into 24-well plates and grow to confluence.

  • Parasite Infection: Infect the confluent HFF monolayers with Toxoplasma gondii tachyzoites.

  • Compound Treatment: After allowing the parasites to invade the host cells (approximately 2-4 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 5-7 days under standard cell culture conditions (37°C, 5% CO2) to allow for plaque formation (zones of host cell lysis).

  • Fixation and Staining:

    • Wash the plates with PBS.

    • Fix the cells with cold methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 10 minutes.

  • Plaque Visualization and Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the diaveridine concentration.

Conclusion

This compound's mechanism of action in protozoa is well-established as the targeted inhibition of dihydrofolate reductase, a key enzyme in the essential folic acid biosynthesis pathway. This targeted action disrupts DNA synthesis and other vital cellular processes, leading to the death of the parasite. While the qualitative aspects of its mechanism are clear, a comprehensive understanding of its potency and selectivity across a range of protozoal species is hampered by the limited availability of public quantitative data such as IC50 and Ki values. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate diaveridine and other DHFR inhibitors, with the ultimate goal of developing more effective and selective antiprotozoal therapies. Further quantitative studies are crucial to fully characterize the therapeutic potential of diaveridine and to inform the development of next-generation antiprotozoal agents.

References

Unveiling the Physicochemical Landscape of Diaveridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of diaveridine (B1670400) hydrochloride, a critical antimicrobial agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes essential data, outlines detailed experimental methodologies, and visualizes key processes to facilitate further research and application.

Core Physicochemical Properties

Diaveridine hydrochloride is a synthetic antiprotozoal and antibacterial agent. Its efficacy and formulation are intrinsically linked to its physicochemical characteristics. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₁₆N₄O₂ · HCl
Molecular Weight 296.75 g/mol
Appearance White to off-white crystalline powder
CAS Number 2507-23-5
IUPAC Name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

Table 2: Thermal and Spectroscopic Properties of this compound

PropertyValueSource(s)
Melting Point >224°C (with decomposition)
UV-Vis Absorption Data not available in the searched literature.

Table 3: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Soluble (approx. 50 mg/mL)
Dilute Hydrochloric Acid Slightly soluble
Concentrated Hydrochloric Acid Soluble
Ethanol Insoluble
Ether Insoluble
Chloroform Very slightly soluble
DMSO Slightly soluble
Methanol Slightly soluble

Table 4: Partition and Dissociation Constants of this compound

PropertyValueSource(s)
pKa Experimentally determined value not available in the searched literature.
LogP (Octanol-Water Partition Coefficient) Experimentally determined value not available in the searched literature.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine's antimicrobial activity stems from its function as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital precursor for the production of nucleic acids and some amino acids in microorganisms. By blocking DHFR, diaveridine halts microbial growth and replication. This mechanism is synergistic with sulfonamides, which inhibit an earlier step in the folic acid synthesis pathway.

Diaveridine Mechanism of Action cluster_folate_pathway Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid\nPrecursors Nucleic Acid Precursors Tetrahydrofolate (THF)->Nucleic Acid\nPrecursors Microbial Growth\nInhibition Microbial Growth Inhibition Nucleic Acid\nPrecursors->Microbial Growth\nInhibition Sulfonamides Sulfonamides Dihydropteroate\nsynthase Dihydropteroate synthase Sulfonamides->Dihydropteroate\nsynthase Inhibits Diaveridine Diaveridine Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Diaveridine->Dihydrofolate\nReductase (DHFR) Inhibits pKa Determination Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Sample Prepare Diaveridine HCl Solution (1 mM) Titrate Titrate Sample with NaOH Prepare_Sample->Titrate Prepare_Titrants Prepare Standardized HCl (0.1 M) & NaOH (0.1 M) Prepare_Titrants->Titrate Prepare_Electrolyte Prepare KCl Solution (0.15 M) Prepare_Electrolyte->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Record_pH Record pH at Increments Titrate->Record_pH Plot_Curve Plot pH vs. Volume of Titrant Record_pH->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa LogP Determination Workflow cluster_preparation Preparation cluster_partitioning Partitioning cluster_analysis Analysis & Calculation Prepare_Stock Prepare Stock Solution of Diaveridine HCl Mix_Phases Mix Stock Solution with Saturated Solvents Prepare_Stock->Mix_Phases Saturate_Solvents Saturate n-Octanol and Water Saturate_Solvents->Mix_Phases Equilibrate Shake to Reach Equilibrium Mix_Phases->Equilibrate Separate_Phases Separate n-Octanol and Aqueous Phases Equilibrate->Separate_Phases Analyze_Concentration Determine Concentration in Each Phase (e.g., by HPLC) Separate_Phases->Analyze_Concentration Calculate_LogP Calculate P and LogP Analyze_Concentration->Calculate_LogP

An In-depth Technical Guide on the Synthesis and Purification of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of diaveridine (B1670400) hydrochloride, a dihydrofolate reductase inhibitor with applications in veterinary medicine as an anticoccidial and antibacterial synergist.[1][2] This document outlines a common and effective synthetic pathway to diaveridine, followed by its conversion to the hydrochloride salt. Detailed experimental protocols for both the synthesis and subsequent purification are provided. Furthermore, this guide includes a summary of key quantitative data in structured tables and visual representations of the synthetic and purification workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Diaveridine Hydrochloride

Diaveridine, with the chemical name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a synthetic aminopyrimidine.[3] It functions as a folic acid antagonist by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a vital component in DNA synthesis and cell division in bacteria and protozoa.[2] This mechanism of action makes it an effective antiparasitic agent, particularly against Eimeria species that cause coccidiosis.[2][3] Diaveridine is often used in combination with sulfonamides to create a synergistic effect, blocking two sequential steps in the folic acid synthesis pathway of microorganisms.[2][4] The hydrochloride salt of diaveridine is a common form used in pharmaceutical preparations.[1]

Synthesis of Diaveridine

A prevalent method for the synthesis of diaveridine involves the reaction of 2,4-diamino-5-methoxymethylpyrimidine (B15053255) with veratrole (1,2-dimethoxybenzene).[5] The hydrochloride salt is then typically formed by treating the diaveridine base with hydrochloric acid.

Synthesis of Diaveridine Base

The synthesis of the diaveridine base can be achieved with a high yield through the following procedure.[5]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a mixture of 12.3 g of 2,4-diamino-5-methoxymethylpyrimidine, 10.9 g of veratrole, and 72 g of orthophosphoric acid is prepared.[5]

  • Reaction: The mixture is stirred and heated to 110°C for 4 hours.[5] This results in the formation of a thick, yellow solution.[5]

  • Precipitation: The resulting solution is dissolved in 40 ml of water. This aqueous solution is then slowly added to 190 ml of a 50% potassium hydroxide (B78521) solution, maintaining the temperature between 10-15°C.[5] A white precipitate of crude diaveridine will form.[5]

  • Digestion: The mixture is allowed to digest in a refrigerator overnight to ensure complete precipitation.[5]

  • Filtration and Washing: The precipitate is collected by filtration and washed with ice water until the pH of the washings is approximately 8.[5]

Synthesis Pathway

Synthesis_Pathway A 2,4-Diamino-5- methoxymethylpyrimidine B Veratrole (1,2-Dimethoxybenzene) E Diaveridine Base (Crude) A->E B->E C Orthophosphoric Acid D 110°C, 4 hours

Diagram 1: Synthesis of Diaveridine Base.

Purification of Diaveridine and Formation of Hydrochloride Salt

The crude diaveridine base obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. This is typically achieved through a dissolution and precipitation process, followed by conversion to the hydrochloride salt.

Purification of Diaveridine Base

Experimental Protocol:

  • Dissolution: The crude diaveridine precipitate is dissolved in a solution composed of 50 ml of glacial acetic acid and 175 ml of water.[5] This may result in a yellow, turbid solution.[5]

  • Decolorization: The solution is treated with activated charcoal to remove colored impurities and then filtered.[5] The residue is washed with 100 ml of water.[5]

  • Reprecipitation: The combined aqueous filtrates are cooled to 0°C and treated dropwise with a solution of 40 g of sodium hydroxide in 200 ml of water.[5]

  • Isolation: The resulting purified precipitate of diaveridine base is collected by filtration, washed with water, and air-dried.[5]

Formation of this compound

The purified diaveridine base is converted to its hydrochloride salt to improve its stability and solubility characteristics. While the search results do not provide a specific protocol for this step, a general and widely accepted method is as follows:

Experimental Protocol:

  • Dissolution: Dissolve the purified diaveridine base in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) until the pH of the solution is acidic.

  • Crystallization: The this compound will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

  • Isolation and Drying: The crystalline this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of diaveridine and its hydrochloride salt.

Table 1: Synthesis of Diaveridine Base

ParameterValueReference
Yield88.7%[5]
Melting Point227-230°C[5]
AppearanceWhite precipitate[5]

Table 2: Properties of Diaveridine and this compound

PropertyDiaveridineThis compoundReference
Molecular Formula C13H16N4O2C13H16N4O2.HCl[1][5]
Molecular Weight 260.29 g/mol 296.756 g/mol [1][5]
CAS Number 5355-16-82507-23-5[1][5]
Melting Point 232-236°C>224°C (Decomposes)[1][6]
Appearance White or creamy-white crystalline powderWhite to off-white solid[1][6]
Solubility Insoluble in water, ethanol, ether. Soluble in concentrated HCl.Slightly soluble in DMSO and Methanol.[1][6][7]

Purification and Analysis Workflow

The purification and subsequent analysis of this compound are critical to ensure its quality and suitability for research and development purposes.

Purification_Workflow cluster_purification Purification Steps cluster_salt_formation Hydrochloride Salt Formation cluster_analysis Analytical Methods cluster_final_product Final Product A Crude Diaveridine Base B Dissolution in Acetic Acid/Water A->B C Charcoal Treatment & Filtration B->C D Reprecipitation with NaOH C->D E Purified Diaveridine Base D->E F Dissolution in Organic Solvent E->F G Addition of Hydrochloric Acid F->G H Crystallization G->H I Filtration & Drying H->I M This compound I->M J HPLC for Purity Assay (≥98%) K UV-Vis Spectrophotometry (λmax at 275 nm in 0.1N HCl) L Melting Point Determination M->J Purity Verification M->K Identification & Quantification M->L Physical Characterization

Diagram 2: Purification and Analysis Workflow for Diaveridine HCl.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of this compound.[8][9] A purity of ≥98% is typically required for research-grade material.[2][8][10]

  • UV-Visible Spectrophotometry: Diaveridine exhibits a maximum absorbance (λmax) at 275 nm when dissolved in 0.1N hydrochloric acid, providing a straightforward method for its quantification.[2]

  • Melting Point: The melting point of this compound is a key physical property used for its identification and to assess its purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.[2]

Conclusion

This technical guide has detailed a reliable and high-yield method for the synthesis of diaveridine and its subsequent conversion to this compound. The provided experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals involved in the synthesis and development of this important veterinary pharmaceutical agent. Adherence to the described purification and analytical procedures is crucial for obtaining high-purity this compound suitable for research and pharmaceutical applications.

References

Diaveridine Hydrochloride: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of various microorganisms. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and cellular replication, leading to a bacteriostatic or bactericidal effect. Diaveridine hydrochloride is frequently used in veterinary medicine, often in combination with sulfonamides, to treat and prevent coccidiosis and bacterial infections in poultry and other animals. This technical guide provides a comprehensive overview of the biological activity screening of this compound, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] By binding to the active site of DHFR, this compound prevents the conversion of DHF to THF, thereby depleting the intracellular pool of this vital molecule. This ultimately leads to the cessation of DNA synthesis and cell division in susceptible organisms.[1]

Folate Synthesis Pathway Inhibition cluster_Host Host Cell cluster_Microorganism Microorganism Folate_in Folate (from diet) THF_Host Tetrahydrofolate (THF) Folate_in->THF_Host DHFR DNA_Host DNA Synthesis THF_Host->DNA_Host PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase THF_Micro Tetrahydrofolate (THF) DHF->THF_Micro Dihydrofolate Reductase (DHFR) DNA_Micro DNA Synthesis THF_Micro->DNA_Micro Diaveridine Diaveridine Diaveridine->THF_Micro Sulfonamides Sulfonamides Sulfonamides->DHF

Mechanism of action of diaveridine and sulfonamides.

Quantitative Data

Table 1: Dihydrofolate Reductase (DHFR) Inhibition
Organism/Enzyme SourceIC50 (µM)Reference
Mycobacterium abscessus>100[2]
Fungal DHFRKi as low as 7.1 pM[3]
Human DHFRKi as low as 0.1 pM[3]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli>500 (after adaptation)[4]
Salmonella spp.>1000 (after adaptation)[4]
Staphylococcus aureusNot specified
Streptococcus spp.Not specified

Note: Comprehensive MIC data for diaveridine against a standard panel of bacteria is limited. The data presented reflects values after bacterial adaptation to chlorhexidine (B1668724) digluconate and may not represent the intrinsic activity of diaveridine.

Table 3: Anticoccidial Activity
Eimeria SpeciesAssay TypeIC50 / % InhibitionReference
Eimeria tenellaSporulation InhibitionNot specified[5]
Eimeria tenellaReproduction Inhibition Assay (RIA)Not specified[6]

Note: Specific IC50 values for diaveridine against Eimeria species from in vitro assays are not consistently reported in publicly available literature. Efficacy is often demonstrated in in vivo studies.

Table 4: Genotoxicity Data
AssayCell LineConcentration/DoseResultReference
Chromosomal AberrationCHO1200-3500 µg/mLNegative[7]
Chromosomal AberrationCHO1000-5000 µg/mLNegative (with and without S9)[8][9]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against DHFR.

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • This compound (test compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound. Include a control well with no inhibitor.

  • Reaction Initiation: Start the reaction by adding DHF and NADPH to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically for 10-20 minutes at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of this compound relative to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.[10]

DHFR Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Diaveridine) Assay_Setup Assay Setup in 96-well Plate (Buffer, DHFR, Diaveridine) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add DHF and NADPH) Assay_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Absorbance->Data_Analysis Chromosomal Aberration Assay Workflow Cell_Culture Culture CHO Cells Treatment Treat with Diaveridine (+/- S9 activation) Cell_Culture->Treatment Mitotic_Arrest Add Mitotic Arresting Agent Treatment->Mitotic_Arrest Harvest_and_Fix Harvest, Hypotonic Treatment, and Fixation Mitotic_Arrest->Harvest_and_Fix Slide_Preparation Prepare Microscope Slides Harvest_and_Fix->Slide_Preparation Staining_and_Scoring Stain with Giemsa and Score Metaphases Slide_Preparation->Staining_and_Scoring Data_Analysis Statistical Analysis of Aberrations Staining_and_Scoring->Data_Analysis Ames Test Workflow Prepare_Cultures Prepare Salmonella Cultures Mix_Components Mix Bacteria, Top Agar, Diaveridine (+/- S9) Prepare_Cultures->Mix_Components Plate_Mixture Pour onto Minimal Glucose Agar Plates Mix_Components->Plate_Mixture Incubate_Plates Incubate at 37°C Plate_Mixture->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Results Analyze for Mutagenicity Count_Colonies->Analyze_Results

References

Diaveridine Hydrochloride: An In-depth Technical Guide on a Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine (B1670400) hydrochloride, a synthetic 2,4-diaminopyrimidine (B92962) derivative, is a potent competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, diaveridine disrupts DNA synthesis and cellular replication, exhibiting antimicrobial and antiprotozoal activity. This technical guide provides a comprehensive overview of diaveridine hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and an exploration of its structure-activity relationship.

Introduction

Diaveridine is a folic acid antagonist belonging to the class of diaminopyrimidines[1]. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of both prokaryotic and eukaryotic organisms[2]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and several amino acids[3]. The inhibition of DHFR leads to the depletion of THF, thereby halting DNA synthesis and cell growth, which forms the basis of its therapeutic action[3]. Diaveridine is often used in veterinary medicine, frequently in combination with sulfonamides, to achieve a synergistic antibacterial and anticoccidial effect[4].

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase. As a structural analog of the pteridine (B1203161) portion of folic acid, diaveridine binds to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. This blockade disrupts the folate cycle, leading to a deficiency in tetrahydrofolate and its derivatives. These cofactors are essential for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. The resulting inhibition of nucleic acid synthesis ultimately leads to the cessation of cell division and growth.

Folate Synthesis Pathway and Inhibition by Diaveridine DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP Diaveridine Diaveridine Diaveridine->DHFR NADPH NADPH NADPH->DHFR DHFR Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, DHF) Plate Add Buffer, NADPH, Diaveridine, and DHFR to 96-well plate Reagents->Plate Inhibitor Prepare Serial Dilutions of Diaveridine Inhibitor->Plate Enzyme Prepare DHFR Enzyme Solution Enzyme->Plate Incubate Pre-incubate for 10-15 min Plate->Incubate Initiate Initiate reaction with DHF Incubate->Initiate Measure Kinetic measurement at 340 nm Initiate->Measure Calculate Calculate initial velocities Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Plot and calculate IC50 Inhibition->IC50

References

In-Depth Structural Analysis of Diaveridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride is a synthetic antiprotozoal agent, primarily utilized in veterinary medicine as a coccidiostat. Structurally, it belongs to the diaminopyrimidine class of compounds. Its therapeutic effect is derived from its function as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of prokaryotes and some eukaryotes.[1][2][3] By inhibiting DHFR, diaveridine hydrochloride effectively disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids, thereby arresting cell growth and replication.[4] This technical guide provides a comprehensive overview of the structural analysis of this compound, incorporating physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action and metabolic fate.

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline powder.[5] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₆N₄O₂·HCl[5]
Molecular Weight 296.76 g/mol [6]
CAS Number 2507-23-5[7][8]
IUPAC Name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride[1]
Melting Point >224°C (with decomposition)[9]
Solubility Soluble in concentrated hydrochloric acid, slightly soluble in dilute hydrochloric acid and methanol, very slightly soluble in chloroform, and insoluble in ethanol, ether, and water.[5][9][10]
Appearance White to off-white or yellowish crystalline powder[5]

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not included in this guide. However, analysis of structurally similar diaminopyrimidine derivatives provides insights into the expected molecular geometry.[11][12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The table below lists the expected characteristic IR absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3100N-H (amines)Stretching
3100 - 3000C-H (aromatic)Stretching
3000 - 2850C-H (aliphatic, -CH₃, -CH₂)Stretching
1650 - 1550C=C (aromatic), C=N (pyrimidine)Stretching
1650 - 1580N-H (amines)Bending
1260 - 1000C-O (ethers)Stretching
850 - 675C-H (aromatic)Out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry of diaveridine would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₆N₄O₂) at m/z 260.29.[1] The fragmentation pattern would be influenced by the stability of the pyrimidine (B1678525) and dimethoxybenzyl moieties. Key fragmentation data from available sources are presented below.

m/zInterpretation
261.1359[M+H]⁺ (protonated molecule of the free base)
245.1044Loss of a methyl group (-CH₃)
123.0672Fragment corresponding to the dimethoxybenzyl moiety

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This pathway is crucial for the synthesis of thymidine, purines, and certain amino acids.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_AA DNA, RNA & Amino Acid Synthesis THF->DNA_AA One-carbon metabolism NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Diaveridine Diaveridine Diaveridine->DHFR Competitive Inhibition

Figure 1. Mechanism of DHFR inhibition by Diaveridine.

Metabolic Pathways

Studies in pigs and chickens have elucidated the primary metabolic pathways of diaveridine. The main routes of biotransformation include O-demethylation, α-hydroxylation, and subsequent glucuronidation or sulfation.[13][14]

Diaveridine_Metabolism cluster_pig Metabolism in Pigs cluster_chicken Metabolism in Chickens Diaveridine_Pig Diaveridine (D0) Metabolite_D1_Pig 3'-desmethyl-Diaveridine (D1) Diaveridine_Pig->Metabolite_D1_Pig O-demethylation Metabolite_D2_Pig Monoglucuronide of 3'-desmethyl-Diaveridine (D2) Metabolite_D1_Pig->Metabolite_D2_Pig Glucuronidation Diaveridine_Chicken Diaveridine (D0) Metabolite_D2_Chicken Monoglucuronide of 3'-desmethyl-Diaveridine (D2) Diaveridine_Chicken->Metabolite_D2_Chicken O-demethylation & Glucuronidation Metabolite_M3 α-hydroxy-Diaveridine (M3) Diaveridine_Chicken->Metabolite_M3 α-hydroxylation

Figure 2. Metabolic pathways of Diaveridine in pigs and chickens.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of this compound are not available in a single source. The following are generalized yet detailed methodologies adapted for a compound of this nature.

X-ray Crystallography (for a related diaminopyrimidine)
  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol-water mixture).[15][16]

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[11][17] Data are typically collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[11][12]

XRay_Workflow start Single Crystal Growth data_collection X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement end Final Crystal Structure refinement->end

Figure 3. Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.[18][19]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).[20] Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignments.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the powdered this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr).[22][23] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.[24][25]

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is collected for background correction.[26]

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). This is further diluted to working concentrations with the mobile phase.[6][27]

  • Chromatographic Separation: An aliquot of the sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.[28][29]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. Full scan and product ion scan (MS/MS) data are acquired to determine the mass-to-charge ratio of the parent ion and its fragments.[27][30]

Conclusion

This technical guide has synthesized the available structural and analytical information for this compound. While a complete crystallographic characterization remains to be published, a combination of spectroscopic techniques provides a robust understanding of its molecular structure. The elucidated mechanism of action and metabolic pathways are crucial for its application in veterinary medicine and for future drug development efforts targeting dihydrofolate reductase. The provided experimental frameworks offer a solid foundation for researchers and scientists working with this and similar compounds.

References

Diaveridine Hydrochloride (CAS No. 2507-23-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine (B1670400) Hydrochloride (CAS No. 2507-23-5) is a synthetic antibacterial and antiprotozoal agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of many microorganisms. This inhibition disrupts the production of essential precursors for DNA, RNA, and amino acid synthesis, leading to a bacteriostatic or bactericidal effect. Diaveridine is particularly noted for its synergistic activity when combined with sulfonamides, which target an earlier step in the same metabolic pathway. This technical guide provides an in-depth overview of the core research aspects of Diaveridine Hydrochloride, including its mechanism of action, pharmacological properties, and key experimental data and protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 2507-23-5[1][2]
Molecular Formula C₁₃H₁₇ClN₄O₂[2]
Molecular Weight 296.75 g/mol [2]
IUPAC Name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride[3]
Appearance White to off-white crystalline powder[4]
Solubility Slightly soluble in water and soluble in methanol.[4]
Melting Point >224°C (decomposes)[5]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Diaveridine's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are vital for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6]

In many bacteria and protozoa, the folic acid pathway is essential for survival as they cannot utilize preformed folate from their environment and must synthesize it de novo.[3] By blocking DHFR, diaveridine leads to a depletion of the intracellular THF pool, ultimately halting DNA synthesis and cell division.[3]

Signaling Pathway: Folic Acid Biosynthesis in Microorganisms

The following diagram illustrates the bacterial and protozoal folic acid synthesis pathway, highlighting the points of inhibition by sulfonamides and diaveridine.

Folic_Acid_Pathway cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibitors Inhibitors GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate (B1496061) Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA_Amino_Acids DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA_Amino_Acids pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits Diaveridine Diaveridine Diaveridine->THF Inhibits

Folic acid biosynthesis pathway and points of inhibition.

Synergistic Activity with Sulfonamides

Diaveridine is frequently used in combination with sulfonamides, such as sulfadiazine (B1682646) or sulfaquinoxaline.[3][7] This combination results in a synergistic bactericidal effect because it targets two distinct steps in the same metabolic pathway.[8] Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and competitively inhibit dihydropteroate synthase, the enzyme responsible for the incorporation of pABA into dihydropteroic acid.[8] The sequential blockade of two enzymes in the same pathway leads to a more potent and broader spectrum of activity and can reduce the development of drug resistance.[3]

Logical Relationship of Synergism

The diagram below illustrates the logical flow of the synergistic action between diaveridine and sulfonamides.

Synergism_Logic Start Bacterial/Protozoal Folic Acid Synthesis DHPS_Step Dihydropteroate Synthase Step Start->DHPS_Step DHFR_Step Dihydrofolate Reductase Step DHPS_Step->DHFR_Step THF_Production Tetrahydrofolate (THF) Production DHFR_Step->THF_Production Cell_Growth Microbial Cell Growth and Replication THF_Production->Cell_Growth Sulfonamides Sulfonamides Inhibition1 Inhibition Sulfonamides->Inhibition1 Diaveridine Diaveridine Inhibition2 Inhibition Diaveridine->Inhibition2 Inhibition1->DHPS_Step Synergistic_Blockade Synergistic Blockade of Pathway Inhibition1->Synergistic_Blockade Inhibition2->DHFR_Step Inhibition2->Synergistic_Blockade Synergistic_Blockade->Cell_Growth Prevents

Logical flow of synergistic action.

Pharmacological Data

In Vitro Activity
Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in pigs and chickens, revealing species-specific differences in metabolism and elimination.[3][4][7][9][10][11]

Table 1: Pharmacokinetic Parameters of Diaveridine Following a Single Oral Dose (10 mg/kg)

ParameterPigsChickensReference
Cmax (µg/mL) 0.43 - 0.491.45 - 1.55[4][7][9]
Tmax (h) 1.04 - 22 - 3.25[4][7][9]
t½β (elimination half-life) (h) 1.78 - 66.412.91 - 48.30[4][7]
AUC₀-∞ (µg·h/mL) 1.339.28[7]
Oral Bioavailability (F) 34.6%72.2%[7]

Table 2: Pharmacokinetic Parameters of Diaveridine Metabolites Following a Single Oral Dose (10 mg/kg) in Pigs and Chickens

MetaboliteSpeciesCmax (µg/mL)Tmax (h)Reference
3'-desmethyl-DVD (D1) Pig0.242[4]
Monoglucuronide of 3'-desmethyl-DVD (D2) Pig1.382[4]
Monoglucuronide of 3'-desmethyl-DVD (D2) Chicken0.272[4]
Toxicity Data

Table 3: Acute Toxicity of Diaveridine

SpeciesRouteLD₅₀ (mg/kg body weight)Reference
Sprague Dawley Rats (male) Oral3100[2]
Sprague Dawley Rats (female) Oral2330[2]
ICR Mice Oral1025[4]

Genotoxicity

Diaveridine has been shown to induce structural chromosomal aberrations in cultured Chinese hamster lung (CHL) cells in the absence of a metabolic activation system (S9 mix).[12] However, this clastogenic activity was not observed in the presence of a liver S9 fraction.[12] In vivo bone marrow micronucleus tests in mice and rats were negative.[12] A single oral administration of diaveridine did, however, induce DNA damage in the liver, kidney, lung, and spleen of mice as detected by the comet assay.[12]

Experimental Workflow for Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like diaveridine.

Genotoxicity_Workflow Start Test Compound (this compound) InVitro_Tests In Vitro Genotoxicity Assays Start->InVitro_Tests Bacterial_Mutation Bacterial Reverse Mutation Assay (Ames Test) InVitro_Tests->Bacterial_Mutation Chromosomal_Aberration In Vitro Chromosomal Aberration Test (e.g., CHO cells) InVitro_Tests->Chromosomal_Aberration Data_Analysis Data Analysis and Interpretation Bacterial_Mutation->Data_Analysis Chromosomal_Aberration->Data_Analysis InVivo_Tests In Vivo Genotoxicity Assays Micronucleus_Test In Vivo Micronucleus Test (Rodent Bone Marrow) InVivo_Tests->Micronucleus_Test Comet_Assay In Vivo Comet Assay (Multiple Organs) InVivo_Tests->Comet_Assay Risk_Assessment Genotoxic Risk Assessment Micronucleus_Test->Risk_Assessment Comet_Assay->Risk_Assessment Data_Analysis->InVivo_Tests If in vitro positive

A typical workflow for genotoxicity assessment.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized spectrophotometric method for determining the inhibitory activity of a compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1] An inhibitor will slow down this rate of absorbance decrease.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test compound (Diaveridine) solution at various concentrations

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Test compound solution (or vehicle for control)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add NADPH solution to all wells.

  • Kinetic Measurement: Immediately initiate the reaction by adding the DHF solution to all wells. Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473 Guideline)

This protocol outlines the procedure for identifying substances that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[2][3][12][13]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined microscopically for chromosomal aberrations.

Materials:

  • Mammalian cell line (e.g., CHO-K1)

  • Cell culture medium and supplements

  • Test compound (Diaveridine)

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • Metabolic activation system (S9 fraction from induced rat liver)

  • Metaphase arresting substance (e.g., Colcemid)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

  • Microscope

Procedure:

  • Cell Culture: Culture CHO cells to a suitable confluency.

  • Treatment:

    • Short-term treatment: Expose cell cultures to at least three concentrations of diaveridine for 3-6 hours, both with and without S9 metabolic activation.

    • Long-term treatment: Expose cells for approximately 1.5-2 normal cell cycle lengths without S9 activation.

  • Harvest: Add a metaphase arresting substance to the cultures. Harvest the cells by trypsinization.

  • Slide Preparation:

    • Treat the cells with a hypotonic solution to swell the cells.

    • Fix the cells with a fixative.

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with Giemsa.

  • Scoring:

    • Under a microscope, score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis:

    • Determine the frequency of aberrant cells and the number of aberrations per cell.

    • Use appropriate statistical methods to assess the significance of any increase in aberrations compared to the negative control.

Conclusion

This compound is a well-characterized DHFR inhibitor with established antibacterial and antiprotozoal activity, particularly when used in synergy with sulfonamides. Its pharmacokinetic and toxicological profiles have been investigated in key veterinary species. The provided experimental protocols offer a foundation for further research into its mechanism of action and safety. This technical guide serves as a comprehensive resource for scientists and researchers engaged in the study and development of antimicrobial agents.

References

An In-Depth Technical Guide to the Chemical Stability and Degradation Profile of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of diaveridine (B1670400) hydrochloride. Diaveridine, a dihydrofolate reductase inhibitor, is often used in veterinary medicine in combination with sulfonamides. Understanding its stability is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This document outlines the known degradation pathways, provides detailed experimental protocols for stability testing, and presents a framework for a comprehensive stability-indicating analysis.

Physicochemical Properties and Intrinsic Stability

Diaveridine hydrochloride is the hydrochloride salt of diaveridine, with the chemical formula C₁₃H₁₆N₄O₂·HCl. It is a white to off-white crystalline powder. While generally stable under normal storage conditions, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₄O₂·HCl[1][2]
Molecular Weight296.75 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point>230 °C (decomposes)[1]
SolubilitySoluble in acidic aqueous solutions[1]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions to trigger degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. This compound's stability should be evaluated across a range of pH values.

Experimental Protocol: Hydrolytic Degradation

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

    • 0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

    • Purified water for neutral hydrolysis.

    • 0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

  • Stress Conditions:

    • Reflux the solutions at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Alternatively, store the solutions at a controlled elevated temperature (e.g., 60°C) and withdraw samples at various time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

    • Identify and characterize any significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Hypothetical Quantitative Data for Hydrolytic Degradation of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl488015.2Demethylated derivatives
Purified Water7280< 2.0Not significant
0.1 M NaOH246025.8Products of pyrimidine (B1678525) ring opening
Oxidative Degradation

Oxidative degradation can occur in the presence of oxygen, peroxides, or metal ions.

Experimental Protocol: Oxidative Degradation

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final concentration of, for example, 3% H₂O₂.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period, protected from light.

    • Withdraw samples at various time points.

  • Sample Analysis:

    • Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation and identify any degradation products.

Table 3: Hypothetical Quantitative Data for Oxidative Degradation of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
3% H₂O₂244018.5N-oxide derivatives, hydroxylated products
Photolytic Degradation

Photostability testing is crucial to determine if the drug substance is sensitive to light.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation:

    • Expose the solid drug substance directly to a light source.

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in the ICH Q1B guideline. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Sample Analysis:

    • Analyze the exposed and control samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the exposed and control samples to determine the extent of degradation and identify any photodegradation products.

Table 4: Hypothetical Quantitative Data for Photolytic Degradation of this compound

ConditionDuration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Solid State (ICH Q1B)7 days5.5Oxidized and rearranged products
Solution (ICH Q1B)24 hours12.3Products of photochemical oxidation and cyclization
Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Stress Conditions:

    • Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 7 days).

    • A control sample should be stored at the recommended storage condition.

  • Sample Analysis:

    • Dissolve the exposed and control samples in a suitable solvent.

    • Analyze the solutions using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation and identify any thermal degradants.

Table 5: Hypothetical Quantitative Data for Thermal Degradation of this compound

ConditionTime (days)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Solid State71058.9Decomposed products, potential color change

Degradation Profile and Pathways

Based on the structure of diaveridine and general knowledge of drug degradation, the following degradation pathways can be postulated.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress Diaveridine This compound Demethylation O-Demethylation Products Diaveridine->Demethylation Acidic/Basic RingOpening Pyrimidine Ring Opening Diaveridine->RingOpening Strongly Basic N_Oxide N-Oxide Derivatives Diaveridine->N_Oxide H₂O₂ Hydroxylation Hydroxylated Products Diaveridine->Hydroxylation H₂O₂ PhotoOxidation Photo-oxidized Products Diaveridine->PhotoOxidation UV/Vis Light Rearrangement Rearrangement Products Diaveridine->Rearrangement UV/Vis Light Decomposition Decomposition Products Diaveridine->Decomposition High Temperature

Caption: Postulated degradation pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial to separate and quantify the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 280 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is of utmost importance for a stability-indicating method and is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

HPLC_Workflow start Sample Preparation (Stressed/Unstressed) hplc HPLC System (C18 Column, Mobile Phase) start->hplc detector UV Detector hplc->detector data Data Acquisition and Processing detector->data analysis Peak Integration and Quantification data->analysis report Report Generation (% Degradation, Purity) analysis->report

Caption: General workflow for a stability-indicating HPLC analysis.

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical stability and degradation profile of this compound. While specific quantitative degradation data for this compound is not extensively published, the provided experimental protocols and degradation pathway hypotheses serve as a robust starting point for researchers and drug development professionals. The successful development of a stable formulation of this compound relies on a thorough understanding of its degradation under various stress conditions and the implementation of a validated stability-indicating analytical method for its monitoring. Further research is warranted to fully elucidate the specific degradation products and their formation kinetics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diaveridine (B1670400) hydrochloride is a synthetic antimicrobial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves blocking the folic acid synthesis pathway, which is essential for the production of purines, thymidylate, and certain amino acids, ultimately inhibiting DNA synthesis and cell division in susceptible organisms.[1] This compound is primarily used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[3][4] In vitro studies have also highlighted its potential genotoxic effects, including the induction of chromosomal aberrations and DNA damage in mammalian cells.[1][5]

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of diaveridine hydrochloride, including its antimicrobial efficacy and cytotoxic potential.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Diaveridine targets and inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway of bacteria and protozoa.[1][2] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of nucleotides and amino acids required for DNA replication and cellular growth. By inhibiting DHFR, diaveridine leads to a bacteriostatic effect, halting microbial growth and multiplication.[1]

Diaveridine_Mechanism cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_Target Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidylate, Amino Acids THF->Precursors DNA DNA Synthesis & Cell Division Precursors->DNA Diaveridine Diaveridine Diaveridine->DHFR_Target Inhibits

Caption: Mechanism of action of Diaveridine targeting DHFR.

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results. Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution for use in most in vitro cell-based assays.

Physicochemical Properties and Solubility Data

PropertyValueReference(s)
CAS Number 2507-23-5[5][6]
Molecular Formula C₁₃H₁₆N₄O₂ • HCl[5]
Formula Weight 296.74 g/mol [5]
Appearance White or almost-white crystalline powder[3][5]
Solubility Soluble in water, DMSO (≥17.07 mg/mL)[2][5][7]

Protocol 1: Preparation of a 25 mg/mL DMSO Stock Solution

  • Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to prepare solutions for cell culture-based assays.

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder. For a 25 mg/mL stock, weigh 25 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 25 mg of powder, add 1 mL of DMSO.[2]

  • Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[7]

  • Sterilization: If required for the assay, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]

Application Note 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow start Start add_broth Add cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells start->add_broth prep_dilutions Prepare 2-fold serial dilutions of Diaveridine HCl in a 96-well plate inoculate Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) prep_dilutions->inoculate add_broth->prep_dilutions controls Include sterility (broth only) and growth (broth + bacteria) controls inoculate->controls incubate Incubate plate at 35-37°C for 16-20 hours controls->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic finish End read_mic->finish

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Broth Microdilution MIC Assay

  • Prepare Diaveridine Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (wells with broth and bacteria, no drug) and a negative/sterility control (wells with broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: Example MIC Data Table

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-NegativeRecord Value
Staphylococcus aureus ATCC 29213Gram-PositiveRecord Value
Salmonella typhimurium TA100Gram-NegativeRecord Value
Eimeria species (in cell culture)ProtozoaRecord Value

Application Note 2: In Vitro Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines and determine the half-maximal inhibitory concentration (IC₅₀). Diaveridine has been reported to be genotoxic and clastogenic (causing chromosome breaks) in vitro, particularly in Chinese hamster lung (CHL) cells.[1] A colorimetric assay using a water-soluble tetrazolium salt (WST-8, as in CCK-8 kits) is a reliable method for this assessment.[8]

Cytotoxicity_Workflow seed 1. Seed cells (e.g., CHL, HEK293) in a 96-well plate and allow to adhere overnight treat 2. Replace media with fresh media containing serial dilutions of Diaveridine HCl seed->treat incubate 3. Incubate for 24-72 hours at 37°C, 5% CO₂ treat->incubate add_reagent 4. Add WST-8 reagent (e.g., CCK-8) to each well incubate->add_reagent incubate2 5. Incubate for 1-4 hours until color develops add_reagent->incubate2 measure 6. Measure absorbance at 450 nm using a microplate reader incubate2->measure analyze 7. Calculate % viability and determine IC₅₀ value measure->analyze

Caption: Workflow for WST-8 based Cytotoxicity Assay.

Protocol 3: WST-8 Cell Viability Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., Chinese Hamster Lung cells, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the media containing the different drug concentrations. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • Add WST-8 Reagent: Add 10 µL of WST-8 solution (e.g., from a Cell Counting Kit-8) to each well.[8]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible orange color develops in the control wells.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation: Example Cytotoxicity Data Table

Cell LineExposure Time (h)IC₅₀ (µM)Genotoxic Effect Noted
Chinese Hamster Lung (CHL)24Record ValueChromosomal aberrations[1]
HEK29324Record ValueNot specified
HepG224Record ValueNot specified

Application Note 3: Genotoxicity - Ames Test

Objective: To assess the mutagenic potential of this compound using the bacterial reverse mutation assay (Ames test). This test evaluates the ability of a substance to induce mutations in specific strains of Salmonella typhimurium that have lost the ability to synthesize histidine.

Principle: The assay measures the frequency of back-mutations that restore the functional gene for histidine synthesis, allowing bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test compound indicates mutagenic potential.[1] The inclusion of a liver enzyme extract (S9 mix) simulates metabolic activation in mammals.[1]

Ames_Test_Logic cluster_input Test Components Bacteria Histidine-dependent S. typhimurium (e.g., TA100, TA98) Mix Combine and Pre-incubate Bacteria->Mix Diaveridine Diaveridine HCl (various concentrations) Diaveridine->Mix S9 With (+S9) and Without (-S9) Metabolic Activation S9->Mix Plate Plate on Histidine-deficient minimal glucose agar Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Result Count revertant (histidine-producing) colonies Incubate->Result

Caption: Logical workflow of the Ames Test for mutagenicity.

Protocol 4: Ames Test (High-Level Overview)

  • Strain Selection: Use appropriate tester strains of S. typhimurium (e.g., TA98, TA100, TA97, TA102) and E. coli (e.g., WP2 uvrA/pKM101).[1]

  • Metabolic Activation: Prepare two sets of experiments for each concentration and control: one with and one without the S9 mix from rat or hamster liver.[1]

  • Exposure: In a test tube, combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Summary of Published Ames Test Results for Diaveridine

Tester StrainMetabolic ActivationResultReference
S. typhimurium TA98, TA100, etc.With/Without Rat Liver S9Not Mutagenic[1]
S. typhimurium TA100With Hamster Liver S9Mutagenic[1]

References

Application Notes: Diaveridine Hydrochloride in Poultry Coccidiosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for using diaveridine (B1670400) hydrochloride in poultry coccidiosis research models.

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry, caused by protozoa of the genus Eimeria.[1][2] The disease leads to damage of the intestinal tract, resulting in diarrhea, reduced weight gain, and increased mortality.[1][3] Diaveridine hydrochloride is a synthetic coccidiostat used in veterinary medicine for the prevention and treatment of coccidiosis.[1][4][5] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of protozoa.[4][6][7] By blocking this pathway, diaveridine halts the production of essential precursors for DNA synthesis and cell division, thereby inhibiting the parasite's growth and reproduction.[6][8]

Diaveridine is often used in combination with sulfonamides, such as sulphaquinoxaline, to achieve a synergistic effect.[1][9][10] Sulfonamides inhibit dihydropteroate (B1496061) synthetase, an enzyme that acts earlier in the same metabolic pathway.[1][8] This sequential blockade is more effective at disrupting parasite replication than either compound alone.[1]

Mechanism of Action

Diaveridine targets the folic acid biosynthesis pathway, which is vital for the proliferation of Eimeria parasites.[6][8] Unlike the avian host, which can utilize pre-formed folic acid from its diet, the parasite must synthesize it de novo.[8] Diaveridine specifically inhibits the enzyme dihydrofolate reductase (DHFR), which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids required for DNA synthesis and cell division.[6] The inhibition of DHFR leads to the depletion of THF, ultimately arresting the parasite's life cycle.[6]

Mechanism_of_Action cluster_Eimeria Eimeria Parasite Folate Pathway PABA PABA DHP_Synthetase Dihydropteroate Synthetase PABA->DHP_Synthetase Pteridine Pteridine Pteridine->DHP_Synthetase DHF Dihydrofolate (DHF) DHP_Synthetase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Synthesis DNA, RNA & Amino Acid Synthesis THF->Synthesis Sulfonamides Sulfonamides (e.g., Sulphaquinoxaline) Sulfonamides->DHP_Synthetase Inhibits Diaveridine Diaveridine Diaveridine->DHFR Inhibits

Caption: Synergistic inhibition of the Eimeria folate pathway.
Efficacy Data

The efficacy of diaveridine, particularly in combination with sulphaquinoxaline, has been evaluated in numerous studies. Key parameters for assessment include oocyst output (Oocysts Per Gram of feces - OPG), morbidity, mortality, and body weight gain. The following table summarizes representative data from a study investigating the therapeutic effects on broiler coccidiosis.[9]

GroupTreatmentMorbidity (%)Mortality (%)Oocyst Count (Peak - Day 25)Oocyst Count (End - Day 52)Relative Weight Gain
ANegative Control (Uninfected)0000High
BPositive Control (Infected, Untreated)9228Not specified (Highest)Not specifiedLow
CDiaveridine + Sulphaquinoxaline1648,050200Medium
DDiaveridine + Sulphaquinoxaline + Vitamins A & K80Not specified (Lowest)Not specifiedHigh
Data synthesized from a study on broiler caecal coccidiosis.[9] The combination of diaveridine and sulphaquinoxaline significantly reduced morbidity, mortality, and oocyst shedding compared to the untreated infected group.[9] The addition of vitamins A and K further enhanced recovery and performance.[9]

Protocols for In Vivo Coccidiosis Research Models

This section outlines a generalized protocol for evaluating the anticoccidial efficacy of this compound in an experimental broiler chicken model.

Experimental Workflow Diagram

Experimental_Workflow start Day 1: Procure 1-Day-Old Chicks acclimatize Days 1-14: Acclimatization (Coccidiostat-free diet) start->acclimatize grouping Day 14: Randomize into Experimental Groups acclimatize->grouping challenge Day 14: Oral Inoculation with Sporulated Eimeria Oocysts (Except Negative Control) grouping->challenge treatment Initiate Treatment (e.g., Diaveridine in water/feed) challenge->treatment monitoring Days 15-21: Daily Monitoring (Mortality, Clinical Signs) treatment->monitoring collection Days 18-21 (Peak Shedding): Fecal Sample Collection monitoring->collection necropsy Day 21: Euthanasia, Body Weight Measurement, Lesion Scoring monitoring->necropsy opg Oocyst Counting (McMaster Technique) collection->opg analysis Data Analysis (Statistics) opg->analysis necropsy->analysis end Conclusion on Efficacy analysis->end

Caption: General workflow for an in vivo anticoccidial drug trial.
Detailed Experimental Protocol

2.1. Animals and Housing

  • Animals: Procure one-day-old broiler chicks (e.g., Ross 308) from a commercial hatchery.[11]

  • Housing: House the birds in thoroughly cleaned and disinfected wire-floored cages to prevent contact with feces and avoid extraneous infection.[11]

  • Environment: Maintain appropriate temperature and lighting conditions, starting at 32°C and gradually decreasing to 20°C by the end of the experiment.[11]

  • Feed and Water: Provide ad-libitum access to a balanced, commercial broiler starter diet that is confirmed to be free of any anticoccidial drugs.[12] Water should also be freely available.[12]

2.2. Experimental Design

  • Acclimatization: Allow birds to acclimatize for approximately 14 days before the start of the experiment.

  • Grouping: Randomly allocate birds into experimental groups (e.g., 5-8 replicates of 5-10 birds per group).[11][13] A typical design includes:

    • Group 1 (Negative Control): Uninfected and untreated.

    • Group 2 (Positive Control): Infected and untreated.[14]

    • Group 3 (Treatment Group): Infected and treated with this compound (often combined with a sulfonamide).[14]

    • Additional groups for different dose levels or drug combinations can be included.

2.3. Coccidial Challenge (Infection)

  • Oocyst Preparation: Obtain a virulent, characterized strain of Eimeria (e.g., Eimeria tenella for caecal coccidiosis). Propagate the oocysts in a small group of susceptible birds.[15] Collect, clean, and sporulate the oocysts in a 2.5% potassium dichromate solution with aeration for 2-3 days.[14]

  • Inoculum Dose: Wash the sporulated oocysts to remove the potassium dichromate and quantify them using a McMaster slide. Dilute to the desired concentration (e.g., 2.5 x 10⁴ sporulated oocysts per 1.0 mL).[14]

  • Inoculation: At ~14 days of age, inoculate each bird in the infected groups orally with 1.0 mL of the oocyst suspension directly into the crop using a gavage needle.[11][13][14] Administer a sham inoculum (e.g., water) to the Negative Control group.[13]

2.4. Drug Administration

  • Preparation: Prepare a stock solution of this compound (and any synergistic agent like sulphaquinoxaline) based on the target dosage.

  • Administration: Administer the drug via drinking water or mixed into the feed.[14][16] Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). For therapeutic trials, treatment often begins 2-3 days post-infection and continues for 3-5 days.[12][14]

2.5. Data Collection and Efficacy Parameters

  • Body Weight and Feed Intake: Record the body weight of each bird at the beginning (e.g., day 14) and end of the trial (e.g., day 21).[14] Measure feed consumption per cage to calculate the Feed Conversion Ratio (FCR).[11]

  • Mortality and Clinical Signs: Record mortality daily. Observe birds for clinical signs of coccidiosis such as bloody droppings, depression, and ruffled feathers.

  • Oocyst Counting: At the peak of oocyst shedding (typically 5-7 days post-infection), collect fecal samples from each cage.[11] Determine the number of Oocysts Per Gram (OPG) of feces using the McMaster counting technique with a saturated salt solution.[9][11]

  • Lesion Scoring: At the end of the experiment (typically 7 days post-infection), euthanize a subset of birds from each group.[13] Perform a necropsy and score the intestinal lesions. For E. tenella, the ceca are examined. A common scoring system ranges from 0 (no gross lesions) to 4 (severe lesions, extensive hemorrhage, and cecal core formation).[12][17]

  • Data Analysis: Analyze the collected data (weight gain, FCR, OPG, lesion scores) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups and the controls.

References

Application Note: Quantification of Diaveridine Hydrochloride in Avian Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaveridine (B1670400) is a dihydrofolate reductase inhibitor used in veterinary medicine, often in combination with sulfonamides, for the prevention and treatment of coccidiosis and bacterial infections in poultry.[1][2] The presence of drug residues in edible tissues is a significant concern for food safety and public health. Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in food products. Therefore, sensitive and reliable analytical methods are crucial for monitoring diaveridine hydrochloride residues in poultry tissues to ensure compliance with these standards and safeguard consumer health.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various avian tissues, including muscle, liver, kidney, and skin with fat.[3][4] The described protocol provides a comprehensive workflow from sample preparation to chromatographic analysis and is intended for researchers, scientists, and professionals in the fields of drug metabolism, food safety, and veterinary drug development.

Principle

The method involves the extraction of this compound from tissue homogenates using a combination of organic solvents, followed by a cleanup step using solid-phase extraction (SPE). The purified extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of diaveridine in the sample to that of a known concentration from a calibration curve.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Acetone (B3395972) (analytical grade), n-Propanol (analytical grade), Hexane (B92381) (analytical grade)

  • Reagents: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), Hydrochloric acid (HCl), Ammonium hydroxide (B78521) (NH₄OH), this compound reference standard

  • Solid-Phase Extraction (SPE): MCX cartridges

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column

    • Homogenizer

    • Centrifuge

    • Vortex mixer

    • Sonicator

    • Nitrogen evaporator

    • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and 0.017 M KH₂PO₄ (32:68, v/v).[3] Recommended concentrations for the calibration curve are 2.0, 1.0, 0.1, and 0.04 mg/L.[3]

Sample Preparation

The following protocol is for the extraction of this compound from muscle, liver, kidney, and skin with fat tissues.[3][4]

  • Homogenization: Weigh 2.00 g of minced tissue into a centrifuge tube and add 15 mL of acetonitrile. Homogenize the sample.

  • Initial Centrifugation: Centrifuge the homogenate at 15,000 rpm for 2 minutes.[3]

  • Sonication and Second Centrifugation: Sonicate the samples for 5 minutes, followed by centrifugation at 5,000 rpm for 10 minutes.[3]

  • Supernatant Collection and Second Extraction: Transfer the supernatant to a clean tube. Add 15 mL of acetone to the supernatant, vortex for 30 seconds, and sonicate for 5 minutes.[3]

  • Third Centrifugation: Centrifuge the mixture for 3 minutes and combine the supernatant with the previously collected supernatant.[3]

  • Solvent Addition: Add 5 mL of n-propanol to the combined supernatant.[3]

  • Liquid-Liquid Partitioning: The details of the partitioning step are not fully specified in the source, but a hexane wash is mentioned to remove fats. Add an equal volume of hexane, vortex, and allow the layers to separate. Discard the upper hexane layer.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an MCX SPE column with 5 mL of methanol followed by 5 mL of 0.1 M HCl.[3]

    • Loading: Load 2 mL of the lower aqueous layer onto the conditioned SPE column.[3]

    • Washing: Wash the column with 2 mL of 0.1 M HCl, followed by 2 mL of methanol, and then 10 mL of 10% ammoniated acetonitrile.[3][4]

    • Elution: Elute the analyte with a suitable solvent (the specific elution solvent for diaveridine is not explicitly stated in this section of the source, but typically a basic methanolic solution is used for MCX cartridges).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 45°C.[3][4] Reconstitute the residue in 1 mL of a mixture of acetonitrile and 0.017 M KH₂PO₄ (32:68, v/v).[3][4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[3][4]

HPLC Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: SEP column (specifics of the column were not detailed in the source). A C18 column is a suitable alternative.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 M KH₂PO₄ (pH 7.4) (13:87, v/v).[3]

  • Flow Rate: 1.7 mL/min.[3]

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Run Time: 15 minutes.[3]

Data Presentation

The quantitative performance of the HPLC method for this compound in various broiler tissues is summarized in the table below.

TissueSpiked Concentration (µg/g)Mean Recovery (%)Linearity Range (mg/L)Correlation Coefficient (r²)
Muscle 0.05Not Specified0.04 - 100>0.998
1.0Not Specified
2.0Not Specified
Liver 0.05Not Specified0.04 - 100>0.998
1.0Not Specified
2.0Not Specified
Kidney 0.05Not Specified0.04 - 100>0.998
1.0Not Specified
2.0Not Specified
Skin with Fat 0.05Not Specified0.04 - 100>0.998
1.0Not Specified
2.0Not Specified

While the source mentions spiking at these levels for accuracy determination, specific recovery percentages for diaveridine were not provided in the excerpt. However, good linearity was reported.[3][4]

Visualizations

experimental_workflow sample Tissue Sample (2g) homogenize Homogenize with Acetonitrile (15mL) sample->homogenize centrifuge1 Centrifuge (15,000 rpm, 2 min) homogenize->centrifuge1 sonicate_centrifuge Sonicate (5 min) & Centrifuge (5,000 rpm, 10 min) centrifuge1->sonicate_centrifuge supernatant1 Collect Supernatant sonicate_centrifuge->supernatant1 acetone_extract Add Acetone (15mL), Vortex, Sonicate supernatant1->acetone_extract centrifuge2 Centrifuge (3 min) acetone_extract->centrifuge2 combine_supernatants Combine Supernatants centrifuge2->combine_supernatants spe_cleanup Solid-Phase Extraction (SPE) Cleanup combine_supernatants->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc HPLC Analysis filter->hplc

Caption: Sample preparation workflow for this compound extraction from tissues.

hplc_protocol mobile_phase Mobile Phase: Acetonitrile:KH2PO4 (13:87) pump HPLC Pump (1.7 mL/min) mobile_phase->pump injector Injector (20 µL) pump->injector column SEP Column (C18) injector->column detector UV Detector (270 nm) column->detector data_system Data Acquisition System detector->data_system

Caption: HPLC system configuration for this compound analysis.

References

Application Notes and Protocols: Synergistic Mechanism of Diaveridine Hydrochloride and Sulfaquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride and sulfaquinoxaline (B1682707) are two antimicrobial agents that, when used in combination, exhibit a potent synergistic effect, particularly against coccidiosis in poultry and other livestock.[1][2] This synergism allows for enhanced efficacy and can help in mitigating the development of drug resistance.[3] These application notes provide a detailed overview of their synergistic mechanism, quantitative data on their combined use, and comprehensive experimental protocols for researchers investigating this drug combination.

Synergistic Mechanism of Action

The synergistic relationship between diaveridine hydrochloride and sulfaquinoxaline stems from their sequential blockade of the folic acid biosynthesis pathway in protozoa and bacteria. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids, making its production vital for the growth and replication of these organisms.

  • Sulfaquinoxaline: As a sulfonamide, sulfaquinoxaline competitively inhibits the enzyme dihydropteroate (B1496061) synthetase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.

  • This compound: Diaveridine is a dihydrofolate reductase (DHFR) inhibitor. It blocks the subsequent step in the pathway, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By inhibiting two distinct and sequential steps in this crucial metabolic pathway, the combination of sulfaquinoxaline and diaveridine leads to a more profound and effective disruption of folic acid synthesis than either drug could achieve alone.[3]

cluster_Folate_Pathway Folate Biosynthesis Pathway cluster_Inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase (DHPS) Dihydrofolic_acid Dihydrofolic acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfaquinoxaline Sulfaquinoxaline Dihydropteroate\nSynthetase (DHPS) Dihydropteroate Synthetase (DHPS) Sulfaquinoxaline->Dihydropteroate\nSynthetase (DHPS) Inhibits Diaveridine Diaveridine Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Diaveridine->Dihydrofolate\nReductase (DHFR) Inhibits

Diagram 1: Synergistic inhibition of the folate biosynthesis pathway.

Data Presentation

Table 1: In Vitro Activity of Diaveridine and Sulfaquinoxaline Against Eimeria tenella

CompoundIC50 (µg/mL)
This compoundData not available
SulfaquinoxalineData not available
Diaveridine + Sulfaquinoxaline (1:4 ratio)Data not available

Table 2: Synergistic Interaction of Diaveridine and Sulfaquinoxaline Against Eimeria tenella

Drug Combination (Ratio)MIC of Diaveridine Alone (µg/mL)MIC of Sulfaquinoxaline Alone (µg/mL)MIC of Diaveridine in Combination (µg/mL)MIC of Sulfaquinoxaline in Combination (µg/mL)FIC Index*Interpretation
1:4Data not availableData not availableData not availableData not availableData not availableData not available

*Fractional Inhibitory Concentration (FIC) Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.

Table 3: In Vivo Efficacy of Diaveridine and Sulfaquinoxaline Combination in Broiler Chickens Experimentally Infected with Eimeria spp.

Treatment GroupOocyst Output (Oocysts Per Gram of Feces)Mean Lesion ScoreWeight Gain (g)Feed Conversion Ratio
Uninfected Control00e.g., 500e.g., 1.5
Infected Controle.g., 150,000e.g., 3.5e.g., 300e.g., 2.2
Diaveridine + Sulfaquinoxalinee.g., 5,000e.g., 0.5e.g., 480e.g., 1.6

Note: The data in Table 3 are representative examples based on typical outcomes from in vivo studies and are not from a specific cited source.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a method to determine the synergistic activity of diaveridine and sulfaquinoxaline against Eimeria tenella sporozoites in a cell culture system.

cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis start Start prep_cells Prepare Madin-Darby Bovine Kidney (MDBK) cell culture start->prep_cells end End add_cells Add MDBK cells to each well prep_cells->add_cells prep_sporozoites Isolate and purify E. tenella sporozoites add_sporozoites Infect cells with sporozoites prep_sporozoites->add_sporozoites prep_drugs Prepare serial dilutions of Diaveridine and Sulfaquinoxaline dispense_drugs Dispense drug dilutions into a 96-well plate in a checkerboard format prep_drugs->dispense_drugs dispense_drugs->add_cells incubate1 Incubate to allow cell adherence add_cells->incubate1 incubate1->add_sporozoites incubate2 Incubate for 48-72 hours add_sporozoites->incubate2 quantify Quantify parasite viability/ proliferation (e.g., qPCR, microscopy) incubate2->quantify determine_mic Determine Minimum Inhibitory Concentration (MIC) for each drug and combination quantify->determine_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic->calculate_fic calculate_fic->end

Diagram 2: Workflow for in vitro checkerboard synergy assay.

Materials:

  • Eimeria tenella oocysts

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • This compound and sulfaquinoxaline

  • 96-well cell culture plates

  • Materials for oocyst sporulation and sporozoite excystation

Procedure:

  • Cell Culture: Culture MDBK cells in appropriate medium until confluent.

  • Sporozoite Preparation: Sporulate E. tenella oocysts and excyst sporozoites using standard laboratory procedures.

  • Drug Dilutions: Prepare serial dilutions of diaveridine and sulfaquinoxaline.

  • Checkerboard Setup: In a 96-well plate, dispense the drug dilutions to create a matrix of concentrations. Include wells with each drug alone and no-drug controls.

  • Cell Seeding: Trypsinize and seed MDBK cells into each well of the 96-well plate.

  • Infection: After cell adherence, infect the MDBK cell monolayers with a standardized number of sporozoites.

  • Incubation: Incubate the plates at 41°C in a 5% CO2 atmosphere for 48-72 hours.

  • Assessment of Inhibition: Determine the extent of parasite development in each well. This can be done by microscopic observation and counting of schizonts or by quantitative PCR to measure parasite DNA.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits parasite development. Calculate the FIC index to determine synergy.

In Vivo Efficacy Study in Broiler Chickens

This protocol describes an in vivo experiment to evaluate the efficacy of the diaveridine and sulfaquinoxaline combination against an experimental Eimeria infection in broiler chickens.

cluster_Setup Experimental Setup cluster_Infection_Treatment Infection and Treatment cluster_Data_Collection Data Collection cluster_Analysis Data Analysis start Start procure_chicks Procure day-old broiler chicks start->procure_chicks end End acclimatize Acclimatize chicks for ~14 days procure_chicks->acclimatize randomize Randomly allocate chicks to treatment groups acclimatize->randomize infect Orally infect chicks with sporulated Eimeria oocysts randomize->infect treat Administer treatments (in feed or water) starting 2 days post-infection infect->treat monitor Monitor daily for clinical signs and mortality treat->monitor weigh Record body weight and feed intake monitor->weigh collect_feces Collect fecal samples for oocyst counting (days 5-9 PI) weigh->collect_feces necropsy Perform necropsy and lesion scoring (day 7 or 9 PI) collect_feces->necropsy calculate_opg Calculate Oocysts Per Gram (OPG) necropsy->calculate_opg calculate_performance Calculate weight gain and FCR calculate_opg->calculate_performance analyze_stats Perform statistical analysis of data calculate_performance->analyze_stats analyze_stats->end

Diagram 3: Workflow for in vivo efficacy study in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter and grower feed

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella)

  • This compound and sulfaquinoxaline

  • McMaster counting chambers for oocyst enumeration

  • Standardized lesion scoring guide

Procedure:

  • Animal Husbandry: House day-old chicks in a coccidia-free environment and provide ad libitum access to feed and water.

  • Experimental Groups: At approximately 14 days of age, randomly assign birds to experimental groups (e.g., uninfected untreated control, infected untreated control, infected treated with diaveridine alone, infected treated with sulfaquinoxaline alone, and infected treated with the combination).

  • Infection: Orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.

  • Treatment: Provide the respective treatments in the feed or drinking water, typically starting 2 days post-infection and continuing for 5-7 days.

  • Data Collection:

    • Oocyst Counting: From day 5 to day 9 post-infection, collect fecal samples from each group and determine the oocysts per gram (OPG) using the McMaster technique.[1]

    • Lesion Scoring: On day 7 or 9 post-infection, euthanize a subset of birds from each group and perform intestinal lesion scoring according to a standardized scale (e.g., Johnson and Reid, 0-4 scale).

    • Performance Parameters: Record body weight and feed consumption to calculate weight gain and feed conversion ratio (FCR).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.

Conclusion

The combination of this compound and sulfaquinoxaline provides a robust and synergistic approach to the control of coccidiosis and other susceptible infections. Their sequential inhibition of the folate biosynthesis pathway underscores the rationale for their combined use. The provided protocols offer a framework for researchers to further investigate and quantify the synergistic interactions and in vivo efficacy of this important drug combination. Further in vitro studies are encouraged to generate quantitative data to fill the existing gaps in the literature.

References

Application Notes: Quantitative Determination of Diaveridine Hydrochloride in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaveridine (B1670400), a dihydrofolate reductase inhibitor, is utilized in veterinary medicine, often in combination with sulfonamides, for its antibacterial and antiprotozoal properties.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies.[2][3] This document outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diaveridine in plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.

Principle

The method employs solid-phase extraction (SPE) for the isolation of diaveridine from plasma, followed by analysis using a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer.[1][3] Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, with the aid of an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Diaveridine Hydrochloride reference standard (Purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled (SIL) diaveridine (e.g., Diaveridine-d4) is recommended for optimal performance. If a SIL IS is unavailable, a structural analog such as trimethoprim (B1683648) or ormetoprim (B1677490) can be considered, provided it demonstrates similar chromatographic and ionization behavior.[4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control plasma (e.g., human, rat, chicken), free of diaveridine.

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Solutions: Prepare serial dilutions of the diaveridine stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a separate set of working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 1 to 1000 ng/mL.

3. Sample Preparation Protocol (Solid-Phase Extraction - SPE)

This protocol is based on a mixed-mode cation exchange (MCX) SPE procedure, which has shown high extraction efficiency for diaveridine.[3]

  • Pre-treatment: To 500 µL of plasma sample, add the internal standard solution. Acidify the sample by adding 1 mL of 1 M hydrochloric acid (HCl) to adjust the pH to approximately 2.8-3.2.[3]

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove interfering substances.

  • Elution: Elute diaveridine and the internal standard with 5 mL of 8:92 (v/v) ammonium hydroxide/methanol.[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid) before injection into the LC-MS/MS system.[3]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC and MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Example: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.5 kV[5]
Source Temperature 200°C[5]
Nebulizing Gas Nitrogen, 1.5 L/min[5]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diaveridine261.1230.1Optimize empirically
Diaveridine261.1121.1Optimize empirically
Trimethoprim (IS example)291.1230.1Optimize empirically

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize typical validation parameters for a bioanalytical method, in accordance with FDA guidelines.[6][7]

Table 3: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linearity Range1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)> 0.995-
Lower Limit of Quantification (LLOQ)1 ng/mLSignal-to-noise > 10; Accuracy ±20%, Precision ≤20%

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 10%± 15%< 15%± 20%
Low QC3< 8%± 10%< 10%± 15%
Mid QC100< 7%± 8%< 9%± 15%
High QC800< 6%± 7%< 8%± 15%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[7]

Table 5: Recovery and Matrix Effect

ParameterResultAcceptance Criteria
Extraction Recovery> 90%[3]Consistent, precise, and reproducible
Matrix EffectNormalized IS Ratio: 0.85 - 1.15CV of IS-normalized matrix factor ≤15%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is acidify Acidify with HCl add_is->acidify load Load Sample onto Cartridge acidify->load condition Condition MCX SPE Cartridge (Methanol, HCl) condition->load wash Wash Cartridge (0.1 M HCl) load->wash elute Elute Analyte (NH4OH/Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify report Report Results (ng/mL) quantify->report

LC-MS/MS workflow for diaveridine analysis in plasma.

References

Application Notes and Protocols: Developing a Chicken Model for Efficacy Testing of Diaveridine Hydrochloride against Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purpose: This document provides detailed application notes and protocols for the development and implementation of an avian animal model to evaluate the in vivo efficacy of diaveridine (B1670400) hydrochloride against coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.

Background: Diaveridine is a synthetic inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of protozoa.[1][2][3] By inhibiting DHFR, diaveridine disrupts DNA synthesis and cellular replication in parasites like Eimeria, leading to a bacteriostatic or bactericidal effect.[2] It is frequently used in veterinary medicine, often in synergy with sulfonamides, to combat coccidiosis in poultry.[2][4] The development of a robust and reproducible animal model is crucial for the preclinical assessment of diaveridine's efficacy, determination of optimal dosing regimens, and investigation of potential resistance mechanisms. The chicken (Gallus gallus domesticus) is the natural host for avian coccidiosis and serves as the most appropriate animal model for these studies. Eimeria tenella, which infects the ceca, is a highly pathogenic species commonly used in challenge studies.[5][6]

Principle of the Method

This protocol outlines an infection-challenge model in broiler chickens. The core principle involves inducing a controlled infection with a known quantity of sporulated Eimeria tenella oocysts. The efficacy of diaveridine hydrochloride is then assessed by comparing various pathological and performance parameters in treated groups against both uninfected and infected-untreated control groups. Key evaluation parameters include body weight gain, feed conversion ratio (FCR), intestinal lesion scores, and oocyst shedding.[5][7] This model allows for a quantitative determination of the anticoccidial activity of this compound.

Mechanism of Action: DHFR Inhibition

Diaveridine exerts its antiprotozoal effect by targeting the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in protozoa.[2][8] Unlike their hosts, many protozoa cannot utilize preformed folic acid and must synthesize it de novo. Diaveridine, a competitive inhibitor of dihydrofolate reductase (DHFR), blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon donor.[2][9] This disruption of the folate pathway ultimately inhibits DNA synthesis and cell division, thereby arresting the replication of the Eimeria parasite.

DHFR_Inhibition_Pathway cluster_Folate_Pathway Folate Biosynthesis Pathway in Eimeria PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids One-Carbon Metabolism Diaveridine Diaveridine Hydrochloride Diaveridine->Inhibition

Caption: Mechanism of action of Diaveridine as a DHFR inhibitor.

Materials and Methods

Animals and Housing
  • Species: Broiler chickens (Gallus gallus domesticus), Ross 308 or Cobb 500 strains.[5]

  • Age: Day-old chicks.

  • Source: A reputable, specific pathogen-free (SPF) hatchery.

  • Housing: Birds should be housed in wire-floored battery cages to prevent reinfection from litter. Environmental conditions should be strictly controlled:

    • Temperature: 32-35°C for the first week, gradually decreasing to 22-24°C by week three.

    • Lighting: 23 hours of light and 1 hour of dark for the first 3 days, followed by 18 hours of light and 6 hours of dark.

    • Ventilation: Adequate to prevent ammonia (B1221849) buildup.

  • Feed and Water: Provide ad libitum access to a standard broiler starter mash free of any anticoccidial drugs.[5]

Reagents and Equipment
  • This compound (purity ≥98%)

  • Vehicle for drug administration (e.g., distilled water, feed premix)

  • Eimeria tenella sporulated oocysts (e.g., Wisconsin strain)[10]

  • Chicken feed (anticoccidial-free)

  • Disinfectants (e.g., ammonia solution)

  • Microscope, slides, and coverslips

  • McMaster counting chamber

  • Centrifuge

  • Vortex mixer

  • Gavage needles

  • Necropsy tools

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Design

A typical study design includes the following groups:

  • Group A (Negative Control): Uninfected, untreated.

  • Group B (Positive Control): Infected, untreated.

  • Group C (Treated Groups): Infected, treated with varying doses of this compound.

  • Group D (Reference Drug): Infected, treated with a known effective anticoccidial (e.g., Toltrazuril).[5][7]

  • Sample Size: A minimum of 10-12 birds per group is recommended to achieve statistical significance.

Experimental Protocols

Acclimatization
  • House day-old chicks in the battery cages for a period of 12-14 days to allow them to acclimate to the new environment.[5]

  • Monitor the birds daily for any signs of illness.

  • Ensure free access to anticoccidial-free feed and water.

Preparation and Titration of Eimeria tenella Inoculum
  • Obtain a culture of E. tenella oocysts.

  • Sporulate the oocysts by incubating them in a 2.5% (w/v) potassium dichromate solution with aeration at 28-30°C for 48-72 hours.

  • Wash the sporulated oocysts multiple times with phosphate-buffered saline (PBS) by centrifugation to remove the potassium dichromate.

  • Enumerate the oocyst concentration using a McMaster chamber.

  • Dilute the oocyst suspension to the desired concentration for infection (e.g., 5 x 10^4 to 7.5 x 10^4 sporulated oocysts per bird).[5][7]

Infection and Treatment
  • At 14 days of age, weigh each bird individually.[5]

  • Infect each bird in the designated groups (B, C, and D) orally with 1.0 mL of the prepared E. tenella oocyst suspension using a gavage needle. Group A receives a sham inoculation of PBS.

  • Commence treatment with this compound (Group C) and the reference drug (Group D) 48 hours post-infection (pi). The drug can be administered via drinking water or mixed into the feed.

  • Continue treatment for a period of 7 days.

Experimental_Workflow Start Day 1: Procure Day-Old Chicks Acclimatization Day 1-14: Acclimatization (Anticoccidial-free feed) Start->Acclimatization Grouping Day 14: Weigh and Randomize into Groups Acclimatization->Grouping Infection Day 14: Oral Infection with E. tenella oocysts Grouping->Infection Treatment Day 16-22: Administer This compound Infection->Treatment Data_Collection_1 Daily: Monitor Clinical Signs & Mortality Treatment->Data_Collection_1 Data_Collection_2 Day 21: Weigh Birds, Calculate BWG & FCR Treatment->Data_Collection_2 Oocyst_Counting Day 18-22: Collect Feces, Oocyst Counting (OPG) Treatment->Oocyst_Counting Necropsy Day 21: Euthanize Birds for Necropsy Data_Collection_2->Necropsy Lesion_Scoring Day 21: Cecal Lesion Scoring Necropsy->Lesion_Scoring Analysis Data Compilation & Statistical Analysis Lesion_Scoring->Analysis Oocyst_Counting->Analysis End Efficacy Determination Analysis->End

Caption: Experimental workflow for Diaveridine efficacy testing.

Data Collection and Efficacy Parameters
  • Mortality: Record daily mortality.

  • Body Weight Gain (BWG): Weigh birds at the beginning (day 14) and end (day 21) of the challenge period. Calculate the average weight gain per bird in each group.

  • Feed Conversion Ratio (FCR): Measure feed intake for each group and calculate FCR (Total Feed Consumed / Total Weight Gain).

  • Lesion Scoring: At 7 days post-infection (day 21), euthanize a subset of birds from each group. Examine the ceca and score lesions on a scale of 0 to 4, where 0 is normal and 4 indicates severe hemorrhagic lesions.

  • Oocyst Shedding: Collect fecal samples from each group from day 5 to day 8 post-infection. Determine the oocysts per gram (OPG) of feces using the McMaster counting technique.

Data Presentation and Analysis

Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of diaveridine in chickens following a single oral administration of 10 mg/kg body weight.[11][12] This data is crucial for designing an effective dosing regimen.

ParameterSymbolValue (Mean ± SD)Unit
Elimination Half-Lifet½β2.91 ± 0.57hours
Maximum ConcentrationCmax1.45 ± 0.57µg/mL
Time to Maximum ConcentrationTmax3.25 ± 0.71hours
Area Under the CurveAUC₀-∞9.28 ± 2.69µg·h/mL
Oral BioavailabilityF72.2%
Efficacy Data Template

The collected data should be organized as follows for analysis.

GroupTreatmentDose (mg/kg)Average BWG (g)FCRAverage Lesion ScoreOPG (x 10³)
AUninfected Control0
BInfected Control0
C1Diaveridine HClX
C2Diaveridine HClY
C3Diaveridine HClZ
DReference Drug
Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Duncan's multiple range test) to compare means between groups.[5][7] A p-value of ≤ 0.05 is typically considered statistically significant.

Safety Precautions

  • Handle this compound in a well-ventilated area, wearing appropriate PPE.

  • Eimeria oocysts are infectious to other birds; strict biosecurity measures must be in place to prevent cross-contamination.

  • All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dispose of all biological waste and animal carcasses appropriately.

Troubleshooting

  • High mortality in the uninfected control group: May indicate underlying health issues in the flock or environmental stressors. Review animal sourcing and husbandry practices.

  • Low infection rate in the positive control group: Could be due to improper oocyst storage, insufficient sporulation, or an incorrect inoculation dose. Verify oocyst viability and titration.

  • High variability within groups: May result from inconsistent inoculation, uneven drug distribution in feed/water, or genetic variability in the flock. Ensure standardized procedures and adequate sample size.

References

Application Notes and Protocols for Studying Folic Acid Synthesis in Parasites Using Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (vitamin B9) and its derivatives, collectively known as folates, are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Consequently, the folate biosynthesis pathway is a critical metabolic process for rapidly proliferating organisms, including many pathogenic parasites. Most parasitic protozoa, unlike their mammalian hosts, are capable of de novo synthesis of folic acid, making the enzymes in this pathway attractive targets for antimicrobial chemotherapy.

Diaveridine (B1670400) hydrochloride is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the vitamin. Inhibition of DHFR disrupts the supply of THF, leading to a halt in DNA synthesis and cell death. This document provides detailed application notes and protocols for the use of diaveridine hydrochloride as a tool to study folic acid synthesis in parasites.

Mechanism of Action

Diaveridine, a 2,4-diaminopyrimidine (B92962) derivative, acts as a structural analog of the pteridine (B1203161) portion of dihydrofolate. It binds to the active site of DHFR with high affinity, preventing the binding of the natural substrate, DHF. This selective inhibition is more potent against parasitic DHFR than the mammalian counterpart, providing a therapeutic window. The blockade of THF production by diaveridine leads to the depletion of downstream metabolites essential for parasite replication.

Applications

  • In vitro susceptibility testing: Determining the half-maximal inhibitory concentration (IC50) of diaveridine against various parasite species to assess its efficacy.

  • Mechanism of action studies: Investigating the metabolic consequences of DHFR inhibition in parasites.

  • Synergy studies: Evaluating the combined effect of diaveridine with other antifolate drugs, such as sulfonamides, which inhibit an upstream enzyme in the folate pathway, dihydropteroate (B1496061) synthase (DHPS).

  • Drug resistance studies: Selecting for and characterizing diaveridine-resistant parasite lines to understand resistance mechanisms, often involving mutations in the dhfr gene.

  • Folate pathway analysis: Differentiating between the de novo folate synthesis and salvage pathways in parasites.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory activity of this compound against various microorganisms. It is important to note that IC50 values can vary depending on the parasite strain, culture conditions, and assay methodology.

OrganismAssay TypeIC50 / MIC (µM)NotesReference
Plasmodium falciparumEnzyme Inhibition (Ki)0.0115Inhibition constant (Ki) for the recombinant DHFR enzyme.
Proteus vulgarisMIC~14.4Minimum Inhibitory Concentration.
Staphylococcus aureusMIC~3.6Minimum Inhibitory Concentration.
Streptococcus pyogenesMIC~7.2Minimum Inhibitory Concentration.
Toxoplasma gondii (RH strain)Plaque AssayIllustrative 1.5This is an illustrative value. Actual IC50 may vary.N/A
Eimeria tenellaInvasion/Replication AssayIllustrative 2.5This is an illustrative value. Actual IC50 may vary based on the specific in vitro model used.N/A

Note: The IC50 values for Toxoplasma gondii and Eimeria tenella are provided as illustrative examples for the protocols below and are not derived from the search results. Researchers should determine these values experimentally.

Signaling Pathways and Experimental Workflows

Folic Acid Synthesis Pathway and Inhibition by Diaveridine

The diagram below illustrates the key steps in the parasitic folate biosynthesis pathway and the points of inhibition by sulfonamides and diaveridine.

Folic_Acid_Pathway GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate DHPS DHPS Dihydropterin_Pyrophosphate->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Diaveridine Diaveridine Hydrochloride Diaveridine->DHFR Inhibition DHPS->Dihydropteroate Dihydropteroate Synthase DHFR->THF Dihydrofolate Reductase IC50_Workflow start Start step1 Culture host cells to confluency in 96-well plates start->step1 step3 Infect host cells with parasites (e.g., T. gondii tachyzoites) step1->step3 step2 Prepare serial dilutions of This compound step4 Add Diaveridine dilutions to infected cells step2->step4 step3->step4 step5 Incubate for 48-72 hours step4->step5 step6 Assess parasite viability/ proliferation (e.g., plaque assay, qPCR, fluorescence) step5->step6 step7 Calculate IC50 value using dose-response curve step6->step7 end End step7->end

Application Notes and Protocols for Diaveridine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and use of diaveridine (B1670400) hydrochloride stock solutions in cell culture experiments. Diaveridine is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making it a valuable tool for studying cellular processes dependent on nucleotide synthesis and for its potential as an antimicrobial and antiparasitic agent.

Physicochemical and Solubility Data

Proper preparation of diaveridine hydrochloride solutions is critical for experimental accuracy and reproducibility. The following table summarizes key physicochemical properties and solubility information. There is conflicting information regarding the solubility of this compound in aqueous solutions. While some suppliers indicate water solubility, others suggest it is only slightly soluble. It is therefore recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆N₄O₂ · HCl[1]
Molecular Weight 296.75 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Solubility in DMSO ≥ 25 mg/mL (96.04 mM)[3]
Solubility in Water Reported as soluble, with one source stating ~50 mg/mL. However, other sources suggest slight solubility, indicating that direct preparation of high-concentration aqueous stocks may be challenging.[2][4]
Solubility in Methanol Slightly soluble[1][5]
Storage of Powder Store at -20°C for long-term stability (up to 3 years).[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 2.97 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the powder.

  • Solubilization: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.2 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots as indicated in the table below.

Storage TemperatureShelf Life of Stock Solution in DMSOSource(s)
-80°CUp to 1 year[3]
-20°CUp to 1 month[3]
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Important Considerations:

  • DMSO Toxicity: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. Perform serial dilutions in culture medium if a wide range of concentrations is being tested.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Application to Cells: Add the prepared working solution to your cell cultures and mix gently by swirling the plate or flask.

Example Dilutions (from a 10 mM stock solution):

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL MediumFinal DMSO Concentration
1 µM1 µL0.01%
10 µM10 µL0.1%
50 µM50 µL0.5%
100 µM100 µL1.0%

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type, assay duration, and experimental endpoint. Based on in vitro studies of other antiparasitic diamidines, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific application.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell cycle arrest, particularly affecting rapidly proliferating cells.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolic Pathway cluster_synthesis Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Essential Cofactor DHFR->THF Product DNA_Synthesis DNA Synthesis & Replication Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Diaveridine Diaveridine HCl Diaveridine->DHFR Inhibition

Caption: Inhibition of the Folate Pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Application weigh 1. Weigh Diaveridine HCl Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Solution store->thaw dilute 7. Dilute in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate treat->incubate assay 10. Perform Assay incubate->assay

References

Tracking Diaveridine Hydrochloride In Vivo: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern in vivo imaging techniques to track the biodistribution and pharmacokinetics of diaveridine (B1670400) hydrochloride, a potent dihydrofolate reductase (DHFR) inhibitor. Detailed protocols for fluorescence imaging, positron emission tomography (PET), and mass spectrometry imaging (MSI) are presented to facilitate the non-invasive study of this small molecule in preclinical research.

Introduction to Diaveridine Hydrochloride and In Vivo Imaging

Diaveridine is a 2,4-diaminopyrimidine (B92962) derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids. By inhibiting DHFR, diaveridine disrupts DNA synthesis and cell proliferation, making it an effective antimicrobial and antiprotozoal agent, often used in combination with sulfonamides. Understanding the in vivo behavior of diaveridine is critical for optimizing its therapeutic efficacy and safety profile.

In vivo imaging offers a powerful suite of tools to visualize and quantify the distribution of drugs like diaveridine within a living organism in real-time. This allows for a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The primary imaging modalities suitable for small molecules like diaveridine are fluorescence imaging, positron emission tomography (PET), and mass spectrometry imaging (MSI).

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Diaveridine exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is then utilized by thymidylate synthase to produce thymidylate, an essential precursor for DNA synthesis. By blocking this pathway, diaveridine depletes the cellular pool of THF, leading to the cessation of DNA replication and cell death.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Diaveridine This compound Diaveridine->DHFR dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP (for DNA Synthesis) TS->DHF TS->dTMP MethyleneTHF->TS

Figure 1: Diaveridine's inhibition of the DHFR pathway.

Quantitative Data Summary

Pharmacokinetic parameters of diaveridine have been determined in various animal models using non-imaging techniques such as high-performance liquid chromatography (HPLC) and radioactive tracing. These data provide a valuable baseline for comparison with in vivo imaging studies.

ParameterPigs (Oral, 10 mg/kg)Chickens (Oral, 10 mg/kg)Data Source
Cmax (µg/mL) 0.49 ± 0.021.55 ± 0.43
Tmax (h) 22
t1/2β (h) 66.4148.30
Bioavailability (F) 34.6%72.2%

Application Note 1: In Vivo Fluorescence Imaging of Diaveridine

Overview: Fluorescence imaging is a widely accessible technique that involves labeling diaveridine with a fluorescent dye (fluorophore) to visualize its distribution. Near-infrared (NIR) fluorophores are preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.

Probe Synthesis: A fluorescent diaveridine probe (Diaveridine-NIR) can be synthesized by conjugating a NIR dye with a reactive functional group (e.g., NHS ester or isothiocyanate) to an amine group on the diaveridine molecule.

Fluorescent_Probe_Synthesis Diaveridine Diaveridine Reaction Conjugation Reaction (Amine-reactive coupling) Diaveridine->Reaction NIR_Dye NIR Dye-NHS Ester NIR_Dye->Reaction Diaveridine_NIR Diaveridine-NIR Probe Reaction->Diaveridine_NIR Purification Purification (HPLC) Diaveridine_NIR->Purification PET_Tracer_Synthesis Precursor Diaveridine Precursor (with leaving group) Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling F18 [¹⁸F]Fluoride F18->Radiolabeling F18_Diaveridine [¹⁸F]Diaveridine Radiolabeling->F18_Diaveridine Purification Purification (HPLC) F18_Diaveridine->Purification Pretargeted_Imaging_Workflow cluster_0 Step 1: Administration of Modified Drug cluster_1 Step 2: Administration of Imaging Probe Diaveridine_TCO Diaveridine-TCO Distribution Accumulation at Target Sites & Clearance from Blood Diaveridine_TCO->Distribution Reaction In Vivo 'Click' Reaction Distribution->Reaction Probe_Tz Imaging Probe-Tetrazine Probe_Tz->Reaction Imaging In Vivo Imaging (PET or Fluorescence) Reaction->Imaging Signal Generation

Application Notes and Protocols for the Use of Diaveridine Hydrochloride in Antimicrobial Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride is a synthetic antimicrobial agent that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component of the folic acid biosynthesis pathway in many bacteria and protozoa. By inhibiting DHFR, diaveridine disrupts the production of tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of cell growth and division.[1][2]

This document provides detailed application notes and experimental protocols for the use of diaveridine hydrochloride in antimicrobial synergy studies. When used in combination with other antimicrobial agents, particularly sulfonamides, diaveridine exhibits a potent synergistic effect. This synergy arises from the sequential blockade of the same metabolic pathway, as sulfonamides inhibit an earlier enzyme, dihydropteroate (B1496061) synthase (DHPS).[3][] This dual-action approach can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance.

Mechanism of Synergistic Action

The synergistic interaction between this compound and sulfonamides is a classic example of sequential enzymatic blockade within a single metabolic pathway.

  • Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) . They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroic acid.[3][][5]

  • This compound targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor.[1][2]

By inhibiting two distinct enzymes in the same pathway, the combination of a sulfonamide and diaveridine leads to a more profound disruption of folic acid metabolism than either agent alone, resulting in a synergistic antimicrobial effect.

SynergyMechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate Inhibits DHPS Diaveridine Diaveridine Diaveridine->Tetrahydrofolate Inhibits DHFR

Figure 1: Mechanism of synergistic action of sulfonamides and diaveridine.

Quantitative Data from Synergy Studies

The synergistic effect of antimicrobial combinations can be quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, a FICI of > 0.5 to 4 indicates an additive or indifferent effect, and a FICI of > 4 suggests antagonism.

The following tables summarize hypothetical quantitative data from in vitro synergy studies of this compound in combination with sulfadiazine (B1682646) against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Sulfadiazine Alone and in Combination against Escherichia coli

CompoundMIC (µg/mL) - AloneMIC (µg/mL) - In Combination
This compound648
Sulfadiazine12816
FICI -0.25

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Sulfadiazine Alone and in Combination against Staphylococcus aureus

CompoundMIC (µg/mL) - AloneMIC (µg/mL) - In Combination
This compound12816
Sulfadiazine25632
FICI -0.25

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Sulfadiazine Alone and in Combination against Pasteurella multocida

CompoundMIC (µg/mL) - AloneMIC (µg/mL) - In Combination
This compound324
Sulfadiazine648
FICI -0.25

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.

CheckerboardWorkflow cluster_prep Preparation cluster_plate_setup Plate Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare Mueller-Hinton Broth (MHB) prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_media->prep_inoculum prep_drugs Prepare stock solutions of Diaveridine HCl and Sulfonamide prep_inoculum->prep_drugs serial_dilute_A Serial dilute Diaveridine HCl horizontally prep_drugs->serial_dilute_A serial_dilute_B Serial dilute Sulfonamide vertically prep_drugs->serial_dilute_B add_inoculum Add bacterial inoculum to each well serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret_results Interpret synergy, additivity, or antagonism calc_fici->interpret_results

Figure 2: Experimental workflow for the checkerboard assay.

Materials:

  • This compound

  • Sulfonamide (e.g., sulfadiazine)

  • Test microorganism (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected sulfonamide in an appropriate solvent.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial twofold dilutions of the sulfonamide along the y-axis (e.g., rows A-G).

    • The wells in column 11 will contain only the sulfonamide dilutions (drug B control), and the wells in row H will contain only the this compound dilutions (drug A control). Well H12 will serve as the growth control (no drug).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as described above.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

TimeKillWorkflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_plating Plating and Colony Counting cluster_analysis Data Analysis prep_media Prepare Mueller-Hinton Broth (MHB) prep_inoculum Prepare bacterial inoculum (~5 x 10^5 CFU/mL) prep_media->prep_inoculum prep_drugs Prepare drug solutions (Diaveridine, Sulfonamide, Combination) at desired concentrations (e.g., MIC, 2x MIC) prep_inoculum->prep_drugs setup_tubes Set up test tubes with MHB, inoculum, and drug solutions (including a growth control) prep_drugs->setup_tubes incubate Incubate at 37°C with shaking setup_tubes->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample serial_dilute_samples Perform serial dilutions of collected samples sample->serial_dilute_samples plate_samples Plate dilutions onto agar (B569324) plates serial_dilute_samples->plate_samples incubate_plates Incubate plates at 37°C for 18-24 hours plate_samples->incubate_plates count_colonies Count Colony Forming Units (CFU) incubate_plates->count_colonies calc_cfu_ml Calculate CFU/mL for each time point count_colonies->calc_cfu_ml plot_curve Plot log10 CFU/mL versus time calc_cfu_ml->plot_curve interpret_results Determine bactericidal/bacteriostatic activity and synergy plot_curve->interpret_results

Figure 3: Experimental workflow for the time-kill curve assay.

Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes

  • Shaking incubator

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

  • Preparation:

    • Prepare a bacterial inoculum in MHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare test tubes containing:

      • Growth control (inoculum only)

      • This compound at a specific concentration (e.g., MIC)

      • Sulfonamide at a specific concentration (e.g., MIC)

      • The combination of this compound and the sulfonamide at their respective synergistic concentrations determined from the checkerboard assay.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Plating and Colony Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound, in combination with sulfonamides, represents a powerful strategy to combat microbial infections through a synergistic mechanism of action. The protocols outlined in this document provide a framework for researchers to quantitatively assess this synergy and understand the pharmacodynamics of this drug combination. Careful execution of these experiments will yield valuable data for the development of new and effective antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Diaveridine Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the common stability and storage issues encountered with diaveridine (B1670400) hydrochloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for diaveridine hydrochloride?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture. It is also recommended to store it away from incompatible materials, particularly strong oxidizing agents.

Q2: I've noticed some discoloration of my this compound powder. What could be the cause?

A2: Discoloration, such as a yellowish or brownish tint, can be an indication of degradation. This is often caused by exposure to light (photodegradation) or heat. Ensure that your storage container is opaque or stored in a dark place and maintained at the recommended temperature to minimize this issue.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness in a solution can indicate several issues, including poor solubility, precipitation, or degradation. This compound has limited solubility in water but is soluble in dilute hydrochloric acid. Ensure you are using an appropriate solvent and concentration. If the compound has been stored improperly, the cloudiness could be due to the formation of insoluble degradation products. It is recommended to prepare fresh solutions and verify the storage conditions of the solid material.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The 2,4-diaminopyrimidine (B92962) ring in diaveridine is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the formation of oxo-substituted pyrimidines.

  • Oxidation: The molecule can be oxidized, potentially at the methylene (B1212753) bridge or the methoxy (B1213986) groups on the benzene (B151609) ring.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to various photolytic products.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solution.Prepare fresh analytical solutions daily. If storing solutions, keep them refrigerated and protected from light. Perform a short-term stability study of the solution to determine its viability over your experimental timeframe.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method to separate the main peak from any impurities or degradants.
Loss of potency in a formulation Chemical instability of this compound under the formulation's storage conditions (e.g., pH, excipients, exposure to oxygen).Evaluate the compatibility of this compound with all excipients in the formulation. Adjust the pH of the formulation to a range where the drug is most stable. Consider the use of antioxidants or packaging under an inert atmosphere.
Physical changes in the solid powder (e.g., clumping, caking) Hygroscopicity of the compound.Store this compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.

Quantitative Stability Data

Forced degradation studies are crucial for understanding the stability of a drug substance. While specific quantitative data for this compound is not extensively published in readily available literature, the following table provides a general framework for the expected degradation under various stress conditions based on typical forced degradation studies for similar compounds. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Stress ConditionTypical ConditionsExpected Degradation of this compoundPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursModerate to SignificantHydrolysis of the amino groups on the pyrimidine (B1678525) ring to form oxo-derivatives.
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursModerate to SignificantHydrolysis of the amino groups on the pyrimidine ring to form oxo-derivatives.
Oxidative Degradation 3% H₂O₂ at room temperature for 24-48 hoursModerateN-oxides, products of O-demethylation, or oxidation of the methylene bridge.
Thermal Degradation 105°C for 48-72 hoursLow to ModerateGeneral decomposition products.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible light (ICH Q1B guidelines)Moderate to SignificantVarious photolytic products resulting from rearrangements or cleavage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 48 hours.

    • At appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 48 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 48 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 105°C in an oven for 72 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in methanol, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a known amount of solid this compound and a 100 µg/mL solution in methanol in separate, suitable transparent containers.

    • Expose the samples to UV light (254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At appropriate time intervals, analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A mass spectrometer can be used to identify the mass of the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Parameters (according to ICH guidelines):

  • Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and excipients.

  • Linearity: Analyze a series of solutions with known concentrations of this compound (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Visualizations

G cluster_storage Recommended Storage cluster_issues Common Issues cluster_causes Potential Causes Cool_Dry_Place Cool, Dry Place Loss_of_Potency Loss of Potency Tightly_Sealed_Container Tightly Sealed Container Moisture_Absorption Moisture Absorption Protect_from_Light Protect from Light Light_Exposure Light Exposure Discoloration Discoloration Cloudiness_in_Solution Cloudiness in Solution Light_Exposure->Discoloration leads to Heat_Exposure Heat Exposure Heat_Exposure->Discoloration leads to Moisture_Absorption->Cloudiness_in_Solution can cause Chemical_Degradation Chemical Degradation Chemical_Degradation->Cloudiness_in_Solution can cause Chemical_Degradation->Loss_of_Potency causes G Start Start: Diaveridine HCl Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Preparation Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products (LC-MS, NMR) Data_Analysis->Identify_Degradants End End: Stability Profile Identify_Degradants->End G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Diaveridine_HCl This compound Hydrolysis_Product 2-amino-4-oxo or 4-amino-2-oxo pyrimidine derivatives Diaveridine_HCl->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Products Diaveridine_HCl->N_Oxide [O] O_Demethylation O-Demethylation Products Diaveridine_HCl->O_Demethylation [O] Photolytic_Products Various Photolytic Products (e.g., ring cleavage, rearrangements) Diaveridine_HCl->Photolytic_Products hν (UV/Vis light)

References

troubleshooting diaveridine hydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with diaveridine (B1670400) hydrochloride, with a primary focus on solubility issues.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise when working with diaveridine hydrochloride, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My this compound is not dissolving in water or aqueous buffers. What should I do?

Possible Causes:

  • Low Aqueous Solubility: Diaveridine base is known to be insoluble in water. While the hydrochloride salt form improves aqueous solubility, it can still be challenging to dissolve directly in neutral pH buffers.[1]

  • pH of the Solution: The solubility of this compound is pH-dependent. It is more soluble in acidic conditions.[1]

  • Incorrect Solvent Choice: Attempting to dissolve a high concentration directly in aqueous solutions can lead to precipitation.

Solutions:

  • pH Adjustment: Try dissolving the compound in a slightly acidic solution (e.g., dilute HCl) and then buffer it to the desired experimental pH. Be cautious as a significant increase in pH can cause precipitation.

  • Use of Organic Solvents: For many in vitro experiments, the recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2]

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

Possible Causes:

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration in the medium may still be above its aqueous solubility limit, even with the use of DMSO.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[3]

Solutions:

  • Pre-warm the Medium: Always add the DMSO stock solution to pre-warmed (e.g., 37°C) cell culture medium.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media.[5]

  • Increase Final DMSO Concentration (with caution): You can try increasing the final percentage of DMSO in your culture, but be mindful of solvent toxicity to your cells. It is crucial to keep the final DMSO concentration below a level that affects cell viability (typically ≤ 0.5%, but should be determined empirically for your cell line). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]

  • Vortexing During Addition: Add the stock solution dropwise to the medium while vortexing or gently swirling to ensure rapid and thorough mixing.[4]

Q3: I am observing cloudiness or a precipitate in my this compound stock solution over time. What is happening?

Possible Causes:

  • Improper Storage: Stock solutions, especially in hygroscopic solvents like DMSO, can absorb moisture over time, which can lead to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can decrease the stability of the dissolved compound.

  • Concentration Too High: The initial stock concentration may be too close to its saturation point in the chosen solvent.

Solutions:

  • Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (e.g., -20°C or -80°C).

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

  • Prepare Fresh Solutions: If stability is a concern, it is best to prepare fresh solutions before each experiment.

Q4: Can I prepare a stock solution of this compound in ethanol?

A4: Diaveridine base is reported to be insoluble in ethanol.[1] While the hydrochloride salt may have slightly better solubility, DMSO is generally the recommended solvent for preparing concentrated stock solutions for in vitro use.[2] If you must use ethanol, it is advisable to perform a small-scale solubility test first to determine the maximum achievable concentration.

Data Presentation: Solubility of Diaveridine and its Hydrochloride Salt

The following table summarizes the reported solubility of diaveridine and its hydrochloride salt in various solvents.

CompoundSolventReported SolubilityReference
This compoundWaterSoluble[7]
This compoundDMSOSlightly Soluble[2]
This compoundMethanolSlightly Soluble[2]
DiaveridineConcentrated Hydrochloric AcidSoluble[1]
DiaveridineDilute Hydrochloric AcidSlightly Soluble[1]
DiaveridineChloroformVery Slightly Soluble[1]
DiaveridineEthanolInsoluble[1]
DiaveridineEtherInsoluble[1]
DiaveridineWaterInsoluble[1]
DiaveridineDilute Alkali SolutionInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in most cell-based assays.

Materials:

  • This compound powder (Molecular Weight: 296.75 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 296.75 g/mol = 0.0029675 g = 2.97 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.97 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol describes the proper method for diluting a concentrated DMSO stock solution into an aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the required volume of stock solution: For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (10,000 µM) * (Initial Volume) = (10 µM) * (10,000 µL)

    • Initial Volume = 10 µL

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Add stock solution to medium: Add the required volume of the DMSO stock solution (10 µL in this example) dropwise into the 10 mL of pre-warmed medium while gently swirling or vortexing the tube.

  • Mix thoroughly: Cap the tube and mix gently by inverting to ensure a homogenous solution.

  • Final DMSO concentration check: In this example, the final DMSO concentration would be 0.1% (10 µL in 10 mL). Ensure this is below the toxic level for your specific cell line.

  • Use immediately: It is recommended to use the prepared medium immediately for your experiment.

Mandatory Visualization

Signaling Pathway of Diaveridine as a Dihydrofolate Reductase (DHFR) Inhibitor

Diaveridine's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[8][9][10][11][12] This enzyme is crucial for the folate synthesis pathway, which is essential for the production of nucleotides required for DNA synthesis and cell proliferation.[8][9][10][11]

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Thymidylate, Purines) THF->Nucleotide_Synthesis Required for DHFR->THF Catalyzes DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Precursors for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Enables Diaveridine Diaveridine Diaveridine->DHFR Inhibits

Caption: Mechanism of action of Diaveridine as a DHFR inhibitor.

Experimental Workflow for Preparing this compound Solutions

This workflow outlines the decision-making process and steps for preparing this compound solutions for in vitro experiments.

Experimental_Workflow Start Start: Need to prepare Diaveridine HCl solution Decision1 Is the final solution aqueous-based (e.g., cell culture)? Start->Decision1 Prep_DMSO_Stock Prepare concentrated stock solution in DMSO (e.g., 10 mM) Decision1->Prep_DMSO_Stock Yes Prep_Aqueous Attempt to dissolve directly in slightly acidic aqueous buffer Decision1->Prep_Aqueous No Solubility_Check Is the compound fully dissolved? Prep_DMSO_Stock->Solubility_Check Troubleshoot_Stock Troubleshoot: - Use fresh, anhydrous DMSO - Sonicate gently - Slightly warm Solubility_Check->Troubleshoot_Stock No Dilute_in_Medium Dilute DMSO stock into pre-warmed (37°C) aqueous medium with gentle mixing Solubility_Check->Dilute_in_Medium Yes Troubleshoot_Stock->Prep_DMSO_Stock Precipitation_Check Does precipitation occur? Dilute_in_Medium->Precipitation_Check Troubleshoot_Dilution Troubleshoot: - Use stepwise dilution - Lower final concentration - Check final DMSO % Precipitation_Check->Troubleshoot_Dilution Yes End_Success Solution is ready for experiment. Include vehicle control. Precipitation_Check->End_Success No Troubleshoot_Dilution->Dilute_in_Medium

Caption: Workflow for preparing Diaveridine HCl solutions.

References

Technical Support Center: Optimizing Diaveridine Hydrochloride Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of diaveridine (B1670400) hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diaveridine hydrochloride?

A1: this compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and amino acids in bacteria and some protozoa. By inhibiting DHFR, this compound effectively halts the growth and reproduction of susceptible organisms. It is often used in combination with sulfonamides, which block an earlier step in the folic acid synthesis pathway, creating a synergistic dual blockade that enhances its antimicrobial and anticoccidial potency.[2]

Q2: What are the common applications of this compound in animal studies?

A2: this compound is widely used in veterinary medicine and animal studies for the treatment and prevention of:

  • Coccidiosis: It is particularly effective against various Eimeria species in poultry and rabbits.[3][4][5][6]

  • Bacterial Infections: Due to its broad-spectrum activity against many Gram-positive and Gram-negative bacteria, it is used to treat infections caused by E. coli, Salmonella spp., and Pasteurella spp.[3][7]

  • Leucocytozoonosis: In combination with sulfaquinoxaline, it has shown preventive effects against leucocytozoon infection in chickens.[5]

Q3: What are the key pharmacokinetic differences of this compound between swine and chickens?

A3: Significant differences in the pharmacokinetics of this compound have been observed between pigs and chickens. Following a single 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is considerably higher in chickens (1.45 ± 0.57 µg/mL) compared to pigs (0.43 ± 0.24 µg/mL). The time to reach Cmax (Tmax) is also longer in chickens. Notably, the oral bioavailability is more than double in chickens (72.2%) compared to pigs (34.6%). The elimination half-life is also longer in chickens. These differences are crucial for designing appropriate dosage regimens for each species.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in efficacy studies.

  • Possible Cause: Incorrect dosage or administration.

    • Solution: Verify the calculated dose based on the animal's body weight. For oral gavage, ensure the entire dose is delivered and that the technique is consistent across all animals. Review established dosage regimens for the specific animal model and condition.[8]

  • Possible Cause: Biological variability in animals.

    • Solution: Use animals of the same age, sex, and genetic background. Ensure animals are properly acclimatized to the experimental conditions before the study begins.[8]

  • Possible Cause: Drug interaction.

    • Solution: Be aware that sulfonamides may displace other highly protein-bound drugs.[3] Review all co-administered substances to avoid potential interactions.

Issue 2: Signs of toxicity in experimental animals.

  • Possible Cause: Dose is too high.

    • Solution: Review the acute and sub-chronic toxicity data for the specific animal model. The median lethal dose (LD50) in rats has been reported to be 3100 mg/kg for males and 2330 mg/kg for females. The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day rat study was established at 21.0-23.5 mg/kg body weight/day. Adjust the dosage to a lower, safer level.

  • Possible Cause: Renal impairment.

    • Solution: Diaveridine is primarily excreted through the kidneys. Pre-existing renal conditions in study animals can lead to drug accumulation and toxicity. It is advised not to use diaveridine in animals with known renal impairments.[3] Ensure adequate water intake during treatment to reduce the risk of crystalluria, especially when co-administered with sulfonamides.[9]

Issue 3: Difficulty in achieving desired plasma concentrations.

  • Possible Cause: Poor oral bioavailability in the chosen animal model.

    • Solution: As noted, oral bioavailability varies significantly between species. For species with low bioavailability like pigs, a higher oral dose may be necessary to achieve therapeutic plasma concentrations compared to species with higher bioavailability like chickens. Consider alternative routes of administration if oral absorption is a limiting factor.

  • Possible Cause: Rapid metabolism.

    • Solution: Diaveridine undergoes metabolism in the liver. The metabolic rate can differ between species. Understanding the metabolic profile in your animal model can help in designing a dosing schedule that maintains therapeutic drug levels.

Quantitative Data Summary

Table 1: Acute and Sub-chronic Toxicity of Diaveridine in Wistar Rats

ParameterValueReference
Acute Oral LD50 (Male)3100 mg/kg b.w.
Acute Oral LD50 (Female)2330 mg/kg b.w.
90-Day Sub-chronic NOAEL21.0-23.5 mg/kg b.w./day

Table 2: Comparative Pharmacokinetics of Diaveridine (10 mg/kg Oral Dose)

ParameterPigsChickensReference
Cmax (µg/mL)0.43 ± 0.241.45 ± 0.57[10]
Tmax (h)1.04 ± 0.673.25 ± 0.71[10]
Elimination Half-life (t1/2β, h)1.78 ± 0.412.91 ± 0.57[10]
Oral Bioavailability (F, %)34.672.2[10]

Table 3: Recommended Dosages of this compound Combinations for Coccidiosis

Animal SpeciesCombination DrugDosageDurationReference
PoultrySulphadimidine Sodium1 g of product per 1-2 liters of drinking water3-5 days
Small Ruminants (Calves, Sheep, Goats)Sulphadimidine SodiumInitial: 2 g of product per 5 kg b.w. Maintenance: 1 g of product per 5 kg b.w.1 day (initial), 4 days (maintenance)
RabbitsSulphadimidine Sodium1 g of product per 5 liters of drinking water3-5 days[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[10][11][12]

  • Needle Measurement: Measure the gavage needle from the corner of the rat's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10][11]

  • Preparation: Fill a syringe with the calculated dose of the this compound solution. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11][13]

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle is advanced.[10] Do not force the needle.

  • Administration: Once the needle is in the correct position, slowly administer the solution.[10]

  • Withdrawal: Gently remove the needle.

  • Monitoring: Observe the animal for at least 10 minutes post-administration for any signs of distress, such as labored breathing.[10]

Protocol 2: HPLC Analysis of Diaveridine in Broiler Tissues

This protocol is a summary of the method described by Li et al. (2015).[14]

  • Sample Preparation:

    • Homogenize 2 g of tissue (muscle, liver, kidney, or skin with fat) with 8 mL of acetonitrile (B52724).

    • Centrifuge and collect the supernatant.

    • Add 5 mL of n-hexane to the supernatant, vortex, and discard the upper hexane (B92381) layer.

    • The lower layer is further purified using a solid-phase extraction (SPE) column.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (B84403) (KH2PO4) buffer.

    • Detection: UV detector set at 270 nm.

    • Flow Rate: 1.7 mL/min.

  • Quantification:

    • A calibration curve is generated using standard solutions of diaveridine.

    • The concentration of diaveridine in the tissue samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Folic_Acid_Synthesis_Pathway cluster_sulfonamides Sulfonamides cluster_diaveridine Diaveridine PABA p-Aminobenzoic Acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) NucleicAcids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamides_Action Sulfonamides_Action->Dihydropteroate_Synthase Inhibits Dihydropteroate_Synthase->Dihydropteroate Diaveridine_Action Diaveridine_Action->DHFR Inhibits DHFR->Tetrahydrofolate

Caption: Synergistic action of sulfonamides and diaveridine in the folic acid synthesis pathway.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analysis & Interpretation A Literature Review & Dosage Range Selection B Animal Model Selection & Acclimatization A->B A->B C Preparation of Diaveridine Hydrochloride Formulation B->C B->C D Dose Administration (e.g., Oral Gavage) C->D C->D E Clinical Observation & Toxicity Monitoring D->E D->E F Sample Collection (Blood, Tissues) D->F D->F H Efficacy Assessment E->H E->H G Pharmacokinetic Analysis (e.g., HPLC) F->G F->G I Data Interpretation & Dosage Adjustment G->I G->I H->I H->I

Caption: A generalized experimental workflow for dosage optimization of this compound.

References

Technical Support Center: Diaveridine Hydrochloride Adverse Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diaveridine (B1670400) hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diaveridine hydrochloride?

A1: this compound is a synthetic diaminopyrimidine derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3][5] By inhibiting DHFR, this compound disrupts DNA synthesis, which is particularly effective against rapidly proliferating cells like bacteria and protozoa.[1][3] This mechanism is the basis for its use as an antimicrobial and coccidiostat, often in synergy with sulfonamides.[1][6]

Q2: What are the known acute toxic effects of this compound in rodents?

A2: Acute toxicity studies have established the median lethal dose (LD50) of diaveridine in rodents. In Wistar rats, the oral LD50 is 3100 mg/kg body weight in males and 2330 mg/kg in females.[7] For Sprague Dawley rats, the oral LD50 is reported to be greater than 2378 mg/kg body weight.[8] In ICR mice, the oral LD50 is 1025 mg/kg body weight.[8] A clinical sign observed in female Wistar rats before death was chromodacryorrhea (reddish tears).[7]

Q3: What adverse effects have been observed in sub-chronic toxicity studies with this compound in rats?

A3: Sub-chronic oral administration of this compound in Wistar rats for 90 days has been shown to cause a range of adverse effects, particularly at higher doses.[7] These include:

  • Body Weight: Significant decrease in body weight at doses of 1150 and 2000 mg/kg in the diet.[7]

  • Organ Weights: Significant increases in the relative weights of the brain, liver (females), kidneys, and testes (males) at a dietary concentration of 2000 mg/kg.[7]

  • Hematology: Significant decreases in hemoglobin and red blood cell count at 2000 mg/kg.[7]

  • Clinical Chemistry: Significant increases in alkaline phosphatase and potassium, and decreases in albumin and total protein (females) at 2000 mg/kg.[7]

  • Histopathology: At 2000 mg/kg, findings included fibroblasts in the kidneys, cell swelling of the glomerular zone in the adrenals, and inflammation in the liver.[7]

  • No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for diaveridine in a 90-day rat study was determined to be 230 mg/kg in the diet, which corresponds to 21.0-23.5 mg/kg body weight per day.[7]

Q4: Is this compound genotoxic or mutagenic?

A4: The genotoxicity and mutagenicity of diaveridine have been investigated with mixed results. While some studies using the mouse chromosome aberration, erythrocyte micronucleus, and sperm abnormality tests were negative at doses of 128-512 mg/kg body weight, another study using the comet assay showed different findings.[8][9] A single oral administration of diaveridine was found to induce significant DNA damage in the liver, kidney, lung, and spleen cells of mice, but not in bone marrow cells.[9] It has been suggested that the liver may detoxify the compound before it reaches the bone marrow.[9] Some studies also indicate that diaveridine's metabolites may play a role in its toxicity, as it was found to be mutagenic in one bacterial strain after metabolic activation with hamster S9 mix.[4][10]

Q5: Are there any known teratogenic effects of this compound?

A5: Based on available research, a teratogenicity test in female Sprague Dawley rats at a dosage of 37 mg/kg body weight showed no toxicological signs.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality in animals at lower than expected doses. Species or strain variability in sensitivity. Error in dose calculation or administration.Verify LD50 for the specific animal model being used. Double-check all dose calculations and administration procedures. Ensure proper vehicle is used for drug delivery.
Significant weight loss or reduced food intake in treated animals. High dose of this compound leading to systemic toxicity. Palatability issues if administered in feed.Refer to the NOAEL data and consider reducing the dose. If administered in feed, consider alternative administration routes like oral gavage to ensure accurate dosing. Monitor food and water consumption daily.
Abnormal hematology or clinical chemistry results. Organ toxicity (e.g., liver, kidney).Correlate blood work with histopathological examination of target organs. Consider including interim sacrifices in your study design to assess the progression of organ damage.
Inconsistent results in genotoxicity assays. Differences in metabolic activation of diaveridine. The specific assay's sensitivity to different types of DNA damage.If using in vitro assays, consider the inclusion of a metabolic activation system (e.g., S9 mix). For in vivo studies, consider evaluating multiple organs as the genotoxic effects can be organ-specific. The comet assay may be more sensitive for detecting certain types of DNA damage induced by diaveridine.[9]
Crystalluria or other urinary tract issues. High doses of diaveridine leading to the formation of urinary tract calculi.[9]Ensure adequate hydration of the animals. Monitor urine output and consider performing urinalysis. If crystalluria is observed, it may be necessary to adjust the dose.

Data Presentation

Table 1: Acute Toxicity of this compound in Rodents

Animal ModelSexRoute of AdministrationLD50 (mg/kg body weight)Citation
Wistar RatMaleOral3100[7]
Wistar RatFemaleOral2330[7]
Sprague Dawley RatN/AOral>2378[8]
ICR MouseN/AOral1025[8]

Table 2: Summary of Sub-Chronic (90-day) Toxicity Findings for this compound in Wistar Rats (Dietary Administration)

ParameterDose (mg/kg in diet)Observed EffectCitation
Body Weight1150, 2000Significant Decrease[7]
Relative Brain Weight2000Significant Increase[7]
Relative Liver Weight (Female)2000Significant Increase[7]
Relative Kidney Weight2000Significant Increase[7]
Relative Testis Weight (Male)2000Significant Increase[7]
Hemoglobin2000Significant Decrease[7]
Red Blood Cell Count2000Significant Decrease[7]
Alkaline Phosphatase2000Significant Increase[7]
Potassium2000Significant Increase[7]
Albumin (Female)2000Significant Decrease[7]
Total Protein (Female)2000Significant Decrease[7]
NOAEL 230 No Observed Adverse Effects [7]

Experimental Protocols

1. Acute Oral Toxicity Study (Up-and-Down Procedure - adapted)

  • Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration:

    • Fast animals overnight prior to dosing.

    • Prepare a formulation of this compound in a suitable vehicle (e.g., water, corn oil).

    • Administer a single oral dose using a gavage needle.

    • The initial dose can be selected based on existing data, with subsequent doses adjusted up or down depending on the outcome for the previously dosed animal.

  • Observations:

    • Observe animals closely for the first several hours post-dosing and then periodically for at least 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects) and mortality.

    • Record body weights at regular intervals.

  • Endpoint: The LD50 is calculated based on the pattern of mortality.

2. Sub-Chronic (90-Day) Oral Toxicity Study in Rats

  • Animals: Young, healthy rats (e.g., Wistar), with animals of both sexes in each group.

  • Groups: At least three dose groups and a control group. Doses should be selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect level (NOAEL) at the lowest dose, and intermediate effects at a mid-dose.

  • Diet Preparation: this compound is mixed into the standard rodent diet at the specified concentrations.

  • Administration: Animals have free access to the medicated or control diet and drinking water for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical observations, body weight, and food consumption.

    • At termination (and possibly at interim points):

      • Blood samples collected for hematology and clinical chemistry analysis.

      • Urine samples collected for urinalysis.

      • Gross necropsy of all animals.

      • Organ weights (e.g., brain, heart, liver, kidneys, spleen, adrenals, gonads) are recorded.

      • Histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, and any gross lesions from other groups.

3. In Vivo Comet Assay for Genotoxicity

  • Animals: Typically mice or rats.

  • Dose Administration: Administer this compound, usually via oral gavage, at multiple dose levels, along with a vehicle control and a positive control.

  • Sample Collection: At a predetermined time after dosing (e.g., 2-6 hours and 24 hours), euthanize the animals and collect target organs (e.g., liver, kidneys, spleen, lung).

  • Cell Isolation: Prepare single-cell suspensions from the collected organs.

  • Comet Assay Procedure:

    • Embed the isolated cells in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells using a high-salt and detergent solution to remove membranes and histones, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions to allow damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

Visualizations

Diaveridine_MOA DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Cell_Growth Inhibition of Cell Growth & Proliferation DHFR->THF Catalyzes conversion Diaveridine Diaveridine HCl Diaveridine->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DNA_RNA->Cell_Growth

Caption: Mechanism of action of this compound via DHFR inhibition.

Experimental_Workflow start Start: Hypothesis & Study Design acclimatization Animal Acclimatization start->acclimatization dosing Dose Formulation & Administration acclimatization->dosing observation In-life Observations (Clinical Signs, Body Weight) dosing->observation sampling Terminal Procedures: Blood & Tissue Collection observation->sampling analysis Sample Analysis (Hematology, Histopathology, etc.) sampling->analysis data_interp Data Interpretation & Reporting analysis->data_interp

References

Technical Support Center: Protocol Optimization for Diaveridine Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaveridine (B1670400) hydrochloride in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diaveridine hydrochloride?

A1: this compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of purines and thymidylate, which are essential for DNA synthesis and cell replication. By inhibiting DHFR, diaveridine disrupts folic acid metabolism, leading to a bacteriostatic effect on susceptible microorganisms.[1]

Q2: What are the common in vitro applications of this compound?

A2: this compound is primarily used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[1] In a research setting, it is commonly used for:

  • Antimicrobial Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) against various bacterial and protozoan strains.

  • Synergy Assays: To evaluate its synergistic effects with other antimicrobial agents, most notably sulfonamides.

  • Cytotoxicity Assays: To assess its potential cytotoxic effects on various cell lines.

  • Mechanism of Action Studies: To investigate its role as a DHFR inhibitor and its impact on cellular metabolism.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and has some solubility in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the this compound solution.

  • Inconsistent or non-reproducible assay results.

Possible Causes and Solutions:

Possible CauseSolution
High Final Concentration The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and medium.
Interaction with Media Components Diaveridine, being a positively charged molecule, may interact with negatively charged components in the medium, such as phosphates, bicarbonate, and proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. Test the solubility in a serum-free version of your medium first. If precipitation persists, consider using a different basal medium.
Improper Dissolution of Stock Solution The initial stock solution in DMSO may not have been fully dissolved. Ensure the compound is completely dissolved by vortexing or gentle warming before diluting it into the culture medium.
pH of the Medium The pH of the culture medium (typically 7.2-7.4) can affect the solubility of the compound. Ensure your medium is properly buffered and the pH is stable.
Temperature Fluctuations Freeze-thaw cycles of the stock solution can affect the stability and solubility of the compound. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Issue 2: High Variability or Inconsistent Results in Cytotoxicity Assays

Symptoms:

  • Large error bars in cell viability data.

  • Poor correlation between dose and response.

Possible Causes and Solutions:

Possible CauseSolution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing.
Edge Effects in 96-well Plates Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To minimize this, do not use the outermost wells for experimental data; instead, fill them with sterile PBS or medium.
Inadequate Incubation Time The chosen incubation time may not be sufficient for diaveridine to exert its cytotoxic effects. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration.
Cell Line Variability Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using a consistent cell passage number and that the cells are in the logarithmic growth phase at the start of the experiment.
Issue 3: Difficulty in Determining the Minimum Inhibitory Concentration (MIC) in Antimicrobial Assays

Symptoms:

  • "Skipped" wells (no growth in a well but growth in wells with higher concentrations).

  • Faint or trailing endpoints, making it difficult to determine the true MIC.

Possible Causes and Solutions:

Possible CauseSolution
Inoculum Preparation An incorrect inoculum size is a common source of error. Standardize your inoculum to a 0.5 McFarland standard and ensure it is used within 15-30 minutes of preparation.
Contamination Contamination of the bacterial culture or reagents will lead to erroneous results. Use aseptic techniques throughout the procedure and include a sterility control (broth with no inoculum).
Bacteriostatic vs. Bactericidal Effect Diaveridine is primarily bacteriostatic, meaning it inhibits growth rather than killing the bacteria. This can sometimes lead to trailing endpoints. Read the plates at a consistent time point (e.g., 18-24 hours) and consider using a reading aid, such as a light box with a dark background.
Media Composition The presence of thymidine (B127349) in the Mueller-Hinton broth can interfere with the activity of DHFR inhibitors. Use a low-thymidine Mueller-Hinton broth for your assays.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate overnight at 37°C in the incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data (Illustrative):

Cell LineIncubation Time (h)IC50 (µM) - Hypothetical
HeLa (Cervical Cancer)4825.5
MCF-7 (Breast Cancer)4842.1
A549 (Lung Cancer)7218.9
Note: These are hypothetical values. Researchers should determine the IC50 experimentally for their specific cell lines.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • DMSO

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Drug Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 100 µL of the this compound working solution (diluted from the stock to the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 should contain only CAMHB and the inoculum (growth control). Well 12 should contain only CAMHB (sterility control).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data:

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus1 - 4
Escherichia coli2 - 16
Note: MIC values can vary between strains. The provided ranges are for guidance.
Protocol 3: Checkerboard Assay for Synergy Testing with a Sulfonamide

This protocol is for assessing the synergistic effect of this compound with a sulfonamide (e.g., sulfamethoxazole).

Materials:

Procedure:

  • Drug Preparation: Prepare stock solutions of both diaveridine and sulfamethoxazole.

  • Plate Setup:

    • In a 96-well plate, dilute this compound horizontally (e.g., across columns 1-10) as described in the broth microdilution protocol.

    • Dilute sulfamethoxazole vertically (e.g., down rows A-G) in a similar fashion.

    • This creates a matrix of wells containing various combinations of the two drugs.

    • Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the broth microdilution protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:

      • FIC of Diaveridine = (MIC of Diaveridine in combination) / (MIC of Diaveridine alone)

      • FIC of Sulfonamide = (MIC of Sulfonamide in combination) / (MIC of Sulfonamide alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Diaveridine + FIC of Sulfonamide

  • Interpretation of Synergy:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Quantitative Data (Illustrative):

Drug CombinationFICI RangeInterpretation
Diaveridine + Sulfamethoxazole0.25 - 0.5Synergy
Diaveridine + Trimethoprim0.5 - 1.0Additive
Note: FICI values are dependent on the specific bacterial strain and experimental conditions.

Visualizations

DHFR_Inhibition_Pathway cluster_folate_synthesis Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->PABA Inhibits Diaveridine Diaveridine Diaveridine->DHF Inhibits

Caption: Mechanism of action of Diaveridine and Sulfonamides in the folate synthesis pathway.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_diaveridine Add Diaveridine Dilutions incubate_24h->add_diaveridine incubate_48_72h Incubate 48-72h add_diaveridine->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic start Inconsistent Results check_precipitation Is there precipitation in the media? start->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Check concentration - Test in serum-free media - Check stock solution check_precipitation->troubleshoot_precipitation Yes check_controls Are controls (vehicle, positive) behaving as expected? check_precipitation->check_controls No troubleshoot_assay_conditions Troubleshoot Assay Conditions: - Verify cell seeding density - Check incubation times - Minimize edge effects check_controls->troubleshoot_assay_conditions No review_protocol Review Protocol Execution: - Pipetting accuracy - Reagent preparation - Aseptic technique check_controls->review_protocol Yes

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

improving diaveridine hydrochloride bioavailability for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diaveridine (B1670400) Hydrochloride Bioavailability

This center provides researchers, scientists, and drug development professionals with essential information to overcome bioavailability challenges associated with diaveridine hydrochloride in in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is diaveridine and why is its oral bioavailability a concern?

A1: Diaveridine is an antiparasitic and antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] It is often used in veterinary medicine.[2][4] The primary concern for in vivo research is its low oral bioavailability, which stems from its very poor aqueous solubility. Diaveridine is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a critical step for absorption into the bloodstream.[5]

Q2: What is the Biopharmaceutics Classification System (BCS) class of diaveridine?

A2: While not definitively published in all search results, based on its characteristics of very low solubility and its classification as an antibacterial synergist, diaveridine is likely a BCS Class II compound (low solubility, high permeability).[5][6] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[6] Therefore, strategies to enhance bioavailability should focus on improving its solubility and dissolution rate.[7]

Q3: What are the most effective strategies for improving the bioavailability of a BCS Class II drug like diaveridine?

A3: Effective strategies focus on increasing the drug's dissolution rate and apparent solubility in the gastrointestinal fluids.[7][8] Amorphous solid dispersions (ASDs) are a highly successful approach.[9][10][11] This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level.[8][9]

Key benefits of ASDs include:

  • Increased Apparent Solubility: The amorphous form of a drug is more energetic and has a higher apparent solubility than its stable crystalline form.[8][10]

  • Improved Wettability: The hydrophilic polymer carrier enhances the wetting of the hydrophobic drug particles.[8]

  • Reduced Particle Size: Dispersing the drug at a molecular level prevents particle aggregation and increases the surface area available for dissolution.[9]

  • Supersaturation: ASDs can generate and maintain a supersaturated state of the drug in the GI tract, which enhances the driving force for absorption across the intestinal membrane.[12][13]

Q4: What is a solid dispersion and how is it prepared?

A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[8][9] Common preparation methods include:

  • Solvent Evaporation: The drug and carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid residue of the drug dispersed in the carrier.[8][9]

  • Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer carrier are mixed and heated, forcing the molten mixture through an extruder. This process avoids the use of organic solvents.[10][11]

Troubleshooting Guide

Problem 1: Consistently low or undetectable plasma concentrations of diaveridine after oral administration in rats.

  • Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract is limiting its absorption. The administered dose may not be dissolving sufficiently to reach detectable levels in the systemic circulation.

  • Troubleshooting Steps:

    • Verify Drug Solubility: Confirm the low aqueous solubility of your diaveridine batch. As reported, it is very slightly soluble or insoluble in water.[5]

    • Implement a Solubility-Enhancing Formulation: Prepare an amorphous solid dispersion (ASD) of diaveridine. A formulation using a hydrophilic carrier like meglumine (B1676163) or a polymer like Poloxamer-188 has been shown to be effective for other poorly soluble drugs.[13][14] Refer to the Experimental Protocols section below for a detailed method.

    • Conduct In Vitro Dissolution Testing: Before proceeding to another animal study, perform an in vitro dissolution test to confirm that the new formulation significantly improves the dissolution rate compared to the pure drug powder.[15]

Problem 2: High variability in pharmacokinetic data (AUC, Cmax) between animal subjects.

  • Possible Cause: This is often a consequence of poor solubility. Slight variations in the gastrointestinal physiology of individual animals (e.g., gastric pH, intestinal motility) can have a magnified effect on the dissolution and absorption of a poorly soluble drug, leading to high inter-subject variability.

  • Troubleshooting Steps:

    • Improve the Formulation: An amorphous solid dispersion can mitigate this issue by making dissolution less dependent on physiological variables.[11] The rapid dissolution and generation of a supersaturated solution can lead to more consistent and predictable absorption.[12][13]

    • Standardize Dosing Procedure: Ensure a consistent protocol for animal fasting, dosing volume, and gavage technique to minimize external sources of variability. Pharmacokinetic studies in rats are often conducted after overnight fasting.[10][14]

Problem 3: The prepared amorphous solid dispersion shows signs of recrystallization over time.

  • Possible Cause: The amorphous state is thermodynamically unstable. Recrystallization can occur due to factors like improper carrier selection, insufficient drug-polymer interaction, or exposure to high humidity and temperature.

  • Troubleshooting Steps:

    • Carrier Selection: Ensure the chosen polymer carrier has a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with diaveridine to inhibit molecular mobility and prevent recrystallization.

    • Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-carrier ratios to improve the stability of the amorphous system.

    • Proper Storage: Store the prepared ASD in a desiccator at a controlled, cool temperature to protect it from moisture and heat, which can act as plasticizers and accelerate crystallization.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data based on typical improvements seen for BCS Class II drugs when formulated as amorphous solid dispersions.

Table 1: Solubility of Diaveridine in Different Media

Compound / FormulationSolubility in Water (mg/mL)Solubility in Simulated Gastric Fluid (pH 1.2) (mg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (mg/mL)
Crystalline Diaveridine HCl< 0.1~0.5 (slightly soluble)[5]< 0.1
Diaveridine Solid Dispersion (1:5 Drug-to-Carrier Ratio)> 2.0> 5.0> 3.0

Table 2: Comparative In Vitro Dissolution

FormulationTime (min)% Drug Dissolved (pH 6.8 Phosphate Buffer)
Crystalline Diaveridine HCl15< 5%
30< 10%
60< 15%
120< 20%
Diaveridine Solid Dispersion15> 60%
30> 85%
60> 95%
120> 98%

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Crystalline Diaveridine HCl (in 0.5% CMC suspension)150 ± 454.0 ± 1.51,200 ± 350100% (Reference)
Diaveridine Solid Dispersion (in water)750 ± 1801.0 ± 0.56,000 ± 1,100~500%

Experimental Protocols

Protocol 1: Preparation of Diaveridine Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (B109758), Methanol (B129727).

  • Procedure:

    • Accurately weigh diaveridine HCl and PVP K30 in a 1:5 weight ratio (e.g., 100 mg of diaveridine and 500 mg of PVP K30).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask. Stir until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the flask wall.

    • Continue to dry the solid dispersion under a high vacuum for at least 24 hours to remove any residual solvent.

    • Gently scrape the dried solid dispersion from the flask wall and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a tightly sealed container inside a desiccator at room temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide rats into two groups (n=6 per group).

    • Group 1 (Control): Administer crystalline diaveridine HCl suspended in 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

    • Group 2 (Test): Administer the prepared diaveridine solid dispersion dissolved/suspended in purified water.

    • Fast all animals overnight (12 hours) with free access to water before dosing.

    • Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of diaveridine.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of diaveridine in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_prep Formulation & In Vitro Analysis cluster_vivo In Vivo Evaluation cluster_analysis Data Interpretation start Start: Crystalline Diaveridine HCl formulate Prepare Solid Dispersion (e.g., Solvent Evaporation) start->formulate char_vitro In Vitro Characterization (Dissolution, Solubility) formulate->char_vitro pk_study Oral Dosing to Rats (Control vs. SD) char_vitro->pk_study sampling Blood Sampling (Time Course) pk_study->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis calc Calculate PK Parameters (AUC, Cmax, Tmax) analysis->calc compare Compare Formulations calc->compare end Conclusion: Improved Bioavailability compare->end

Caption: Experimental workflow for developing and validating a solid dispersion formulation to improve diaveridine bioavailability.

mechanism_of_action cluster_properties Enhanced Physicochemical Properties sd Solid Dispersion (Drug in Polymer Matrix) amorphous Amorphous State (Higher Energy) sd->amorphous wettability Improved Wettability sd->wettability surface_area Increased Surface Area (Molecular Dispersion) sd->surface_area dissolution Greatly Increased Dissolution Rate amorphous->dissolution wettability->dissolution surface_area->dissolution supersaturation Generation of Supersaturated Solution in GI Tract dissolution->supersaturation absorption Increased Drug Absorption Across Intestinal Wall supersaturation->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Caption: Mechanism by which solid dispersions enhance the oral bioavailability of poorly soluble drugs.

troubleshooting_tree start Problem: Low In Vivo Bioavailability q1 Was In Vitro Dissolution Rate High? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Root Cause: Solubility-Limited Absorption. ACTION: Improve Formulation. ans1_no->sol1 sol2 Root Cause: Permeability or Metabolism Issue. ACTION: Investigate Transporters (e.g., P-gp) and Metabolic Pathways. ans1_yes->sol2 q2 Select Strategy sol1->q2 strat1 Amorphous Solid Dispersion (Recommended) q2->strat1 High Solubility Enhancement strat2 Particle Size Reduction (Micronization/Nanosizing) q2->strat2 Moderate Enhancement

Caption: Decision tree for troubleshooting low bioavailability in in vivo experiments.

References

Technical Support Center: Overcoming Diaveridine Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of diaveridine (B1670400) hydrochloride in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is diaveridine hydrochloride and what are its basic solubility properties?

A1: this compound is the salt form of the weakly basic drug diaveridine, a dihydrofolate reductase inhibitor. The hydrochloride salt is generally considered soluble in water, with a reported solubility of approximately 50 mg/mL.[1] In contrast, the free base form of diaveridine is practically insoluble in water but exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) at approximately 5 mg/mL and is slightly soluble in ethanol.[2]

Q2: What is the pKa of diaveridine and why is it important?

A2: The predicted pKa of diaveridine is approximately 7.11.[3] The pKa is a critical parameter as it indicates the pH at which the ionized (more soluble) and non-ionized (less soluble) forms of the drug are in equilibrium. For a weakly basic drug like diaveridine, at a pH below its pKa, the ionized, protonated form predominates, leading to higher aqueous solubility. As the pH of the solution approaches and surpasses the pKa, the proportion of the less soluble, non-ionized free base increases, which can lead to precipitation.

Q3: My this compound solution, which was initially clear, has now formed a precipitate. What are the common causes?

A3: Precipitation of this compound from an aqueous solution can be triggered by several factors:

  • pH Shift: An increase in the pH of the solution towards or above the pKa of diaveridine (~7.11) will decrease its solubility and can cause it to precipitate.

  • Supersaturation: If the initial concentration of this compound exceeds its thermodynamic solubility under the specific solution conditions (e.g., temperature, presence of other solutes), the solution is supersaturated and prone to precipitation over time.

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • Common Ion Effect: The presence of other chloride salts in the solution can potentially decrease the solubility of this compound.

  • Solvent Evaporation: Evaporation of the solvent over time will increase the concentration of the drug, potentially leading to precipitation.

Troubleshooting Guide

This guide provides systematic solutions to common precipitation issues encountered during experiments with this compound.

Issue 1: Immediate Precipitation Upon Dissolving this compound in an Aqueous Buffer
Potential Cause Troubleshooting Steps
High Buffer pH 1. Measure the pH of your buffer. 2. If the pH is close to or above 7, select a buffer with a lower pH (ideally pH 3.5 - 6.0).[1] 3. Alternatively, adjust the pH of your current buffer using a suitable acidic solution (e.g., dilute HCl).
Concentration Exceeds Solubility 1. Reduce the target concentration of this compound. 2. Refer to the solubility data to ensure you are working within the soluble range for the given conditions.
Buffer Incompatibility 1. Certain buffer salts, like phosphates, can sometimes interact with drug molecules and reduce solubility. 2. Try using an alternative buffer system, such as a citrate (B86180) or acetate (B1210297) buffer.
Issue 2: Precipitation Occurs After a Period of Time in a Previously Clear Solution
Potential Cause Troubleshooting Steps
Slow Crystallization from a Supersaturated Solution 1. Prepare a fresh solution at a slightly lower concentration. 2. Consider adding a precipitation inhibitor, such as Hydroxypropyl Methylcellulose (B11928114) (HPMC), to the solution. HPMC can help maintain a supersaturated state.[4][5]
Temperature Fluctuation 1. Ensure your solution is stored at a constant temperature. 2. If working at room temperature, be mindful of any significant temperature drops.
pH Change Over Time 1. Re-measure the pH of the solution to check for any drift. 2. Ensure your buffer has sufficient capacity to maintain a stable pH.
Issue 3: Precipitation When Diluting a Concentrated Stock Solution (e.g., in DMSO) into an Aqueous Medium
Potential Cause Troubleshooting Steps
Rapid Change in Solvent Polarity ("Crashing Out") 1. Add the concentrated stock solution to the aqueous medium slowly and with vigorous stirring or vortexing. This helps to disperse the drug quickly and avoid localized high concentrations. 2. Consider a stepwise dilution. First, dilute the stock into a smaller volume of the aqueous medium, and then add this intermediate dilution to the final volume.
Final Concentration Exceeds Aqueous Solubility 1. Even with a co-solvent, the final concentration in the aqueous medium must be below the drug's solubility limit in that medium. 2. Lower the final target concentration.

Data on Diaveridine and its Hydrochloride Salt

Table 1: Physicochemical Properties of Diaveridine and this compound

PropertyValueSource
Chemical Formula (Base) C₁₃H₁₆N₄O₂[3]
Molecular Weight (Base) 260.29 g/mol [3]
Chemical Formula (HCl) C₁₃H₁₆N₄O₂ · HCl[6]
Molecular Weight (HCl) 296.75 g/mol
Predicted pKa ~7.11[3]
Appearance (HCl) White or Almost-White Crystalline Powder[6]

Table 2: Solubility Data

Solvent/MediumSolubilityNotesSource
Water~50 mg/mL (for Hydrochloride)[1]
WaterInsoluble (for Base)[1]
Dilute Hydrochloric AcidSlightly Soluble (for Base)[1]
DMSO~5 mg/mL (for Base)[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL (for Base)Prepared by first dissolving in DMSO, then diluting with PBS.[2]
EthanolSlightly Soluble (for Base)[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound

Objective: To prepare a stable aqueous solution of this compound by controlling the pH.

Materials:

  • This compound powder

  • Deionized water

  • Selected buffer concentrates (e.g., acetate, citrate)

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Determine the Target Concentration and pH: Based on your experimental needs, decide on the final concentration of this compound and the desired pH of the solution (ideally below pH 6.0).

  • Prepare the Buffer: Prepare a buffer solution at the target pH. For example, to prepare a 0.1 M acetate buffer at pH 4.5, you would mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: a. Add approximately 80% of the final volume of the prepared buffer to a beaker with a magnetic stir bar. b. While stirring, slowly add the weighed this compound powder. c. Continue stirring until the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution but be cautious of potential degradation at higher temperatures.

  • pH Verification and Adjustment: a. Once dissolved, measure the pH of the solution using a calibrated pH meter. b. If necessary, adjust the pH to the target value using small additions of 0.1 M HCl or 0.1 M NaOH while stirring continuously.

  • Final Volume Adjustment: a. Carefully transfer the solution to a volumetric flask. b. Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask. c. Add the buffer to the flask to reach the final desired volume. d. Stopper the flask and invert several times to ensure homogeneity.

  • Filtration (Optional but Recommended): For sterile applications or to remove any potential micro-precipitates, filter the solution through a 0.22 µm syringe filter.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7, 8, 10)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Prepare Buffers: Prepare a series of buffers at the desired pH values.

  • Sample Preparation: a. Add an excess amount of this compound powder to vials containing a known volume of each buffer. "Excess" means adding enough solid so that some remains undissolved after equilibration. b. Securely cap the vials.

  • Equilibration: a. Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). b. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Processing: a. After equilibration, visually confirm that excess solid is still present in each vial. b. Allow the vials to stand for a short period to let the undissolved solid settle. c. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. d. Dilute the filtered samples as necessary for analysis.

  • Concentration Analysis: a. Analyze the concentration of diaveridine in each diluted sample using a validated analytical method (e.g., HPLC-UV). b. Create a calibration curve to determine the concentration from the analytical signal.

  • Data Analysis: a. Plot the determined solubility (in mg/mL or M) against the corresponding pH of the buffer. This will generate the pH-solubility profile.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time cluster_3 Precipitation on Dilution start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dissolution q1->immediate Immediately over_time After some time q1->over_time Over Time on_dilution Upon dilution of stock q1->on_dilution On Dilution check_ph Check solution pH immediate->check_ph check_conc Verify concentration immediate->check_conc check_buffer Consider buffer incompatibility immediate->check_buffer check_supersat Suspect supersaturation over_time->check_supersat check_temp Check for temperature changes over_time->check_temp check_mixing Review dilution technique on_dilution->check_mixing check_final_conc Check final concentration vs. solubility on_dilution->check_final_conc sol_ph Adjust pH to < 6.0 check_ph->sol_ph sol_conc Reduce concentration check_conc->sol_conc sol_buffer Change buffer type (e.g., citrate) check_buffer->sol_buffer sol_supersat Lower concentration or add precipitation inhibitor (e.g., HPMC) check_supersat->sol_supersat sol_temp Maintain constant temperature check_temp->sol_temp sol_mixing Add stock slowly with vigorous stirring check_mixing->sol_mixing sol_final_conc Lower final concentration check_final_conc->sol_final_conc

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 pH Effect on Diaveridine Solubility ph_low Low pH (e.g., < 6.0) form_ionized Predominantly Ionized Form (Protonated) ph_low->form_ionized ph_pka pH ≈ pKa (~7.11) form_mixed Mixture of Ionized and Non-Ionized Forms ph_pka->form_mixed ph_high High pH (e.g., > 8.0) form_nonionized Predominantly Non-Ionized Form (Free Base) ph_high->form_nonionized sol_high High Aqueous Solubility form_ionized->sol_high sol_reduced Reduced Aqueous Solubility form_mixed->sol_reduced sol_low Low Aqueous Solubility (Precipitation Risk) form_nonionized->sol_low

Caption: Relationship between pH and the solubility of diaveridine.

References

Technical Support Center: The Impact of pH on Diaveridine Hydrochloride Activity in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the activity of diaveridine (B1670400) hydrochloride in various assays. The following information is designed to address common issues, provide troubleshooting strategies, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is diaveridine hydrochloride and what is its mechanism of action?

A1: this compound is a synthetic antimicrobial agent. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and certain amino acids necessary for cell growth and replication.[1] By blocking DHFR, diaveridine disrupts the folate metabolic pathway in susceptible microorganisms, leading to an inhibition of their growth.

Q2: How does pH fundamentally affect this compound in an assay?

A2: The pH of the assay medium can significantly impact this compound's effectiveness through two primary mechanisms:

  • Solubility and Ionization: Diaveridine is a weakly basic compound with a predicted pKa of approximately 7.11. As a hydrochloride salt, it is more soluble in acidic solutions where it exists in its protonated, charged form. In neutral to alkaline solutions, its solubility decreases as it converts to the less soluble free base.[2]

  • Target Enzyme Activity: The activity of the target enzyme, dihydrofolate reductase (DHFR), can also be pH-dependent. Bacterial DHFR often exhibits optimal activity in a slightly acidic to neutral pH range.

Q3: My this compound precipitated out of solution during my experiment. What could be the cause?

A3: Precipitation of this compound is a common issue and is most likely due to the pH of your buffer or medium. This compound is more soluble in acidic environments. If the pH of your solution is near or above its pKa of ~7.11, the compound will be less protonated and therefore less soluble, leading to precipitation. Consider adjusting the pH of your stock solutions and final assay medium to a more acidic range if your experimental design allows.

Q4: What is the expected trend of this compound activity as the pH changes?

A4: Generally, the activity of this compound is expected to be higher in slightly acidic to neutral pH environments where it remains sufficiently soluble to interact with the target enzyme. At a more alkaline pH, decreased solubility can lead to a lower effective concentration of the drug in the assay, resulting in reduced activity. However, extremely acidic conditions might also negatively impact the viability of the test organism or the stability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible MIC/IC50 values Fluctuation in the pH of the assay medium between experiments.Strictly control and verify the pH of all buffers and media before each experiment. Use freshly prepared buffers.
Precipitation of this compound at higher concentrations.Visually inspect your stock and working solutions for any signs of precipitation. Consider lowering the pH of the solvent if possible, or preparing fresh dilutions for each experiment.
Lower than expected activity The pH of the assay medium is too high, reducing the solubility and availability of the drug.Optimize the assay pH. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal condition for your specific assay and organism.
The pH is suboptimal for the target enzyme (DHFR) activity.Review literature for the optimal pH range of DHFR from your test organism. Align your assay pH with this range as much as possible while maintaining drug solubility.
Complete loss of activity Significant precipitation of the compound.Prepare a fresh stock solution of this compound in a slightly acidic solvent (e.g., water with a small amount of HCl) before diluting it into the assay medium.
Degradation of the compound.Ensure proper storage of this compound powder and stock solutions (protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions.

Data Summary

The following table provides a hypothetical representation of the impact of pH on the Minimum Inhibitory Concentration (MIC) of this compound against E. coli. This data is illustrative and based on the known pH-dependent behavior of similar dihydrofolate reductase inhibitors like trimethoprim. Actual values may vary depending on the specific bacterial strain and assay conditions.

pH of MediumMIC (µg/mL) - Hypothetical DataObservations
5.50.5High activity, likely due to good solubility. However, very acidic pH may stress the bacteria.
6.00.25Potentially optimal activity with a balance of good solubility and favorable conditions for the target enzyme.
6.50.25Similar to pH 6.0, representing a favorable range for activity.
7.00.5Activity may start to decrease as the pH approaches the pKa, slightly reducing solubility.
7.52.0Reduced activity is observed, likely due to decreased solubility as a significant portion of the drug is in its less soluble free base form.
8.08.0Markedly reduced activity due to poor solubility and lower effective concentration of the drug.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol is adapted from standard broth microdilution methods.

1. Preparation of pH-Adjusted Media:

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Divide the broth into several aliquots.

  • Adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

  • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in sterile deionized water with a minimal amount of 0.1 N HCl to ensure complete dissolution. A stock concentration of 1 mg/mL is recommended.

  • Sterilize the stock solution by filtration.

3. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922).

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted MHB to achieve the desired concentration range.

  • Add 100 µL of the diluted bacterial inoculum to each well.

  • Include a growth control well (no drug) and a sterility control well (no bacteria) for each pH value.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

5. Reading the MIC:

  • Following incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow Experimental Workflow for pH-Dependent MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & pH-adjust Media serial_dilution Serial Dilution in Plate prep_media->serial_dilution prep_stock Prepare Drug Stock Solution prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC Values incubation->read_mic analyze_data Analyze pH Impact read_mic->analyze_data

Caption: Workflow for pH-Dependent MIC Determination.

troubleshooting_logic Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results check_ph Verify pH of all reagents? start->check_ph check_precipitation Precipitation observed? check_ph->check_precipitation pH is consistent solution_ph Action: Standardize and re-prepare buffers. check_ph->solution_ph pH varies check_storage Proper storage of drug? check_precipitation->check_storage No solution_precipitation Action: Adjust solvent pH or use fresh stock. check_precipitation->solution_precipitation Yes solution_storage Action: Use new drug stock and follow storage guidelines. check_storage->solution_storage No end_node Re-run Assay check_storage->end_node Yes solution_ph->end_node solution_precipitation->end_node solution_storage->end_node

Caption: Troubleshooting Decision Tree for Assay Inconsistency.

signaling_pathway Diaveridine's Mechanism of Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Required for Growth_Inhibition Bacterial Growth Inhibition DHFR->THF Product Diaveridine Diaveridine Diaveridine->DHFR Inhibition Nucleic_Acids->Growth_Inhibition Leads to

Caption: Inhibition of the Folic Acid Pathway by Diaveridine.

References

Technical Support Center: Managing Off-Target Effects of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of diaveridine (B1670400) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diaveridine hydrochloride?

A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] By blocking DHFR, diaveridine prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. This inhibition ultimately disrupts DNA synthesis and cell division, leading to a bacteriostatic or bactericidal effect in susceptible organisms like bacteria and protozoa.[1]

Q2: What are the known on-target applications of this compound?

A2: Primarily, this compound is utilized in veterinary medicine as a coccidiostat to treat and prevent parasitic infections in poultry and other livestock.[2][3] It is often used in combination with sulfonamides to create a synergistic antibacterial effect, targeting intestinal and respiratory infections.[3][4]

Q3: What is the most significant off-target effect of this compound observed in experimental settings?

A3: The most prominent off-target effect of diaveridine is genotoxicity. In vitro studies have demonstrated that diaveridine can induce structural chromosomal aberrations in mammalian cells, such as Chinese hamster lung (CHL) cells.[1][2] Additionally, in vivo studies using the comet assay have shown that diaveridine can cause DNA damage in various organs of mice, including the liver, kidney, lung, and spleen.[5]

Q4: How can the genotoxic off-target effects of diaveridine be mitigated in in vitro experiments?

A4: The genotoxicity of diaveridine in vitro can be significantly reduced or eliminated by the inclusion of a metabolic activation system, specifically a liver S9 fraction.[1][5] The S9 fraction contains enzymes that can metabolize and detoxify diaveridine, thereby preventing its clastogenic (chromosome-damaging) activity.[1][5]

Q5: What is the solubility and stability of this compound?

A5: this compound is soluble in water.[6] Diaveridine base is soluble in organic solvents like DMSO and dimethylformamide (approximately 5 mg/mL) and slightly soluble in ethanol.[2] It is sparingly soluble in aqueous buffers, and for maximum solubility in such buffers, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer of choice.[2] Aqueous solutions of diaveridine are not recommended for storage for more than one day.[2] The solid form is stable for at least four years when stored at -20°C.[2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound, with a focus on identifying and managing off-target effects.

Issue 1: Unexpected Cytotoxicity or Altered Cellular Phenotypes
  • Problem: You observe higher-than-expected cell death, reduced proliferation, or other phenotypic changes in your mammalian cell culture experiments at concentrations intended to target microbial DHFR.

  • Potential Cause: This could be due to off-target inhibition of mammalian DHFR or other unforeseen off-target interactions. While diaveridine is more potent against microbial DHFR, it can still inhibit the mammalian enzyme at higher concentrations. The genotoxic effects of diaveridine can also lead to cytotoxicity.

  • Troubleshooting Workflow:

    Start Unexpected Cytotoxicity Observed Check_Concentration Verify Diaveridine Concentration (Dose-Response Curve) Start->Check_Concentration Assess_Genotoxicity Assess Genotoxicity (e.g., Comet Assay, Micronucleus Assay) Check_Concentration->Assess_Genotoxicity Add_S9 Incorporate S9 Metabolic Activation Assess_Genotoxicity->Add_S9 Observe_Effect Observe for Rescue of Cytotoxicity Add_S9->Observe_Effect Consider_Other_Off_Targets Consider Other Off-Target Effects Observe_Effect->Consider_Other_Off_Targets Cytotoxicity Persists Conclusion Identify Source of Off-Target Effect Observe_Effect->Conclusion Cytotoxicity Mitigated (Genotoxicity Confirmed) Selectivity_Assay Perform Mammalian DHFR Inhibition Assay Consider_Other_Off_Targets->Selectivity_Assay Off_Target_Screen Conduct Broad Off-Target Screening Panel Selectivity_Assay->Off_Target_Screen Off_Target_Screen->Conclusion

  • Solutions:

    • Confirm On-Target vs. Off-Target Effect:

      • Dose-Response Analysis: Perform a dose-response experiment to determine the IC50 of diaveridine in your specific cell line. Compare this to the known potency against the microbial target. A narrow window between the two suggests potential off-target effects.

      • Rescue Experiment: If your experimental system allows, supplement the media with folinic acid (a downstream product of the DHFR pathway). If the cytotoxicity is due to on-target DHFR inhibition, folinic acid should rescue the cells. If cytotoxicity persists, it is likely due to off-target effects.

    • Address Genotoxicity:

      • Include S9 Mix: For in vitro experiments, incorporate a metabolically active S9 fraction from rat or hamster liver into your experimental setup to mitigate the genotoxic effects. [1][5] * Perform Genotoxicity Assays: To confirm that genotoxicity is the cause of the observed cytotoxicity, conduct a chromosomal aberration test or a comet assay.

Issue 2: Inconsistent or Irreproducible Experimental Results
  • Problem: You are observing high variability in your experimental results between replicates or different experimental runs.

  • Potential Causes:

    • Compound Instability: this compound solutions, particularly in aqueous buffers, may not be stable over long periods.

    • Inconsistent Dosing: Inaccurate pipetting or dilution errors can lead to variability.

    • Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular response.

  • Solutions:

    • Ensure Compound Integrity:

      • Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment, especially for aqueous solutions. [2] * Proper Storage: Store the solid compound at -20°C and protect it from light and moisture. [2] 2. Standardize Experimental Procedures:

      • Consistent Cell Handling: Use cells within a narrow passage number range and ensure consistent seeding densities.

      • Accurate Dosing: Use calibrated pipettes and perform serial dilutions carefully.

    • Include Appropriate Controls:

      • Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent.

      • Positive Control: Use a known DHFR inhibitor with a well-characterized effect in your system as a positive control.

Quantitative Data Summary

ParameterOrganism/EnzymeValueReference
Ki (Inhibition Constant) Plasmodium falciparum DHFR11.5 nM[7]
LD50 (Oral) Female Wistar Rats2330 mg/kg b.w.[8]
LD50 (Oral) Male Wistar Rats3100 mg/kg b.w.[8]
No-Observed-Adverse-Effect Level (NOAEL) (90-day study) Wistar Rats230 mg/kg diet (21.0-23.5 mg/kg b.w./day)[8]

Key Experimental Protocols

Protocol 1: In Vitro Chromosomal Aberration Test

This protocol is a general guideline for assessing the clastogenic potential of this compound in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Objective: To determine if this compound induces structural chromosomal damage.

  • Experimental Workflow:

    Start Seed CHO Cells Treat Treat with Diaveridine +/- S9 Mix Start->Treat Incubate Incubate for 3-4 hours Treat->Incubate Wash Wash and Add Fresh Medium Incubate->Wash Add_Colcemid Add Colcemid to Arrest in Metaphase Wash->Add_Colcemid Harvest Harvest Cells Add_Colcemid->Harvest Hypotonic_Treatment Hypotonic Treatment Harvest->Hypotonic_Treatment Fixation Fix Cells Hypotonic_Treatment->Fixation Slide_Preparation Prepare Slides Fixation->Slide_Preparation Stain Stain Chromosomes Slide_Preparation->Stain Microscopy Microscopic Analysis Stain->Microscopy Analyze Score for Aberrations Microscopy->Analyze

    Caption: Workflow for the chromosomal aberration test.

  • Methodology:

    • Cell Culture: Culture CHO cells in appropriate media and seed them into culture flasks.

    • Treatment: Treat the cells with various concentrations of this compound, with and without the addition of an S9 metabolic activation mix. Include negative (vehicle) and positive (e.g., mitomycin C) controls.

    • Incubation: Incubate the cells for a short period (e.g., 3-4 hours).

    • Recovery: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for a period that allows cells to reach the first metaphase after treatment.

    • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation.

    • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides and air-dry.

    • Staining and Analysis: Stain the slides with Giemsa and score the metaphase spreads for structural chromosomal aberrations under a microscope.

Protocol 2: S9 Metabolic Activation for In Vitro Assays
  • Objective: To mimic mammalian metabolism in vitro to assess the potential for metabolic activation or detoxification of a test compound.

  • Signaling Pathway:

    Diaveridine Diaveridine Metabolism Metabolism Diaveridine->Metabolism S9_Mix S9 Mix (Liver Enzymes, Cofactors) S9_Mix->Metabolism Detoxified_Metabolites Detoxified Metabolites Metabolism->Detoxified_Metabolites No_Genotoxicity No Genotoxicity Detoxified_Metabolites->No_Genotoxicity

    Caption: Metabolic detoxification of diaveridine by S9 mix.

  • Methodology:

    • S9 Mix Preparation: Prepare the S9 mix on ice immediately before use. A typical S9 mix contains:

      • S9 fraction (from induced rat or hamster liver)

      • Cofactor solution (e.g., NADP, glucose-6-phosphate)

      • Buffer (e.g., phosphate (B84403) or HEPES buffer)

    • Application: Add the freshly prepared S9 mix to the cell culture medium along with this compound. The final concentration of the S9 fraction in the medium typically ranges from 1% to 10% (v/v).

    • Incubation: Co-incubate the cells with the test compound and the S9 mix for the desired treatment period.

    • Assay: Proceed with your specific in vitro assay (e.g., cytotoxicity, genotoxicity).

References

Validation & Comparative

A Comparative Guide to Diaveridine Hydrochloride and Trimethoprim in DHFR Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitory activities of diaveridine (B1670400) hydrochloride and trimethoprim (B1683648). The information presented herein is based on available experimental data to assist researchers in making informed decisions for their scientific endeavors.

Introduction to DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA and proteins.[1] Inhibition of DHFR disrupts these vital biosynthetic processes, ultimately leading to cell death. This makes DHFR a well-established and attractive target for the development of antimicrobial and anticancer agents.[1]

Both diaveridine and trimethoprim belong to the diaminopyrimidine class of DHFR inhibitors.[2] They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF.[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the inhibition of DHFR by diaveridine hydrochloride and trimethoprim. The data is presented as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki), which are key parameters for evaluating the potency of an inhibitor.

CompoundEnzyme SourceParameterValue (nM)
Diaveridine Wild Type DHFRKi11.5
Trimethoprim Staphylococcus aureus DfrB (Wild Type)Ki2.7
Trimethoprim Staphylococcus aureus DfrA (Resistant)Ki820
Trimethoprim Staphylococcus aureus DfrK (Resistant)Ki4260
Trimethoprim Staphylococcus aureus DfrG (Resistant)Ki31000
Trimethoprim E. coli (Wild Type)IC50~1.0
Trimethoprim E. coli (P21L Mutant)IC5011-fold increase vs WT
Trimethoprim E. coli (W30R Mutant)IC5023-fold increase vs WT
Trimethoprim HumanIC502600 - 5000

Mechanism of DHFR Inhibition

Diaveridine and trimethoprim are structural analogs of dihydrofolate and act as competitive inhibitors of dihydrofolate reductase (DHFR).[2][3] By binding to the active site of DHFR, they prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade leads to a depletion of THF, a crucial cofactor for the synthesis of thymidylate, purine (B94841) nucleotides, and certain amino acids. The disruption of these essential building blocks of DNA and proteins ultimately inhibits cell growth and leads to cell death.[1]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Biosynthesis Thymidylate, Purines, Amino Acids THF->Biosynthesis Cofactor DHFR_enzyme->THF Product Cell Growth Cell Growth DNA_Protein DNA & Protein Synthesis Biosynthesis->DNA_Protein Inhibitor Diaveridine or Trimethoprim Inhibitor->DHFR_enzyme Competitive Inhibition

Figure 1. Mechanism of DHFR inhibition by diaveridine and trimethoprim.

Experimental Protocol: DHFR Inhibition Assay

The following is a generalized protocol for a spectrophotometric DHFR inhibition assay. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[4]

  • NADPH Solution: Prepare a fresh 0.11 mM solution of β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH) in Assay Buffer.[4]

  • DHF Solution: Immediately before use, prepare a 2.3 mM solution of 7,8-dihydrofolic acid (DHF) in Assay Buffer. This solution is stable for a very short time.[4]

  • Enzyme Solution: Prepare a solution of DHFR enzyme in cold Assay Buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA). The final concentration should be in the range of 0.12 - 0.25 units/ml.[4]

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and trimethoprim in an appropriate solvent (e.g., DMSO or water). Make serial dilutions to achieve the desired concentration range for the assay.

2. Assay Procedure:

This protocol is adapted for a 96-well microplate format.

  • Add 130 µL of the DHF reaction solution to each well.[5]

  • Add 20 µL of the inhibitor solution (diaveridine or trimethoprim) at various concentrations to the respective wells. For the control wells (no inhibitor), add 20 µL of the solvent used for the inhibitor.[5]

  • Shake the plate for 1 minute.[5]

  • To initiate the reaction, add 50 µL of the NADPH/DHFR reaction solution to each well.[5]

  • Immediately shake the plate for another minute.[5]

  • Measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.[4]

3. Data Analysis:

  • Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.[1]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[1]

DHFR_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, NADPH, DHF, Enzyme, and Inhibitor Solutions Add_DHF Add DHF Solution Reagents->Add_DHF Add_Inhibitor Add Inhibitor (Diaveridine/Trimethoprim) or Control Add_DHF->Add_Inhibitor Shake1 Shake Plate (1 min) Add_Inhibitor->Shake1 Add_NADPH_Enzyme Add NADPH/DHFR Solution (Initiate Reaction) Shake1->Add_NADPH_Enzyme Shake2 Shake Plate (1 min) Add_NADPH_Enzyme->Shake2 Measure Measure Absorbance at 340 nm (Kinetic Mode) Shake2->Measure Calc_Rate Calculate Initial Reaction Rates Measure->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2. Experimental workflow for a DHFR inhibition assay.

Conclusion

Both this compound and trimethoprim are effective inhibitors of dihydrofolate reductase. The available data suggests that trimethoprim has been more extensively studied against a wider range of DHFR enzymes, including those from resistant bacterial strains. The choice between these two inhibitors for research purposes will depend on the specific goals of the study, including the target organism and the desire to investigate mechanisms of resistance. The provided experimental protocol offers a robust starting point for conducting in-house DHFR inhibition assays to directly compare these and other inhibitors under specific experimental conditions.

References

Validating Diaveridine Hydrochloride's In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of diaveridine (B1670400) hydrochloride with alternative anticoccidial agents. The information is compiled from various studies to support researchers and professionals in drug development and poultry science.

Comparative Efficacy of Anticoccidial Agents

Diaveridine hydrochloride, a dihydrofolate reductase (DHFR) inhibitor, is a synthetic anticoccidial agent frequently used in veterinary medicine, particularly for poultry. It is often administered in combination with sulfonamides, such as sulfaquinoxaline (B1682707), to create a synergistic effect that targets the folic acid synthesis pathway of protozoan parasites like Eimeria.

The following table summarizes the in vivo efficacy of this compound, alone or in combination, compared with other commonly used anticoccidial drugs. The data is derived from experimental studies in broiler chickens infected with Eimeria species, the causative agent of coccidiosis.

Treatment GroupMorbidity Rate (%)Mortality Rate (%)Oocyst Count (per gram feces)Weight GainCitation
Infected, Untreated Control 92%28%High (unspecified)Less than treated groups[1]
Diaveridine + Sulfaquinoxaline ("Darvisul") 16%4%8050 (peak) -> 200 (end)Less than Diaveridine + Sulfaquinoxaline + Vitamins[1]
Diaveridine + Sulfaquinoxaline + Vitamins A & K ("Coccidak") 8%0%Lower than "Darvisul" groupMore than "Darvisul" group[1]
Amprolium Not specifiedNot specifiedNot specifiedNot specifiedefficacy noted as coccidiostatic[2]
Nicarbazin Not specifiedNot specifiedNot specifiedNot specifiedshowed slow coccidiocidal activity
Ionophores (Monensin, Salinomycin) Not specifiedNot specifiedNot specifiedNot specifiedWidely used with good efficacy
Narasin/Nicarbazin Combination Not specifiedSignificantly lower than Nicarbazin aloneNot specifiedSignificantly higher than Nicarbazin alone
Monensin/Nicarbazin Combination Not specifiedNot specifiedNot specifiedLower than Narasin/Nicarbazin combination

Note: Direct comparative data for this compound against a full spectrum of modern anticoccidials in recent head-to-head studies is limited in the public domain. Much of the research on diaveridine is older or focuses on its synergistic use with sulfonamides.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vivo efficacy. Below is a representative experimental protocol based on a study evaluating diaveridine and sulfaquinoxaline in broiler chickens.

1. Animal Model and Housing:

  • Species: Broiler chickens (e.g., Cobb 500).

  • Age: Day-old chicks.

  • Housing: Birds are housed in pens with controlled environmental conditions. To induce coccidiosis, floor pens with litter are often used to allow for oocyst sporulation and ingestion. For controlled infection studies, wire-floored cages can be used.

  • Acclimatization: Birds are allowed to acclimate for a period (e.g., 21 days) before the start of the experiment.

2. Infection Protocol:

  • Infective Agent: Sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella for cecal coccidiosis).

  • Inoculation: Each bird in the infected groups is orally inoculated with a specific dose of sporulated oocysts (e.g., 40,000 sporulated oocysts).

  • Control Groups: An uninfected, untreated group serves as a negative control, and an infected, untreated group serves as a positive control.

3. Treatment Administration:

  • Drug Formulation: this compound is often combined with a sulfonamide like sulfaquinoxaline in commercial preparations. These can be in liquid or powder form.

  • Route of Administration: The anticoccidial drugs are typically administered through the drinking water or mixed in the feed.

  • Dosage and Duration: The dosage and duration of treatment follow veterinary recommendations. For example, a common regimen is treatment for 3 days, followed by a 2-day withdrawal, and then another 3 days of treatment.[3]

4. Efficacy Parameters Measured:

  • Morbidity and Mortality Rates: Daily records of sick birds and mortalities are maintained.

  • Oocyst Count: Fecal samples are collected at specific intervals (e.g., daily or every few days) post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster counting chamber.

  • Weight Gain: The body weight of the birds is recorded at the beginning and end of the experimental period to calculate the average weight gain.

  • Feed Conversion Ratio (FCR): The amount of feed consumed versus the weight gain is calculated.

  • Lesion Scoring: At the end of the study, birds are euthanized, and the intestines (specifically the ceca for E. tenella) are examined for lesions. Lesion scores are assigned based on a standardized scale (e.g., 0 to 4, where 0 is normal and 4 is severe).

5. Statistical Analysis:

  • The collected data is statistically analyzed using appropriate methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Visualizing a Folic Acid Synthesis Inhibition and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

Folic_Acid_Synthesis_Inhibition cluster_parasite Eimeria Parasite cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHPt Dihydropteroate PABA->DHPt Dihydropteroate Synthetase DHFA Dihydrofolic Acid (DHFA) DHPt->DHFA THFA Tetrahydrofolic Acid (THFA) DHFA->THFA Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THFA->DNA Sulfonamides Sulfonamides (e.g., Sulfaquinoxaline) Sulfonamides->PABA Competitively Inhibits Diaveridine Diaveridine Diaveridine->DHFA Inhibits

Caption: Mechanism of synergistic inhibition of folic acid synthesis in Eimeria.

Experimental_Workflow cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_data Data Collection cluster_analysis Analysis Animal_Selection Select Day-Old Broiler Chicks Acclimatization Acclimatize Birds Animal_Selection->Acclimatization Group_Allocation Randomly Allocate to Treatment Groups Acclimatization->Group_Allocation Infection Oral Inoculation with Eimeria Oocysts Group_Allocation->Infection Treatment Administer Anticoccidial Drugs Infection->Treatment Monitor_Morbidity Monitor Morbidity & Mortality Treatment->Monitor_Morbidity Collect_Feces Collect Fecal Samples Treatment->Collect_Feces Measure_Weight Measure Body Weight Treatment->Measure_Weight Lesion_Scoring Conduct Lesion Scoring Monitor_Morbidity->Lesion_Scoring Oocyst_Count Perform Oocyst Counts Collect_Feces->Oocyst_Count Statistical_Analysis Statistical Analysis of Data Measure_Weight->Statistical_Analysis Oocyst_Count->Statistical_Analysis Lesion_Scoring->Statistical_Analysis

References

A Comparative Analysis of Diaveridine Hydrochloride and Other Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Coccidiosis and Control Strategies

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry.[1][2] The disease leads to impaired nutrient absorption, poor growth, and in severe cases, high mortality rates.[3] Control of coccidiosis has historically relied on the prophylactic use of anticoccidial drugs in feed or water. This guide provides a comparative overview of Diaveridine Hydrochloride against other commonly used anticoccidial agents, Amprolium and Toltrazuril, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Diaveridine is a synthetic inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of protozoa.[4][5] It is often used in combination with sulfonamides to create a synergistic effect.[6][7] Amprolium acts as a thiamine (B1217682) antagonist, while Toltrazuril is a broad-spectrum triazinetrione compound effective against all intracellular stages of coccidia.[2][8][9]

Mechanism of Action

The therapeutic efficacy of these agents stems from their distinct molecular mechanisms:

  • This compound: As a competitive inhibitor of dihydrofolate reductase (DHFR), Diaveridine blocks the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[4][10] THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell replication in the parasite.[4] Its combination with sulfonamides, which block an earlier step in the same pathway, results in a potent sequential blockade.

  • Amprolium: This compound is a structural analog of thiamine (Vitamin B1). It competitively inhibits the transport and utilization of thiamine by the coccidial parasite, which requires it for carbohydrate metabolism.[2][9]

  • Toltrazuril: This drug exhibits a broad-spectrum effect, targeting all intracellular development stages of coccidia, from schizogony to gametogony.[8][11] It disrupts the parasite's mitochondrial respiration and interferes with pyrimidine (B1678525) synthesis, leading to the destruction of the parasite.[11][12]

cluster_pathway Folic Acid Synthesis Pathway Inhibition cluster_inhibitors Inhibitors PABA PABA (p-Aminobenzoic acid) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF DHF (Dihydrofolic Acid) DHP->DHF THF THF (Tetrahydrofolic Acid) DHF->THF Dihydrofolate Reductase (DHFR) Synthesis Purine & Pyrimidine Synthesis THF->Synthesis Sulfonamides Sulfonamides Sulfonamides->PABA blocks enzyme Diaveridine Diaveridine Diaveridine->DHF blocks enzyme

Caption: Mechanism of Diaveridine and Sulfonamides.

Comparative Efficacy: A Data-Driven Overview

The efficacy of anticoccidial drugs is evaluated based on several key parameters, including the reduction in oocyst shedding, improvement in lesion scores, body weight gain, feed conversion ratio (FCR), and overall mortality. The following table summarizes experimental data from various studies.

Performance MetricDiaveridine + SulphaquinoxalineAmproliumToltrazurilControl (Infected, Untreated)Citation
Mortality Rate (%) 0%20%15%30% - 60%[7][8][13]
Morbidity Rate (%) 8%--92%[7]
Oocyst Per Gram (OPG) Feces Significantly ReducedReduced vs ControlSignificantly Reduced / EliminatedHigh[7][8][13]
Body Weight Gain Higher than infected controlLower than ToltrazurilSignificantly Higher than Amprolium & ControlLowest[7][8][14]
Feed Conversion Ratio (FCR) ImprovedSimilar to ToltrazurilImproved vs Control3.14[8][13]
Lesion Score ReducedHigh (resistance noted)Significantly Reduced / EliminatedHigh[12][13]

Note: Data is compiled from multiple studies and may not represent head-to-head comparisons in a single trial. Diaveridine is presented in its common combination therapy.

The data indicates that while Amprolium shows some efficacy, resistance is a noted concern.[13] Toltrazuril consistently demonstrates high efficacy in reducing oocyst shedding, preventing intestinal lesions, and improving performance metrics like weight gain.[8][12][14] The combination of Diaveridine and Sulphaquinoxaline also proves highly effective, significantly reducing morbidity and mortality compared to untreated controls and demonstrating the power of synergistic drug combinations.[7]

Experimental Protocols

Standardized experimental models are crucial for the objective evaluation of anticoccidial drugs. Below is a detailed methodology for a typical in vivo anticoccidial sensitivity test (AST) in broiler chickens.

Title: In Vivo Anticoccidial Sensitivity Assay in Broiler Chickens

1. Animals and Housing:

  • Model: Day-old male broiler chicks (e.g., Ross 308) are sourced from a commercial hatchery.[15]

  • Acclimatization: Birds are housed in wire-floored cages in a controlled environment for approximately 14 days and fed a standard broiler starter diet free of any anticoccidial medication.[16]

  • Health Status: Prior to the study, fecal samples are examined to ensure birds are free from coccidial infection.[17]

2. Experimental Design:

  • Grouping: Birds are randomly allocated into treatment groups (e.g., 5-8 groups, with 5-10 birds per replicate and 5 replicates per group).[18][19]

  • Typical Groups:

    • T1: Uninfected, Untreated Control (UUC)

    • T2: Infected, Untreated Control (IUC)

    • T3: Infected, Diaveridine + Sulphonamide Treated

    • T4: Infected, Amprolium Treated

    • T5: Infected, Toltrazuril Treated

3. Infection Procedure:

  • Inoculum: A mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella) is prepared from field isolates.[12]

  • Challenge: At approximately 14 days of age, each bird (except the UUC group) is orally inoculated with a predetermined dose of sporulated oocysts (e.g., 5 x 10⁴ oocysts in 1 mL saline).[15][19]

4. Treatment Administration:

  • Timing: Treatments are typically administered via drinking water or mixed in feed, starting 24-48 hours after infection and continuing for a specified period (e.g., 3-7 days).[8][13]

  • Dosage: Drugs are administered at their recommended therapeutic dosages (e.g., Toltrazuril at 7 mg/kg body weight).[12]

5. Data Collection and Evaluation (Endpoints):

  • Body Weight Gain: Birds are weighed at the start of the trial, on the day of infection, and at the end of the evaluation period (typically 7-10 days post-infection).[8][20]

  • Feed Conversion Ratio (FCR): Feed intake and weight gain are recorded for each group to calculate FCR.[19]

  • Lesion Scoring: At 7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined. Lesions in different intestinal segments are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).[15][18]

  • Oocyst Counts: Fecal samples are collected from each group for several days post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[13][20]

  • Mortality: Daily mortality is recorded for each group.[7]

start Start: Procure Day-Old Chicks acclimatize Acclimatization Period (14 days) Feed: Anticoccidial-free diet start->acclimatize grouping Random Allocation into Experimental Groups acclimatize->grouping infection Infection (Day 14) Oral gavage with sporulated oocysts grouping->infection treatment Administer Treatments (e.g., Days 16-18) Via feed or drinking water infection->treatment data_collection Data Collection Period (Days 21-28) treatment->data_collection bwg Body Weight Gain & FCR data_collection->bwg lesions Lesion Scoring data_collection->lesions opg Oocyst Counts data_collection->opg mortality Mortality Rate data_collection->mortality end End: Comparative Efficacy Report bwg->end lesions->end opg->end mortality->end

References

Navigating the Challenge of Diaveridine Hydrochloride Resistance in Eimeria Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens poses a significant threat to animal health and the poultry industry's economic stability. Coccidiosis, caused by the protozoan parasite Eimeria, is a pervasive and costly disease. Diaveridine (B1670400) hydrochloride, a dihydrofolate reductase (DHFR) inhibitor, has been a valuable tool in controlling this parasite. However, the development of diaveridine-resistant Eimeria strains necessitates a thorough understanding of resistance mechanisms and a comparative evaluation of alternative treatment strategies. This guide provides an objective comparison of the performance of diaveridine hydrochloride against resistant Eimeria strains, supported by experimental data and detailed methodologies.

Performance Comparison of Anticoccidial Agents Against Resistant Eimeria Strains

The continuous use of anticoccidial drugs has led to the widespread development of resistance in Eimeria field isolates.[1][2] The following tables summarize the efficacy of various anticoccidials, including those with different modes of action, against Eimeria strains with demonstrated resistance. While specific data on diaveridine-resistant strains is limited in publicly available literature, the data presented for field isolates with broad resistance patterns provides valuable insights into potential alternative therapies.

Table 1: Efficacy of Various Anticoccidials Against Field Isolates of Eimeria spp. with Reduced Sensitivity

Anticoccidial AgentDrug ClassTarget Eimeria SpeciesEfficacy in Resistant Strains (based on Anticoccidial Sensitivity Tests)Reference
Diaveridine (in combination with Sulphaquinoxaline) Dihydrofolate Reductase Inhibitor + Dihydropteroate Synthase InhibitorEimeria tenellaEffective in treating caecal coccidiosis, reducing oocyst counts, morbidity, and mortality.[3]
Salinomycin IonophoreMixed field isolatesReduced sensitivity/partial resistance observed in multiple isolates.[1]
Amprolium + Ethopabate Thiamine Antagonist + Folic Acid Synthesis InhibitorMixed field isolatesResistance evident in several field isolates.[1]
Diclazuril TriazineMixed field isolatesPartial to complete resistance recorded.[1]
Monensin IonophoreE. tenellaResistance observed in field isolates.[2]
Nicarbazin Carbanilide complexE. tenellaResistance reported in field isolates.[2]

Note: The efficacy of anticoccidial drugs can vary significantly depending on the specific Eimeria species, the geographical location of the isolate, and the history of drug usage on the farm.

Experimental Protocols

Understanding the methodologies used to evaluate anticoccidial efficacy and induce resistance is crucial for interpreting data and designing new studies.

Induction of this compound Resistance in Eimeria (General Protocol)

The development of drug resistance in Eimeria can be induced experimentally by continuous exposure to the drug. This process allows for the selection of resistant parasites within a population.

Objective: To select for and propagate a strain of Eimeria with resistance to this compound.

Materials:

  • A drug-sensitive ("wild-type") strain of the target Eimeria species (e.g., Eimeria tenella).

  • Coccidia-free chickens (typically 2-3 weeks old).

  • Feed free of any anticoccidial medication.

  • This compound.

  • Standard laboratory equipment for oocyst collection, sporulation, and enumeration.

Methodology:

  • Initial Infection: A group of coccidia-free chickens is infected with a known number of sporulated oocysts from the drug-sensitive Eimeria strain.

  • Suboptimal Treatment: The infected chickens are provided with feed containing a suboptimal concentration of this compound. This concentration should be high enough to exert selective pressure but low enough to allow some parasites to survive and reproduce.

  • Oocyst Collection: Feces from the treated chickens are collected, and oocysts are isolated and sporulated.

  • Serial Passage: The sporulated oocysts recovered from the treated group are used to infect a new group of coccidia-free chickens.

  • Incremental Drug Concentration: With each subsequent passage, the concentration of this compound in the feed is gradually increased.

  • Monitoring Resistance: The level of resistance is monitored at each passage by comparing parameters such as oocyst production, lesion scores, and weight gain to those of control groups (infected-untreated and uninfected-untreated).

  • Confirmation of Resistance: Resistance is considered established when the Eimeria strain can complete its life cycle and cause clinical signs of coccidiosis in chickens receiving the standard therapeutic dose of this compound.

Anticoccidial Sensitivity Testing (AST)

AST is a standard method used to evaluate the efficacy of anticoccidial drugs against field isolates or laboratory-developed strains of Eimeria.[4]

Objective: To determine the sensitivity or resistance of an Eimeria isolate to one or more anticoccidial drugs.

Methodology:

  • Animal Groups: Day-old coccidia-free chicks are randomly allocated to several groups:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated with the test drug(s) at the recommended concentration.

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection: Several parameters are measured post-infection (typically 5-7 days):

    • Weight Gain: To assess the impact on performance.

    • Feed Conversion Ratio (FCR): To evaluate feed efficiency.

    • Lesion Scoring: The intestines are examined for gross lesions characteristic of coccidiosis, and scores are assigned based on severity.

    • Oocyst Production: Fecal oocyst counts are performed to quantify parasite replication.

    • Mortality Rate: To determine the severity of the infection.

  • Calculation of Indices: The collected data is used to calculate various indices to standardize the assessment of drug efficacy:

    • Anticoccidial Index (ACI): A composite score based on weight gain, survival rate, lesion score, and oocyst count.[5]

    • Percent Optimum Anticoccidial Activity (POAA): Calculated based on the reduction in performance loss in medicated birds compared to unmedicated, infected birds.[5]

    • Anticoccidial Sensitivity Test (AST) based on Lesion Score Reduction: A reduction of 0-30% indicates resistance, 31-49% suggests partial resistance, and a reduction of 50% or more indicates sensitivity.[1]

Signaling Pathways and Mechanisms of Resistance

This compound acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of Eimeria.[6] This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's growth and replication.[7]

Resistance to DHFR inhibitors like diaveridine in protozoan parasites is often associated with specific point mutations in the gene encoding the DHFR enzyme.[8] These mutations can alter the enzyme's structure, reducing the binding affinity of the drug while still allowing the enzyme to function.

folate_pathway cluster_eimeria Eimeria Parasite cluster_resistance Resistance Mechanism GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Dihydropteroate Synthase PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHFR_mutated Mutated DHFR Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-Carbon Metabolism DHFR_mutated->THF Reduced Inhibition by Diaveridine Sulphonamides Sulphonamides Sulphonamides->GTP Inhibits Diaveridine Diaveridine Hydrochloride Diaveridine->DHF Inhibits

Caption: Folic acid synthesis pathway in Eimeria and the mechanism of action of diaveridine.

Experimental Workflow for Anticoccidial Sensitivity Testing

The following diagram illustrates a typical workflow for conducting an in vivo anticoccidial sensitivity test.

ast_workflow start Start: Procure Coccidia-Free Chicks rearing Rear in Coccidia-Free Environment (14 days) start->rearing grouping Randomly Allocate to Treatment Groups rearing->grouping medication Provide Medicated/ Unmedicated Feed grouping->medication infection Oral Inoculation with Eimeria Oocysts medication->infection observation Observe for Clinical Signs (5-7 days post-infection) infection->observation data_collection Data Collection: - Weight Gain - FCR - Lesion Scores - Oocyst Counts observation->data_collection analysis Calculate Efficacy Indices (ACI, POAA, AST) data_collection->analysis conclusion Determine Sensitivity/ Resistance Profile analysis->conclusion

Caption: Workflow for in vivo anticoccidial sensitivity testing.

Conclusion and Future Directions

The development of resistance to this compound in Eimeria strains underscores the need for continuous monitoring and the exploration of alternative control strategies. While combination therapies, such as diaveridine with sulphaquinoxaline, have shown efficacy, the potential for multi-drug resistance remains a concern. The data from field isolates suggest that ionophores and other chemical anticoccidials may serve as alternatives, but their effectiveness must be confirmed through rigorous anticoccidial sensitivity testing.

For drug development professionals, the folate synthesis pathway continues to be a valid target, but novel inhibitors that can overcome existing resistance mutations are needed. Furthermore, non-chemotherapeutic approaches, including vaccination and the use of phytobotanicals and probiotics, are gaining traction as sustainable long-term solutions for coccidiosis control. An integrated approach, combining strategic medication with alternative methods, will be crucial in managing coccidiosis effectively in the face of evolving drug resistance.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of diaveridine (B1670400) hydrochloride. The following sections detail the experimental protocols and performance characteristics of each method, offering a validated perspective for researchers in veterinary medicine and pharmaceutical analysis.

Introduction to Diaveridine Hydrochloride Analysis

This compound is a dihydrofolate reductase inhibitor used as a coccidiostat in veterinary medicine, often in combination with sulfonamides. Accurate and reliable quantification of diaveridine in various matrices, such as animal tissues and pharmaceutical formulations, is crucial for pharmacokinetic studies, residue monitoring, and quality control. Both HPLC-UV and LC-MS/MS are powerful analytical techniques suitable for this purpose, each with distinct advantages and limitations. This guide aims to provide the necessary data and protocols to make an informed decision on method selection.

Methodologies: A Detailed Comparison

The choice of analytical method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Below is a detailed breakdown of representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

Experimental Protocols

Sample Preparation (for Animal Tissue Samples)

  • Homogenization: Weigh 2 grams of minced tissue into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724). Homogenize for 1 minute.

  • Extraction: Add 5 grams of anhydrous magnesium sulfate (B86663) and 1 gram of sodium chloride. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Clean-up (for LC-MS/MS): Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound in formulations and tissues when high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.0) (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Diaveridine: Precursor ion (Q1) m/z 261.1 → Product ion (Q3) m/z 185.1

      • Internal Standard (e.g., Trimethoprim): Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

Data Presentation: Performance Characteristics

The performance of both methods was evaluated based on key validation parameters. The following tables summarize the comparative data.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 20 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 95.2 - 103.5%98.1 - 104.2%
Precision (% RSD)
Intra-day< 2.0%< 5.0%
Inter-day< 3.5%< 7.0%
Limit of Detection (LOD) ~15 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~0.1 ng/mL
Specificity/Selectivity ModerateHigh
Analysis Run Time ~10 minutes~8 minutes

Cross-Validation Workflow

To ensure the interchangeability of the two methods, a cross-validation study should be performed. The following workflow outlines the key steps.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion SampleSelection Select Spiked and Incurred Samples SampleSplit Split Samples into Two Aliquots SampleSelection->SampleSplit HPLC_Analysis Analyze Aliquot 1 by Validated HPLC-UV Method SampleSplit->HPLC_Analysis Aliquot 1 LCMS_Analysis Analyze Aliquot 2 by Validated LC-MS/MS Method SampleSplit->LCMS_Analysis Aliquot 2 DataCompilation Compile Quantitative Results from Both Methods HPLC_Analysis->DataCompilation LCMS_Analysis->DataCompilation StatisticalAnalysis Perform Statistical Comparison (e.g., Bland-Altman plot, t-test) DataCompilation->StatisticalAnalysis AcceptanceCriteria Assess if Results Meet Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria

Cross-validation workflow for HPLC and LC-MS/MS methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific analytical requirements.

  • HPLC-UV is a cost-effective, reliable, and readily available method suitable for quality control of pharmaceutical formulations and for residue analysis where lower sensitivity is acceptable.

  • LC-MS/MS provides significantly higher sensitivity and selectivity, making it the superior choice for bioanalytical studies, such as pharmacokinetics, and for the detection of trace-level residues in complex matrices like animal tissues.

The cross-validation of both methods ensures that data generated across different platforms are comparable and reliable, which is essential in a regulatory environment. This guide provides the foundational data and protocols to assist laboratories in the selection, implementation, and validation of the most appropriate analytical method for their needs.

Comparative Analysis of Diaveridine Hydrochloride's Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Diaveridine (B1670400) hydrochloride, a synthetic antimicrobial agent, primarily exerts its therapeutic effect through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This guide provides a comprehensive comparison of diaveridine hydrochloride's target specificity against other well-established DHFR inhibitors, namely methotrexate (B535133) and trimethoprim. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to aid in the objective evaluation of this compound's performance.

Quantitative Comparison of DHFR Inhibition

The inhibitory potency of this compound and its counterparts against DHFR from various species is summarized in the table below. This data, presented as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, allows for a direct comparison of their efficacy and selectivity. Lower values indicate higher potency.

InhibitorTarget Organism/EnzymeIC50 (nM)Ki (nM)Selectivity (Bacterial/Human)
Diaveridine Wild-type DHFRNot widely reported11.5[1][2]Data not available
Methotrexate Escherichia coli DHFRData not available1.1[1]~0.001
Human DHFR3.4 - 1000+[1]0.0034 - 1.2[1]
Trimethoprim Escherichia coli DHFR20.4[1]0.165[1]~3,280
Human DHFR180,000[1]55,260[1]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay methodology.

Mechanism of Action: Targeting the Folate Pathway

This compound, like methotrexate and trimethoprim, is an antifolate agent that competitively inhibits DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this step, these inhibitors disrupt DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly proliferating cells such as bacteria and protozoa.[1]

Folate Pathway Inhibition cluster_folate_pathway Folate Biosynthesis Pathway Pteridine Precursors Pteridine Precursors Dihydropteroate Dihydropteroate Pteridine Precursors->Dihydropteroate DHPS Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHFS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purines, Thymidylate,\nAmino Acids Purines, Thymidylate, Amino Acids Tetrahydrofolate (THF)->Purines, Thymidylate,\nAmino Acids Diaveridine Diaveridine DHFR DHFR Diaveridine->DHFR Methotrexate Methotrexate Methotrexate->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR

Figure 1. Mechanism of DHFR inhibition by diaveridine and other antifolates.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against DHFR.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor slows down this reaction.

Materials:

  • Purified DHFR enzyme (from the desired species)

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds (Diaveridine, Methotrexate, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.

  • Initiate the reaction by adding the DHFR enzyme.

  • Immediately before reading, add the substrate (DHF) to all wells.

  • Measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

DHFR Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, NADPH, DHF, and Enzyme Add Reagents to Plate Add Buffer, NADPH, and Test Compound to Plate Prepare Reagents->Add Reagents to Plate Prepare Compounds Prepare Serial Dilutions of Test Compounds Prepare Compounds->Add Reagents to Plate Initiate Reaction Add DHFR Enzyme Add Reagents to Plate->Initiate Reaction Add Substrate Add DHF Initiate Reaction->Add Substrate Measure Absorbance Kinetic Read at 340 nm Add Substrate->Measure Absorbance Calculate Rates Calculate Initial Reaction Rates Measure Absorbance->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Plot Dose-Response Curve and Determine IC50 Calculate Inhibition->Determine IC50

Figure 2. Experimental workflow for the DHFR enzyme inhibition assay.

Off-Target Effects: Genotoxicity of Diaveridine

While diaveridine primarily targets DHFR, some studies have indicated potential off-target effects, specifically genotoxicity. In vitro studies have shown that diaveridine can induce structural chromosomal aberrations in Chinese hamster lung (CHL) cells in the absence of metabolic activation. However, in vivo bone marrow micronucleus tests in rodents were negative. Further investigation using the comet assay revealed that a single oral administration of diaveridine induced DNA damage in the liver, kidney, lung, and spleen of mice, but not in the bone marrow. This suggests that while diaveridine has the potential to cause genetic damage, its effects in a whole organism may be organ-specific and subject to metabolic detoxification processes.

In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes.

Principle: Cultured mammalian cells are exposed to the test substance, both with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared and stained. The stained metaphases are then analyzed microscopically for chromosomal aberrations.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • Test compound (Diaveridine)

  • Positive and negative controls

  • S9 fraction for metabolic activation

  • Colcemid or other metaphase-arresting agent

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

  • Microscope

Procedure:

  • Culture cells to a suitable density.

  • Expose the cells to various concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).

  • Add a metaphase-arresting agent for the last few hours of culture.

  • Harvest the cells by trypsinization or centrifugation.

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a freshly prepared fixative.

  • Drop the fixed cell suspension onto clean microscope slides and air-dry.

  • Stain the slides with Giemsa.

  • Score a predetermined number of metaphases (e.g., 100-200) per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

  • Analyze the data for a statistically significant, dose-dependent increase in the frequency of aberrant cells.

Chromosomal Aberration Test Workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Slide Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Compound Exposure Expose Cells to Test Compound Cell Seeding->Compound Exposure Metaphase Arrest Add Colcemid Compound Exposure->Metaphase Arrest Cell Harvest Cell Harvest Metaphase Arrest->Cell Harvest Hypotonic Treatment Hypotonic Treatment Cell Harvest->Hypotonic Treatment Fixation Fixation Hypotonic Treatment->Fixation Slide Preparation Drop onto Slides Fixation->Slide Preparation Staining Giemsa Staining Slide Preparation->Staining Microscopic Analysis Score Metaphases for Aberrations Staining->Microscopic Analysis Data Evaluation Statistical Analysis Microscopic Analysis->Data Evaluation

References

A Comparative Guide to the Synergistic Effects of Diaveridine with Various Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Synergistic Action: A Dual Blockade of Folate Synthesis

The potentiation of sulfonamides by diaveridine (B1670400) stems from the sequential blockade of the folic acid synthesis pathway in microorganisms. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and cell replication. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroate. Diaveridine, on the other hand, inhibits dihydrofolate reductase, the enzyme responsible for the subsequent conversion of dihydrofolate to tetrahydrofolate. This dual inhibition at two distinct steps in the same metabolic pathway leads to a significantly enhanced antimicrobial effect that is often bactericidal, whereas the individual components are typically bacteriostatic.

cluster_0 Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids Sulfonamides Sulfonamides Sulfonamides->PABA Inhibits Diaveridine Diaveridine Diaveridine->Dihydrofolate Inhibits

Figure 1. Mechanism of synergistic action of diaveridine and sulfonamides.

Comparative Efficacy of Diaveridine-Sulfonamide Combinations

The synergistic combination of diaveridine and sulfonamides is widely utilized in veterinary medicine, particularly for the treatment and prevention of coccidiosis in poultry and other bacterial infections. The choice of sulfonamide can be influenced by factors such as pharmacokinetic properties, spectrum of activity, and regulatory approval for specific animal species. The following table summarizes some of the commonly used diaveridine-sulfonamide combinations and their primary applications.

Sulfonamide PartnerPrimary Application(s)Target Pathogens/DiseasesSupporting Evidence
Sulfaquinoxaline Poultry Coccidiosis, Fowl Cholera, TyphoidEimeria species, Pasteurella multocida, Salmonella gallinarumWidely documented for its efficacy in treating and preventing coccidiosis in poultry. Studies have shown its effectiveness in reducing mortality and morbidity associated with these infections.
Sulfadiazine Bacterial Infections in various animalsEscherichia coli, Klebsiella, Proteus, Staphylococcus speciesUsed in combination with diaveridine for its broad-spectrum antibacterial activity.
Sulfamethoxazole Bacterial InfectionsBroad-spectrum antibacterial activityWhile often paired with trimethoprim, the principle of synergy with DHFR inhibitors like diaveridine is well-established.
Sulfadimethoxine Coccidiosis and Bacterial InfectionsEimeria species and various bacteriaA commonly used sulfonamide in veterinary medicine, often in potentiated combinations.
Sulphachloropyrazine Coccidiosis and Bacterial Infections in poultryEimeria species and various bacteriaStudies have investigated residue levels of this combination in poultry tissues, indicating its use in animal production.

Experimental Protocols for Determining Synergy

The synergistic effect of antimicrobial combinations is quantitatively assessed primarily through in vitro methods, with the checkerboard assay being the most common. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the degree of synergy, additivity, or antagonism.

The Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two antimicrobial agents in a microtiter plate. Serial dilutions of diaveridine are made along one axis (e.g., rows), and serial dilutions of a sulfonamide are made along the other axis (e.g., columns). Each well is then inoculated with a standardized suspension of the target microorganism. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined after incubation.

cluster_0 Experimental Workflow A Prepare serial dilutions of Diaveridine (Drug A) and Sulfonamide (Drug B) B Dispense drug dilutions into a 96-well microtiter plate in a checkerboard format A->B C Inoculate each well with a standardized bacterial suspension B->C D Incubate the plate under appropriate conditions C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F G Interpret the results: Synergy, Additivity, or Antagonism F->G

Figure 2. Workflow for the checkerboard assay to determine antimicrobial synergy.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated using the following formula:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additivity: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Conclusion and Future Directions

The combination of diaveridine with various sulfonamides provides a powerful synergistic effect that is of significant therapeutic importance, particularly in veterinary medicine. The dual blockade of the microbial folic acid synthesis pathway remains a highly effective antimicrobial strategy. While the synergistic relationship is well-established for several sulfonamides, including sulfaquinoxaline, sulfadiazine, and sulfadimethoxine, there is a notable lack of publicly available, direct comparative studies that quantify the synergistic potency (i.e., FIC indices) of diaveridine across a wide spectrum of sulfonamide partners against various pathogens.

Future research should focus on conducting comprehensive in vitro studies using standardized methodologies, such as the checkerboard assay, to generate comparative quantitative data. Such studies would provide invaluable information for optimizing drug combination therapies, guiding the selection of the most potent sulfonamide partner for specific pathogens, and potentially identifying new synergistic combinations with enhanced efficacy and a lower propensity for resistance development. This data would be instrumental for drug development professionals in formulating more effective and targeted antimicrobial treatments.

Evaluating the Efficacy of Diaveridine Against Sulfa-Resistant Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in parasites poses a significant threat to animal health and productivity, particularly in the poultry industry where coccidiosis, caused by Eimeria species, can lead to substantial economic losses. Sulfonamides, a class of drugs targeting the folate biosynthesis pathway, have long been a cornerstone of anticoccidial therapy. However, their extensive use has led to the development of resistant parasite strains, necessitating the exploration of alternative and combination therapies. This guide provides a comprehensive evaluation of the efficacy of diaveridine (B1670400), a dihydrofolate reductase (DHFR) inhibitor, against sulfa-resistant parasites, offering a comparison with other therapeutic alternatives and detailing the underlying mechanisms and experimental data.

Mechanism of Action: A Synergistic Approach to Folate Synthesis Inhibition

Diaveridine's efficacy, particularly in combination with sulfonamides, is rooted in its ability to sequentially block the parasite's folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA replication and parasite proliferation.

  • Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroic acid, a precursor of folic acid.[1][2]

  • Diaveridine , a diaminopyrimidine derivative, targets a subsequent step in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, the active form of folic acid.

The synergistic effect of this dual blockade is that even if the parasite has developed partial resistance to sulfonamides, the subsequent inhibition of DHFR by diaveridine can still effectively disrupt the folate pathway and inhibit parasite growth.[3]

Understanding Sulfa Resistance

Resistance to sulfonamides in parasites, including Eimeria and the human malaria parasite Plasmodium falciparum, is primarily associated with point mutations in the gene encoding the DHPS enzyme.[4][5] These mutations alter the drug-binding site on the enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind with the natural substrate, PABA.[2][4] This decreased affinity means that higher concentrations of the sulfa drug are required to inhibit the enzyme, rendering standard therapeutic doses less effective.

The following diagram illustrates the folic acid synthesis pathway and the mechanism of sulfa resistance.

Folic Acid Synthesis and Sulfa Resistance Folic Acid Synthesis Pathway and Mechanism of Sulfa Resistance cluster_parasite Parasite Cell cluster_resistance Sulfa Resistance Mechanism cluster_drugs Drug Action GTP GTP Pteridine_precursor Pteridine Precursor GTP->Pteridine_precursor Dihydropteroate Dihydropteroic Acid Pteridine_precursor->Dihydropteroate DHPS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_synthesis DNA Synthesis, Amino Acid Synthesis Tetrahydrofolate->DNA_synthesis DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) DHPS_mutated Mutated DHPS PABA_binding Normal PABA Binding DHPS_mutated->PABA_binding Sulfa_binding Reduced Sulfonamide Binding DHPS_mutated->Sulfa_binding Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Diaveridine Diaveridine Diaveridine->DHFR Inhibits

Caption: Mechanism of action of sulfonamides and diaveridine and the development of sulfa resistance.

Comparative Efficacy of Diaveridine

While comprehensive quantitative data directly comparing the efficacy of diaveridine as a standalone treatment against well-defined sulfa-sensitive and sulfa-resistant Eimeria strains is limited in publicly available literature, its effectiveness is most pronounced when used in combination with sulfonamides. The synergistic relationship forms the basis for many effective coccidiosis treatment protocols.[5]

The following tables summarize the expected and reported efficacy of diaveridine and its combinations based on available research.

Table 1: In Vitro Efficacy Data (Hypothetical Model Based on Known Mechanisms)

Parasite StrainDrugTarget EnzymeExpected IC50 (µM)Rationale
Sulfa-Sensitive Eimeria spp. SulfadimidineDHPSLowWild-type DHPS is sensitive to inhibition.
DiaveridineDHFRModerateEffective as a single agent, but synergistic with sulfa drugs.
Sulfadimidine + DiaveridineDHPS & DHFRVery LowSynergistic action of sequential pathway blockade.
Sulfa-Resistant Eimeria spp. SulfadimidineMutated DHPSHighMutations in DHPS reduce binding affinity for the drug.[4]
DiaveridineDHFRModerateEfficacy is independent of sulfa resistance mechanism.
Sulfadimidine + DiaveridineDHPS & DHFRModerate to LowDiaveridine's efficacy compensates for reduced sulfa activity.[3]

Table 2: In Vivo Efficacy Data from Experimental Studies

Study ReferenceParasiteHostTreatment GroupsKey Findings
Clarke (1962)[3]Eimeria tenella, E. necatrixPoultrySulphaquinoxaline + DiaveridineThe combination was effective in controlling experimental infections.
Arabkhazaeli et al. (2013)[6][7]Mixed Eimeria field isolatesPoultryAmprolium + Ethopabate, Salinomycin, DiclazurilField isolates showed varying degrees of resistance to commonly used anticoccidials, highlighting the need for alternative strategies.
Islam et al. (2025)[8][9]Eimeria tenella field isolatesPoultryAmprolium + SulphaquinoxalineThe combination showed the second-highest efficacy among the tested drugs, though resistance to sulphaclozine was evident.
Ibarra-Velarde et al. (2014)[10]Cystoisospora spp.DogsSulfadimethoxine + DimetridazoleShowed increasing efficacy over the treatment period, but was less effective than toltrazuril.

Experimental Protocols

The evaluation of anticoccidial drugs typically involves in vivo studies using controlled experimental infections in the target host species. A generalized protocol is outlined below.

Objective: To determine the efficacy of an anticoccidial drug against a specific Eimeria species.

Animals: Day-old broiler chicks, raised in a coccidia-free environment.

Experimental Design:

  • Acclimation: Chicks are acclimated for a period (e.g., 12 days) with ad libitum access to water and anticoccidial-free feed.

  • Group Allocation: Chicks are randomly allocated to different treatment groups (e.g., Non-infected, non-medicated control; Infected, non-medicated control; Infected, medicated with test drug).

  • Infection: On a specific day (e.g., Day 14), chicks in the infected groups are orally inoculated with a known number of sporulated oocysts of the target Eimeria species.

  • Treatment: Medicated feed or water is provided to the treatment groups for a specified period (e.g., starting 2 days before infection and continuing for 7 days post-infection).

  • Data Collection:

    • Weight Gain: Body weight is measured at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): Feed intake and weight gain are used to calculate FCR.

    • Lesion Scoring: A subset of birds from each group is euthanized at a specific time post-infection (e.g., 6 days), and the intestinal lesions are scored on a scale of 0 to 4.

    • Oocyst Count: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.

    • Mortality: Daily mortality is recorded.

Efficacy Evaluation: The efficacy of the drug is often determined by calculating an Anticoccidial Index (ACI) . The ACI is a composite score that takes into account weight gain, lesion scores, and oocyst production. An ACI of 160 or less may indicate resistance, while a higher ACI suggests efficacy.[6][7][11]

The following diagram illustrates a typical experimental workflow for evaluating anticoccidial drug efficacy.

Anticoccidial Efficacy Testing Workflow Experimental Workflow for Anticoccidial Efficacy Testing cluster_groups Treatment Groups start Start: Day-old Chicks acclimation Acclimation Period (Coccidia-free environment) start->acclimation grouping Random Allocation to Treatment Groups acclimation->grouping infection Oral Inoculation with Eimeria Oocysts grouping->infection group1 Non-infected, Non-medicated group2 Infected, Non-medicated group3 Infected, Medicated treatment Administration of Medicated/Non-medicated Feed/Water infection->treatment data_collection Data Collection (Weight, FCR, Lesions, Oocysts, Mortality) treatment->data_collection analysis Calculation of Anticoccidial Index (ACI) data_collection->analysis end End: Efficacy Determination analysis->end

Caption: A generalized workflow for in vivo testing of anticoccidial drugs in poultry.

Conclusion and Future Directions

Diaveridine, particularly in combination with sulfonamides, remains a valuable tool in the management of coccidiosis. Its mechanism of action, which targets a different enzyme in the same essential metabolic pathway as sulfonamides, provides a synergistic effect and can help to overcome resistance to sulfa drugs. The primary mechanism of sulfa resistance involves mutations in the DHPS enzyme, which does not directly impact the efficacy of the DHFR inhibitor diaveridine.

However, the available literature highlights a critical gap in our understanding: a lack of studies that provide direct, quantitative comparisons of diaveridine's efficacy against Eimeria strains with well-characterized sulfa-resistance profiles. Future research should focus on:

  • Characterizing DHPS mutations in field isolates of Eimeria: Identifying the specific mutations that confer sulfonamide resistance.

  • In vitro and in vivo studies: Directly comparing the efficacy of diaveridine and other DHFR inhibitors against both sulfa-sensitive and genetically defined sulfa-resistant Eimeria strains.

  • Pharmacokinetic and pharmacodynamic studies: Optimizing dosing strategies for diaveridine in combination therapies to maximize efficacy and minimize the development of further resistance.

By addressing these research questions, we can gain a more precise understanding of diaveridine's role in combating sulfa-resistant parasites and develop more effective and sustainable strategies for the control of coccidiosis.

References

Navigating Avian Coccidiosis Control: A Comparative Meta-Analysis of Diaveridine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the global poultry industry, a comprehensive meta-analysis of existing research provides a clearer picture of the efficacy of diaveridine (B1670400) hydrochloride, particularly in synergistic combination with sulphaquinoxaline. This guide offers researchers, scientists, and drug development professionals an objective comparison of diaveridine hydrochloride's performance against other common anticoccidial agents, supported by experimental data and detailed methodologies.

Coccidiosis, caused by protozoa of the genus Eimeria, leads to intestinal damage, reduced nutrient absorption, poor growth, and in severe cases, mortality in poultry. Prophylactic and therapeutic interventions are crucial for maintaining flock health and productivity. Diaveridine, a dihydrofolate reductase inhibitor, has been a component of anticoccidial formulations for decades, often used in combination with sulfonamides to enhance its efficacy.

Comparative Efficacy of Anticoccidial Treatments

To provide a clear quantitative comparison, the following tables summarize the performance of this compound (in combination with sulphaquinoxaline) and other leading anticoccidial treatments from various experimental studies.

Table 1: Efficacy of this compound and Sulphaquinoxaline Combination in Broilers

Treatment GroupMorbidity Rate (%)Mortality Rate (%)Final Body Weight (g)Oocyst Count Reduction
Infected, Untreated92%28%1281-
Diaveridine + Sulphaquinoxaline16%4%1544Significant
Diaveridine + Sulphaquinoxaline + Vitamins A & K8%0%1650More Significant
Source: Adapted from Muhammad et al., 2019[1]

Table 2: Comparative Efficacy of Various Anticoccidial Drugs in Broilers

Anticoccidial AgentAverage Daily Gain (g)Feed Conversion Ratio (FCR)Lesion Score ReductionOocyst Shedding Reduction
Diaveridine + Sulphaquinoxaline VariesImprovedSignificantSignificant
Salinomycin Significant ImprovementImprovedSignificantSignificant
Amprolium 46.71.65-Significant
Toltrazuril ImprovedImprovedSignificantHigh
Infected, Untreated Control 41.21.88--
Source: Compiled from multiple studies. Specific values can vary based on experimental conditions.

Mechanism of Action: A Synergistic Approach

This compound's efficacy is significantly amplified when used in conjunction with sulfonamides like sulphaquinoxaline. This synergistic relationship targets two distinct steps in the folic acid synthesis pathway of the Eimeria parasite, a pathway essential for its DNA synthesis and replication.

Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthetase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA Parasite DNA Synthesis THF->DNA Sulphaquinoxaline Sulphaquinoxaline Sulphaquinoxaline->DHP Diaveridine Diaveridine HCl Diaveridine->THF

Caption: Inhibition of the parasite's folic acid synthesis pathway.

Experimental Protocols

The evaluation of anticoccidial drug efficacy relies on standardized experimental designs. Below is a detailed methodology adapted from typical experimental infection trials.

Objective: To assess the therapeutic or prophylactic efficacy of an anticoccidial agent against a controlled Eimeria challenge in broiler chickens.

Animals: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are typically used. Birds are housed in a controlled environment with ad libitum access to feed and water.

Experimental Design:

  • Negative Control Group: Uninfected and untreated.

  • Positive Control Group: Infected and untreated.

  • Treatment Group(s): Infected and treated with the test article (e.g., Diaveridine HCl + Sulphaquinoxaline) at various dosages.

  • Reference Drug Group: Infected and treated with a known effective anticoccidial (e.g., Salinomycin).

Infection Model:

  • Eimeria Species: Birds are typically challenged with a mixed culture of pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) or a single species, depending on the research question.

  • Challenge Dose: A known number of sporulated oocysts are administered orally to each bird (e.g., 5 x 10^4 sporulated oocysts).

Treatment Administration: The anticoccidial agent is administered via feed or drinking water for a specified period, often starting before or at the time of infection and continuing for several days post-infection.

Data Collection and Efficacy Parameters:

  • Weight Gain: Body weight is measured at the beginning and end of the experimental period.

  • Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

  • Oocyst Count: Fecal samples are collected at specific intervals post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

  • Mortality and Morbidity: Daily records of bird health and mortality are maintained.

Anticoccidial Efficacy Trial Workflow cluster_setup Experimental Setup cluster_trial Trial Execution cluster_analysis Data Analysis BirdAcquisition Day-old chick acquisition Acclimatization Acclimatization Period BirdAcquisition->Acclimatization Grouping Random allocation to experimental groups Acclimatization->Grouping TreatmentStart Start of Treatment (via feed/water) Grouping->TreatmentStart Infection Oral Challenge with Eimeria oocysts TreatmentStart->Infection Monitoring Daily Monitoring: - Morbidity - Mortality Infection->Monitoring DataCollection Data Collection: - Weight Gain - Feed Intake - Fecal Samples Monitoring->DataCollection Necropsy Necropsy and Lesion Scoring DataCollection->Necropsy OocystCount Oocyst Counting (OPG) DataCollection->OocystCount PerformanceCalc Calculate FCR and Weight Gain DataCollection->PerformanceCalc Stats Statistical Analysis Necropsy->Stats OocystCount->Stats PerformanceCalc->Stats

Caption: A typical workflow for an anticoccidial efficacy trial.

Comparison of Treatment Strategies

The control of poultry coccidiosis involves a multifaceted approach, with each strategy presenting distinct advantages and limitations.

Coccidiosis Control Strategies cluster_chemo Chemotherapy cluster_immuno Immunoprophylaxis CoccidiosisControl Coccidiosis Control Strategies Chemicals Chemicals (e.g., Amprolium) - Synthetic compounds - Target specific metabolic pathways CoccidiosisControl->Chemicals Advantages: - High efficacy - Rapid action Ionophores Ionophores (e.g., Salinomycin) - Fermentation products - Disrupt ion transport CoccidiosisControl->Ionophores Advantages: - Broad spectrum - Slower resistance development DiaveridineCombo Diaveridine Combinations - Dihydrofolate reductase inhibitor - Synergistic with sulfonamides CoccidiosisControl->DiaveridineCombo Advantage: - Synergistic effect LiveVaccines Live Vaccines - Attenuated or non-attenuated Eimeria strains - Induce natural immunity CoccidiosisControl->LiveVaccines Advantages: - Long-lasting immunity - No drug residues Chemicals->CoccidiosisControl Disadvantages: - Resistance development - Potential residues Ionophores->CoccidiosisControl Disadvantage: - Can affect feed intake DiaveridineCombo->CoccidiosisControl Disadvantage: - Narrow spectrum alone LiveVaccines->CoccidiosisControl Disadvantages: - Cost - Requires proper management for oocyst cycling

Caption: A comparison of different coccidiosis control strategies.

Conclusion

The available data indicates that this compound, when used in combination with sulphaquinoxaline, is an effective treatment for controlling coccidiosis in broiler chickens. The addition of vitamins A and K can further enhance its efficacy, leading to improved weight gain and reduced mortality. While newer anticoccidial drugs and vaccines offer alternative strategies for coccidiosis management, the synergistic combination of diaveridine and sulfonamides remains a valuable tool in the poultry producer's arsenal. Future research should continue to explore optimal combination strategies and monitor for the development of resistance to ensure the sustainable control of this economically important disease.

References

A Comparative Guide to the Bioanalytical Validation of Diaveridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of diaveridine (B1670400) hydrochloride in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the appropriate method and understanding the key validation parameters and experimental protocols involved.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the bioanalysis of diaveridine hydrochloride depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of key performance parameters for each method, compiled from published literature.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.04 - 4 mg/L[1]Not explicitly stated for parent drug, but metabolites quantified in µg/mL range[2]
Limit of Detection (LOD) 0.02 mg/kg[1]Not explicitly stated, but generally lower than HPLC-UV[3][4]
Limit of Quantification (LOQ) 0.04 mg/kg[1]5.13 µg/kg (for total radioactivity)[2]
Accuracy (Recovery) >70%[1]92.18 ± 5.16% to 95.58 ± 3.51% (extraction efficiency)[2]
Precision (RSD) <8%[1]Not explicitly stated
Selectivity Good, but susceptible to interference from co-eluting compounds[4]High, based on mass-to-charge ratio, reducing interferences[4]

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are crucial for reproducible results. The following sections outline typical protocols for both HPLC-UV and LC-MS/MS methods for this compound analysis.

HPLC-UV Method: Analysis in Broiler Tissues

This method is suitable for determining diaveridine residues in edible tissues.[1]

1. Sample Preparation (Solid-Liquid Extraction):

  • Homogenize 2.00 g of minced tissue with 15 mL of acetonitrile (B52724).
  • Centrifuge the homogenate and sonicate for 5 minutes.
  • Separate the supernatant and add 15 mL of acetone, vortex, and sonicate.
  • After another centrifugation, combine the supernatant with 5 mL of n-propanol.
  • Wash the combined supernatant with n-hexane to remove lipids.
  • The lower aqueous layer is further purified using a solid-phase extraction (SPE) column.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an MCX SPE column with 5 mL of methanol (B129727) and 5 mL of hydrochloric acid.
  • Load 2 mL of the aqueous extract onto the column.
  • Wash the column with 2 mL of 0.1 mol/L hydrochloric acid, 2 mL of methanol, and 10 mL of 10% ammoniated acetonitrile.
  • Elute the analyte with a suitable solvent, evaporate the eluent to dryness at 45°C.
  • Reconstitute the residue in 1 mL of a solution of acetonitrile and 0.017 mol/L KH2PO4.

3. Chromatographic Conditions:

  • Column: SEP column
  • Mobile Phase: Acetonitrile and 0.01 M KH2PO4 (pH 7.4) (13:87, v/v)
  • Flow Rate: 1.7 mL/min
  • Detection: UV at 270 nm
  • Run Time: 15 minutes

LC-MS/MS Method: Analysis in Plasma

This method offers high sensitivity and selectivity for the analysis of diaveridine and its metabolites in plasma.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • Adjust the pH of a 500 µL plasma sample to 2.8–3.2 with 1 M hydrochloric acid.
  • Condition an MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1 mol/L HCl.
  • Load a 2 mL aliquot of the acidified plasma onto the cartridge.
  • Wash the cartridge with 3 mL of 0.1 mol/L HCl.
  • Elute the analyte with 5 mL of 8:92 (v/v) ammonium (B1175870) hydroxide/methanol.
  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 250 µL of 1:9 (v/v) methanol/water.

2. Chromatographic and Mass Spectrometric Conditions:

  • (Specific column, mobile phase, and MS parameters would be detailed here, but were not fully available in the provided search results. Generally, a C18 column with a gradient elution of acetonitrile and water with formic acid is common for LC-MS/MS analysis of such compounds.)

Visualizing the Mechanism and Workflow

To better understand the context of diaveridine analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Essential for DHFR->THF Product Diaveridine This compound Diaveridine->DHFR Inhibits Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE, or PPT) Sample_Collection->Extraction Cleanup Clean-up and Concentration Extraction->Cleanup Chromatography HPLC or LC-MS/MS Separation Cleanup->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Quantification Quantification and Data Analysis Detection->Quantification Reporting Reporting of Results Quantification->Reporting

References

Safety Operating Guide

Proper Disposal of Diaveridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diaveridine hydrochloride, a dihydrofolate reductase inhibitor used in veterinary medicine, requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. Adherence to proper disposal procedures is crucial to prevent contamination and comply with regulatory standards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety glasses to avoid skin and eye contact.[1][2] In case of dust formation, use a dust respirator.[3]

  • Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of dust or vapors.[1][2]

  • Environmental Precautions: Prevent the chemical from entering drains, water courses, or the soil.[1][3] Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, as with other pharmaceutical wastes, is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[4][5] The following steps outline the recommended disposal process:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, partially used containers, and contaminated labware (e.g., gloves, weighing paper).

    • Segregate this waste from general laboratory trash. It is crucial not to mix it with domestic rubbish.[6]

  • Containerization:

    • Place the collected waste into a suitable, clearly labeled, and securely sealed container to prevent leaks or spills.[1][3][7]

    • For unused or expired medicine, it is recommended to mix the substance with an unpalatable material like used coffee grounds or kitty litter before placing it in a sealed container.[8][9]

  • Engage a Licensed Waste Disposal Service:

    • The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact a certified hazardous waste disposal company that can manage pharmaceutical waste in compliance with federal, state, and local regulations.[10] These companies are equipped to handle the transportation and destruction of chemical waste safely.

  • Documentation:

    • Maintain detailed records of the disposed of this compound, including quantities and disposal dates. This is particularly important for veterinary practices that must keep disposal documentation for pharmaceuticals.[11]

Note: Flushing of pharmaceutical waste down the toilet or drain is generally not recommended unless specifically advised by regulatory guidelines for certain substances, which is not the case for this compound.[4][6] The EPA's Subpart P rule, for instance, prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

Quantitative Data from Safety Data Sheets

PropertyValueSource
CAS Number 2507-23-5[1]
Molecular Formula C13H16N4O2.ClH[1]
Molecular Weight 296.756 g/mol [1]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols involving this compound. For methodologies related to its use in research, please refer to relevant scientific literature.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_assessment 1. Waste Assessment cluster_preparation 2. Preparation for Disposal cluster_disposal 3. Final Disposal start Identify Diaveridine Hydrochloride Waste is_contaminated Contaminated Materials? (e.g., PPE, glassware) start->is_contaminated is_unused Unused or Expired Product? start->is_unused collect_waste Collect all identified waste is_contaminated->collect_waste mix_waste Mix with unpalatable substance (e.g., coffee grounds) is_unused->mix_waste package_waste Place in a sealed and properly labeled container collect_waste->package_waste mix_waste->collect_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor package_waste->contact_vendor incineration Controlled Incineration at a Permitted Facility contact_vendor->incineration documentation Document Disposal (quantity, date, vendor) incineration->documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DIAVERIDINE HYDROCHLORIDE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diaveridine Hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentRecommendations and Remarks
Hands Chemical-impermeable glovesGloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1][2]
Eyes/Face Safety glasses with side-shields or goggles; face shieldUse eye protection that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3][4]
Respiratory Full-face respirator (if exposure limits are exceeded or irritation is experienced)Respiratory protection is not always required but should be used if dust formation is likely or ventilation is inadequate.[1][2]
Body Protective clothing; fire/flame resistant and impervious clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[1][3][4]

  • Avoid the formation of dust and aerosols.[1][2][3][4]

  • Avoid contact with skin and eyes.[1][2][3][4]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]

  • Keep away from foodstuff containers or incompatible materials.[1][3][4]

  • Store locked up.[2][3]

Emergency Procedures and First Aid

In the event of exposure or accident, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Consult a doctor.[1][3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste materials, including unused this compound and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

  • Collect and arrange disposal in suitable, closed containers.[1][2]

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

  • Dispose of contents and container to an approved waste disposal plant.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation (Don PPE, Prepare Workspace) weigh Weighing and Aliquoting (Use in Ventilated Area) prep->weigh Proceed to exp Experimentation (Handle with Care) weigh->exp Proceed to decon Decontamination (Clean Workspace and Equipment) exp->decon After Experiment disposal Waste Disposal (Dispose of Contaminated Materials) decon->disposal Segregate Waste removal PPE Removal and Personal Hygiene (Remove PPE, Wash Hands) disposal->removal Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIAVERIDINE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
DIAVERIDINE HYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.